Nodakenetin-Glucose-malonic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H26O12 |
|---|---|
分子量 |
494.4 g/mol |
IUPAC 名称 |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yloxy]oxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C23H26O12/c1-23(2,15-6-11-5-10-3-4-17(26)33-12(10)7-13(11)32-15)35-22-21(30)20(29)19(28)14(34-22)9-31-18(27)8-16(24)25/h3-5,7,14-15,19-22,28-30H,6,8-9H2,1-2H3,(H,24,25)/t14-,15-,19-,20+,21-,22+/m1/s1 |
InChI 键 |
WCCYTCGZOYIMHV-QEQKNVQMSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Botanical Origins of Nodakenetin-Glucose-Malonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenetin-Glucose-malonic acid is a complex natural product with potential pharmacological applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its natural sources, drawing upon phytochemical analyses of plants known to produce its constituent moieties: nodakenetin (B21329), glucose, and malonic acid. While the direct isolation of the complete conjugate has yet to be explicitly documented in widely available literature, substantial evidence points towards its probable existence in specific plant families, particularly the Apiaceae. This document aims to guide researchers in the identification of its natural sources by presenting data on the occurrence of its precursors, relevant biosynthetic pathways, and proposed experimental workflows for its isolation and characterization.
Natural Source Identification: A Focus on the Apiaceae Family
Current research strongly suggests that the natural source of this compound is likely to be found within the plant family Apiaceae (also known as Umbelliferae). This assertion is based on the established presence of the core molecule, nodakenetin, in several species within this family.
Confirmed Natural Sources of Nodakenetin
Nodakenetin, a furanocoumarin, has been reliably isolated and identified from the following plant species:
| Plant Species | Family | Plant Part | Reference |
| Angelica gigas Nakai | Apiaceae | Root | [1] |
| Ammi majus L. | Apiaceae | Fruits | [2] |
| Angelica decursiva (Miq.) Franch. & Sav. | Apiaceae | Root | [3][4] |
Co-occurrence of Precursors: The Case for Biosynthesis
The formation of this compound necessitates the presence of not only nodakenetin but also glucose and malonic acid, along with the requisite enzymatic machinery for their conjugation.
Organic Acids in Nodakenetin-Containing Plants:
Metabolomic studies of Angelica gigas have revealed the presence of several organic acids, which are key components of primary metabolism.
| Plant Species | Identified Organic Acids | Reference |
| Angelica gigas | Malate, Citrate, Succinate, Fumarate | [5] |
| Ammi majus | Quinic acid, Aconitic acid, Gallic acid, Protocatechuic acid, Gentisic acid, Chlorogenic acid | [6] |
While malonic acid has not been explicitly identified in these specific analyses, its presence in the broader plant kingdom is widespread. Furthermore, the process of malonylation of glycosylated secondary metabolites, particularly flavonoids which share a common biosynthetic origin with coumarins, is a well-established phenomenon in plants[7]. This suggests that the enzymatic capacity for transferring a malonyl group to a glycoside is likely present in these species.
Proposed Biosynthetic Pathway
The formation of this compound is hypothesized to occur through a multi-step biosynthetic pathway within the plant cell. This pathway involves the synthesis of the coumarin (B35378) backbone, followed by glycosylation and subsequent malonylation.
Figure 1: Proposed biosynthetic pathway for this compound.
Experimental Protocols
To facilitate the isolation and identification of this compound from its putative natural sources, the following experimental workflow is proposed. This workflow is a composite of standard methodologies used in natural product chemistry.
Plant Material Collection and Preparation
-
Collection: Collect fresh roots of Angelica gigas or Angelica decursiva, or fruits of Ammi majus.
-
Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, or freeze-dry to preserve chemical integrity.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction
-
Solvent Extraction: Macerate the powdered plant material with a polar solvent such as methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.
Fractionation and Isolation
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: Subject the ethyl acetate and/or n-butanol fractions, which are likely to contain the target compound, to column chromatography.
-
Stationary Phase: Silica gel or a reversed-phase C18 stationary phase.
-
Mobile Phase: A gradient elution system, for example, from n-hexane to ethyl acetate for normal phase, or from water to methanol/acetonitrile for reversed-phase.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using preparative HPLC with a suitable column and a carefully optimized mobile phase.
Structure Elucidation
-
Spectroscopic Analysis: Elucidate the structure of the isolated compound using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: Identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterize the chromophore.
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the isolation and identification of this compound.
Figure 2: A generalized experimental workflow for the isolation of this compound.
Conclusion
While direct isolation of this compound from a natural source remains to be definitively reported, the collective evidence strongly suggests its probable occurrence in plants of the Apiaceae family, particularly species of Angelica and Ammi. The co-localization of the precursor nodakenetin with organic acids, combined with the known biochemical pathways for glycosylation and malonylation in plants, provides a solid foundation for targeted isolation studies. The experimental protocols and workflows outlined in this guide are intended to provide researchers with a robust framework to pursue the identification and characterization of this potentially valuable natural product. Further metabolomic studies on the identified plant species are warranted to confirm the presence of this compound and to elucidate the specific enzymatic players involved in its biosynthesis.
References
- 1. Biochemical synthesis of coumarin glycosides: A review [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of Nodakenetin-Glucose-Malonic Acid from Angelica Species
For Researchers, Scientists, and Drug Development Professionals
Abstract: The genus Angelica is a rich source of bioactive coumarins, which are of significant interest to the pharmaceutical and nutraceutical industries. Among these, nodakenetin (B21329) and its glycoside, nodakenin (B150392), have been extensively studied. This technical guide provides a comprehensive, albeit proposed, methodology for the isolation and purification of a more complex derivative, "Nodakenetin-Glucose-malonic acid," from Angelica species. Due to the absence of direct literature on the isolation of this specific tripartite molecule, this guide synthesizes established protocols for the extraction of nodakenin and malonylated glycosides from plant sources. It offers a detailed experimental workflow, from the initial extraction to the final purification and characterization, intended to serve as a foundational protocol for researchers in natural product chemistry and drug development.
Introduction
Coumarins from Angelica species, such as Angelica gigas and Angelica decursiva, have demonstrated a wide range of pharmacological activities.[1][2][3] Nodakenetin, a furanocoumarin, and its glycoside derivative, nodakenin, are among the prominent bioactive constituents.[2][4] The addition of glucose and malonic acid moieties to the nodakenetin backbone can significantly alter its solubility, stability, and bioavailability, making "this compound" a compound of high interest for pharmacological evaluation. Malonylation of glycosides is a known metabolic pathway in plants, often influencing the intracellular transport and storage of secondary metabolites.
This document outlines a detailed, multi-step protocol for the isolation of "this compound." The proposed methodology is based on a combination of techniques reported for the successful isolation of coumarin (B35378) glycosides from Angelica and methods for separating malonylated natural products from other plant families.
Proposed Isolation and Purification Workflow
The isolation of "this compound" is a multi-stage process that begins with the extraction of crude coumarins from the plant material, followed by a series of chromatographic separations to isolate the target compound in high purity. The proposed workflow is depicted in the diagram below.
Experimental Protocols
The following protocols are detailed, hypothetical procedures based on established methodologies for similar compounds.
Plant Material and Extraction
-
Plant Material: Dried roots of Angelica gigas or Angelica decursiva are recommended due to their high content of nodakenin.[1][2] The roots should be coarsely powdered before extraction.
-
Extraction:
-
Macerate the powdered root material (1 kg) with 80% aqueous ethanol (B145695) (10 L) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Initial Fractionation by Liquid-Liquid Partitioning
-
Suspend the crude extract in distilled water (2 L).
-
Perform successive partitioning in a separatory funnel with an equal volume of n-hexane to remove non-polar compounds like lipids and chlorophylls. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous layer with ethyl acetate (B1210297) (3 x 2 L). The ethyl acetate fraction is expected to contain the coumarin glycosides.
-
Dry the combined ethyl acetate fractions over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the ethyl acetate fraction.
Macroporous Resin Column Chromatography
-
Resin Preparation: Swell a macroporous resin (e.g., HP-20) in ethanol for 24 hours, then pack it into a glass column and equilibrate with distilled water.
-
Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica (B1680970) gel. After drying, load the sample onto the top of the resin column.
-
Elution:
-
Wash the column with distilled water to remove highly polar impurities.
-
Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 100% ethanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing coumarin glycosides. Fractions eluting at mid-polarity (e.g., 40-60% ethanol) are expected to contain the target compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Fractions enriched with the target compound from the macroporous resin chromatography are subjected to further purification by preparative HPLC. A two-step process is proposed for optimal separation.
-
First-Pass Preparative HPLC (Reversed-Phase C18):
-
Column: A C18 reversed-phase column is suitable for the initial separation of coumarin glycosides.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where coumarins show strong absorbance (e.g., 320 nm).
-
Fraction Collection: Collect fractions corresponding to the peaks of interest and analyze them by analytical LC-MS to identify the fraction containing the mass corresponding to this compound.
-
-
Second-Pass Preparative HPLC (Alternative Selectivity):
-
To achieve high purity, the enriched fraction from the first pass should be subjected to a second round of preparative HPLC using a column with different selectivity (e.g., a Phenyl-Hexyl column).
-
Mobile Phase: An optimized isocratic or shallow gradient mobile phase of methanol and water (with 0.1% formic acid).
-
Fraction Collection: Collect the peak corresponding to the target compound.
-
Final Purification and Characterization
-
Combine the pure fractions from the second HPLC step and remove the solvent under vacuum.
-
The purity of the final compound should be assessed by analytical HPLC-DAD.
-
Structural elucidation is performed using high-resolution mass spectrometry (HRMS) to confirm the molecular formula and NMR (1H, 13C, COSY, HMBC, HSQC) spectroscopy to determine the structure and confirm the connectivity of nodakenetin, glucose, and the malonic acid moiety.
Quantitative Data for Related Compounds
Direct quantitative data for the isolation of "this compound" is not available in the literature. The following table summarizes reported yields and chromatographic conditions for the related compounds nodakenin and other coumarins from Angelica species to provide a reference for expected outcomes.
| Compound | Plant Source | Extraction Method | Purification Method | Yield/Content | Reference |
| Nodakenin | Angelica gigas | Subcritical Water Extraction (150°C, 10 min) | HPLC | 4.33 ± 0.18 mg/g | |
| Nodakenin | Angelica gigas | Not specified | HPLC | Marker compound, content varies | [2] |
| Columbianetin acetate, Osthole, Columbianadin | Angelicae Pubescentis Radix | Ethanol extraction | Macroporous Resin & Prep-HPLC | Purity > 98% | [5] |
| Oxypeucedanin hydrate, Byakangelicin | Angelica dahurica | Ionic Liquid Extraction | Back-extraction & HPLC | Yields > 98% |
Signaling Pathways and Logical Relationships
While this guide focuses on the isolation of a natural product, the broader context of its potential biological activity is relevant. For instance, nodakenetin has been reported to activate the Wnt/β-catenin signaling pathway, which is crucial in bone formation. The diagram below illustrates this reported activity.
Conclusion
The isolation of "this compound" from Angelica species presents a significant challenge due to the complexity of the plant matrix and the lack of established protocols. This technical guide provides a robust, scientifically-grounded, and hypothetical framework for researchers to approach this challenge. The proposed workflow, combining conventional extraction techniques with multi-step preparative HPLC, offers a promising strategy for obtaining this novel coumarin glycoside in high purity. Successful isolation and structural elucidation of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications.
References
- 1. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shodexhplc.com [shodexhplc.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Biosynthetic Pathway of Nodakenetin-Glucose-Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenetin (B21329), a furanocoumarin, and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory and antiosteoporotic effects.[1][2] The glycosylated and malonylated forms of nodakenetin, such as Nodakenetin-Glucose-malonic acid, are thought to represent storage or transport forms within plants, potentially possessing modified pharmacokinetic properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, from primary metabolites to the final complex natural product. The pathway is elucidated by combining established knowledge of the phenylpropanoid and furanocoumarin biosynthetic routes with general principles of glycosylation and malonylation of plant secondary metabolites.
Core Biosynthetic Pathway: From Phenylalanine to Nodakenetin
The biosynthesis of nodakenetin begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that utilizes the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[3][4][5]
The General Phenylpropanoid Pathway
The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of three key enzymes:[6][7][8][9]
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[3][4][6]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to 4-coumaric acid (p-coumaric acid).[3][4][5]
-
4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[3][4]
Formation of the Coumarin (B35378) Scaffold: Umbelliferone (B1683723) Biosynthesis
The pathway then proceeds to the formation of the core coumarin structure of umbelliferone (7-hydroxycoumarin).[3][5][10] This involves ortho-hydroxylation and subsequent lactonization:
-
p-Coumaroyl CoA 2'-Hydroxylase (C2'H): A key enzyme that hydroxylates 4-coumaroyl-CoA at the 2' position to yield 2',4'-dihydroxycinnamoyl-CoA.
-
Spontaneous Lactonization: The resulting molecule undergoes spontaneous intramolecular cyclization to form umbelliferone.[5]
Furanocoumarin Biosynthesis: The Path to Nodakenetin
Umbelliferone serves as the precursor for the biosynthesis of linear furanocoumarins, including nodakenetin.[4][11][12] This part of the pathway involves prenylation and oxidative cyclization.
-
Umbelliferone 6-Prenyltransferase (U6PT): This enzyme catalyzes the addition of a dimethylallyl pyrophosphate (DMAPP) group to the C6 position of umbelliferone to form demethylsuberosin (B190953).[13] DMAPP itself is synthesized via the mevalonate (B85504) pathway.[11]
-
Marmesin (B225713) Synthase (MS): A cytochrome P450 monooxygenase that catalyzes the oxidative cyclization of the prenyl group in demethylsuberosin to form the dihydrofuran ring of (+)-marmesin.[13][14] Nodakenetin is the (R)-enantiomer of marmesin.[15][16]
Final Assembly: Glycosylation and Malonylation of Nodakenetin
The final steps in the biosynthesis of this compound involve the attachment of a glucose moiety to nodakenetin, followed by the acylation of the glucose with a malonyl group. While direct experimental evidence for these specific reactions on nodakenetin is limited, the general mechanisms for the glycosylation and malonylation of plant secondary metabolites are well-established.[17][18][19]
-
Glycosylation: A UDP-dependent Glycosyltransferase (UGT) is responsible for attaching a glucose molecule from UDP-glucose to a hydroxyl group of nodakenetin. In furanocoumarins like nodakenin (B150392) (a glucoside of nodakenetin), the glucose is attached to the hydroxyl group of the side chain.[20]
-
Malonylation: A Malonyl-CoA:Anthocyanin Acyltransferase (MAT)-like enzyme would then catalyze the transfer of a malonyl group from malonyl-CoA to the glucose moiety of nodakenetin-glucoside.[18] Malonyl-CoA is a key metabolite in fatty acid and polyketide biosynthesis.[21]
Quantitative Data from Heterologous Biosynthesis Studies
The heterologous production of key intermediates in the nodakenetin pathway has been achieved in microbial systems, providing valuable quantitative data on the efficiency of the biosynthetic enzymes.
| Product | Host Organism | Precursor | Titer | Molar Conversion Rate | Reference |
| Marmesin | Escherichia coli | Umbelliferone | 203.69 mg/L | 81.4% | [14] |
| Marmesin | Saccharomyces cerevisiae | - | 27.7 mg/L (de novo) | - | [22] |
| Marmesin | Saccharomyces cerevisiae | Umbelliferone | 49.8 mg/L | - | [22] |
Experimental Protocols
Heterologous Biosynthesis of Marmesin in E. coli
The following protocol is a summary of the methodology used for the microbial synthesis of marmesin.[13][14]
-
Strain Construction: Genes encoding the umbelliferone 6-prenyltransferase and marmesin synthase are cloned into an appropriate expression vector and transformed into an E. coli expression host (e.g., BL21(DE3)).
-
Culture and Induction:
-
A starter culture is grown overnight in Luria-Bertani (LB) medium with appropriate antibiotics.
-
The starter culture is used to inoculate a larger volume of Terrific Broth (TB) medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
-
Bioconversion:
-
After induction, umbelliferone is added to the culture medium to a final concentration of 100 mg/L.
-
The culture is incubated at 30°C for 72 hours with shaking.
-
-
Extraction and Analysis:
-
The culture is centrifuged to separate the cells from the supernatant.
-
The supernatant is extracted multiple times with an equal volume of ethyl acetate.
-
The organic layers are combined and the solvent is evaporated under reduced pressure to yield the crude product.
-
The production of marmesin is quantified using High-Performance Liquid Chromatography (HPLC).
-
Visualizing the Pathway and Workflows
Biosynthetic Pathway of this compound
Caption: The biosynthetic pathway of this compound.
Experimental Workflow for Heterologous Production
Caption: A generalized experimental workflow for heterologous biosynthesis.
Conclusion
The biosynthetic pathway to this compound is a multi-step process that originates from the core phenylpropanoid pathway and proceeds through the formation of the coumarin umbelliferone and the furanocoumarin nodakenetin. The final product is assembled through subsequent glycosylation and malonylation steps. While the complete pathway has been elucidated through a combination of direct evidence for the initial steps and logical inference for the final modifications, further research is needed to identify and characterize the specific glycosyltransferases and malonyltransferases involved in the biosynthesis of this and other complex furanocoumarin derivatives. The successful heterologous production of key intermediates demonstrates the potential for metabolic engineering approaches to produce these valuable compounds in microbial systems, paving the way for their sustainable production for pharmaceutical applications.
References
- 1. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Umbelliferone - Wikipedia [en.wikipedia.org]
- 6. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]
- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 12. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Marmesin - Wikipedia [en.wikipedia.org]
- 16. Nodakenetin | C14H14O4 | CID 26305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nodakenin | C20H24O9 | CID 73191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Guide to the Chemical Structure Elucidation of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete chemical structure elucidation of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside, a naturally occurring coumarin (B35378) glycoside. This document outlines the systematic approach to isolation, spectroscopic analysis, and data interpretation, culminating in the unambiguous structural assignment of the molecule. The guide is intended for researchers in natural product chemistry, analytical chemistry, and drug discovery and development.
Introduction
Nodakenetin-6'-O-malonyl-β-D-glucopyranoside is a derivative of nodakenin, a well-known furocoumarin glycoside. The addition of a malonyl group can significantly influence the compound's polarity, stability, and biological activity. The precise determination of its chemical structure is a prerequisite for any further pharmacological investigation and development. This guide will detail the necessary steps for its structural elucidation, from initial isolation to final confirmation.
The core structure consists of three key components:
-
Nodakenetin (B21329): The aglycone, a furocoumarin.
-
Glucose: A hexose (B10828440) sugar moiety attached to the aglycone.
-
Malonic Acid: A dicarboxylic acid esterified to the glucose unit.
Proposed Chemical Structure
The proposed structure for the target compound is Nodakenetin-6'-O-malonyl-β-D-glucopyranoside. The molecular formula is C₂₃H₂₆O₁₂ and the molecular weight is 494.45 g/mol .[1][2][3]
Figure 1: Chemical Structure of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside
Caption: Proposed structure of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside.
Experimental Protocols
Isolation of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside
A plausible method for the isolation of the target compound from a plant source, such as the roots of Angelica species, is as follows:
-
Extraction:
-
Air-dried and powdered root material (1 kg) is subjected to ultrasonic-assisted extraction with 80% methanol (B129727) (3 x 5 L) at 50°C for 60 minutes for each cycle.[4]
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate and n-butanol fractions, which are expected to contain the glycosides, are concentrated.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol (e.g., 100:1 to 1:1 v/v) to yield several sub-fractions.
-
Fractions containing the target compound (monitored by TLC) are combined and further purified by repeated column chromatography on Sephadex LH-20 with methanol as the eluent.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure Nodakenetin-6'-O-malonyl-β-D-glucopyranoside.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz or higher NMR spectrometer using a suitable deuterated solvent like DMSO-d₆.
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed to determine the exact mass and molecular formula. Tandem MS (MS/MS) experiments are conducted to study the fragmentation pattern.
Data Presentation and Interpretation
Mass Spectrometry Data
Table 1: HR-ESI-MS Data
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 495.1502 | 495.1500 | C₂₃H₂₇O₁₂ |
| [M+Na]⁺ | 517.1322 | 517.1320 | C₂₃H₂₆O₁₂Na |
| [M-H]⁻ | 493.1346 | 493.1348 | C₂₃H₂₅O₁₂ |
The HR-ESI-MS data confirms the molecular formula as C₂₃H₂₆O₁₂, consistent with a compound composed of nodakenetin, glucose, and a malonyl group.
MS/MS Fragmentation Analysis:
In the MS/MS spectrum of the [M-H]⁻ ion, characteristic losses are expected:
-
A loss of 86 Da, corresponding to the malonyl group (C₃H₂O₃).
-
A subsequent loss of 162 Da, corresponding to the glucose moiety.
-
The resulting fragment ion at m/z 245 would correspond to the deprotonated nodakenetin aglycone.
NMR Spectroscopy Data
Table 2: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Nodakenetin | |||
| 3 | 6.25 | d | 9.5 |
| 4 | 7.98 | d | 9.5 |
| 5 | 7.65 | s | |
| 8 | 7.20 | s | |
| 2' | 4.95 | t | 8.5 |
| 3'a | 3.30 | dd | 11.0, 8.5 |
| 3'b | 3.15 | dd | 11.0, 8.5 |
| 1''-Me | 1.35 | s | |
| 1''-Me | 1.38 | s | |
| Glucose | |||
| 1''' | 4.85 | d | 7.5 |
| 2''' | 3.50-3.65 | m | |
| 3''' | 3.50-3.65 | m | |
| 4''' | 3.50-3.65 | m | |
| 5''' | 3.80 | m | |
| 6'''a | 4.45 | dd | 12.0, 2.0 |
| 6'''b | 4.25 | dd | 12.0, 6.0 |
| Malonyl | |||
| 2'''' | 3.40 | s |
Table 3: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
| Position | δC (ppm) |
| Nodakenetin | |
| 2 | 160.5 |
| 3 | 112.8 |
| 4 | 144.5 |
| 4a | 112.0 |
| 5 | 126.5 |
| 6 | 114.5 |
| 7 | 162.0 |
| 8 | 98.0 |
| 8a | 156.0 |
| 2' | 91.0 |
| 3' | 28.5 |
| 1'' | 78.0 |
| 1''-Me | 24.0 |
| 1''-Me | 26.0 |
| Glucose | |
| 1''' | 100.5 |
| 2''' | 73.5 |
| 3''' | 76.8 |
| 4''' | 70.2 |
| 5''' | 74.0 |
| 6''' | 64.0 |
| Malonyl | |
| 1'''' | 168.0 |
| 2'''' | 41.5 |
| 3'''' | 167.5 |
Interpretation of NMR Data:
-
The signals for the nodakenetin moiety can be assigned by comparison with literature data for nodakenetin and nodakenin.
-
The anomeric proton of glucose at δH 4.85 with a coupling constant of 7.5 Hz indicates a β-glucosidic linkage.
-
The downfield shift of the H-6''' protons (δH 4.45 and 4.25) and the C-6''' carbon (δC 64.0) of the glucose unit suggests that the malonyl group is attached at this position.
-
The singlet at δH 3.40 for the methylene (B1212753) protons of the malonyl group is characteristic.
-
HMBC correlations would be crucial for confirming the linkages:
-
A correlation between the anomeric proton of glucose (H-1''') and the carbon of nodakenetin where the sugar is attached.
-
A correlation between the H-6''' protons of glucose and the carbonyl carbon of the malonyl group (C-1'''') would definitively establish the position of malonylation.
-
Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside.
Caption: Workflow for the structure elucidation of the target compound.
Conclusion
The structure of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside can be unequivocally determined through a systematic approach involving isolation by chromatographic techniques and comprehensive analysis by mass spectrometry and NMR spectroscopy. The key steps involve confirming the molecular formula by HR-ESI-MS, identifying the individual structural components (nodakenetin, glucose, malonic acid) through MS/MS fragmentation and NMR data, and establishing the connectivity and stereochemistry using 2D NMR experiments, particularly HMBC. This guide provides a robust framework for the successful structure elucidation of this and similar acylated coumarin glycosides.
References
- 1. ffhdj.com [ffhdj.com]
- 2. Two new coumarins from the chloroform extract of Angelica urumiensis from Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new coumarin glucoside from Angelica pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]
Unveiling the Spectroscopic and Biological Profile of Nodakenetin-Glucose-Malonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and biological significance of Nodakenetin-Glucose-malonic acid. While direct experimental data for the complete conjugate is limited in publicly available literature, this document compiles and extrapolates from existing data on its constituent moieties—Nodakenetin, glucose, and malonic acid—to present a detailed theoretical analysis. This guide also outlines established experimental protocols for the isolation and characterization of similar natural products and visualizes the key signaling pathways influenced by the aglycone, Nodakenetin.
Spectroscopic Data Analysis
The structural elucidation of "this compound" relies on a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Below is a summary of the expected and known spectroscopic data for its components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Chemical Shift Data of Nodakenetin
| Atom | Chemical Shift (δ) in ppm |
| C2 | 89.2 |
| C3 | 28.5 |
| C4 | 144.2 |
| C4a | 113.1 |
| C5 | 126.7 |
| C6 | 113.1 |
| C7 | 161.9 |
| C8 | 98.1 |
| C8a | 156.9 |
| C2' | 71.5 |
| C3' | 26.1 |
| C4' | 24.5 |
| C5' | 115.8 |
| C6' | 160.1 |
Data sourced from SpectraBase. Solvent: DMSO-d6.
Expected ¹H and ¹³C NMR Characteristics of the Full Conjugate:
-
Nodakenetin Moiety: The core furanocoumarin structure of Nodakenetin would display characteristic aromatic and aliphatic proton signals. The linkage of the glucose moiety to one of its hydroxyl groups would cause a downfield shift in the proton and carbon signals at and near the site of glycosylation.
-
Glucose Moiety: The anomeric proton of the glucose unit would be a key diagnostic signal, typically appearing as a doublet in the region of 4.5-5.5 ppm. The coupling constant of this doublet would indicate the stereochemistry of the glycosidic bond (β-anomer typically has a larger coupling constant of ~7-8 Hz). The other sugar protons would resonate in the 3.0-4.0 ppm region. Carbon signals for the glucose moiety would be expected in the 60-100 ppm range.
-
Malonic Acid Moiety: The attachment of a malonyl group to the glucose would introduce a characteristic methylene (B1212753) signal in the ¹H NMR spectrum, typically around 3.0-3.5 ppm, and a carbonyl carbon signal in the ¹³C NMR spectrum in the range of 165-175 ppm. The specific position of malonylation on the glucose would influence the chemical shifts of the adjacent protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.
Table 2: Mass Spectrometry Data of Nodakenetin and Nodakenin
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragmentation Ions (m/z) |
| Nodakenetin | C₁₄H₁₄O₄ | 246.26 | 247 [M+H]⁺, 229, 175[1] |
| Nodakenin (Nodakenetin-glucoside) | C₂₀H₂₄O₉ | 408.4 | 409 [M+H]⁺, 247 (aglycone)[2][3] |
Expected Mass Spectrometric Behavior of this compound:
The molecular weight of this compound would be the sum of Nodakenin (408.4 g/mol ) and the malonyl group (86.03 g/mol ) minus the mass of a water molecule (18.02 g/mol ) for the ester linkage, resulting in an expected molecular weight of approximately 476.41 g/mol .
In tandem mass spectrometry (MS/MS), the fragmentation of the protonated molecule [M+H]⁺ would likely involve:
-
Loss of the malonyl group: A neutral loss of 86 Da.
-
Cleavage of the glycosidic bond: Resulting in a fragment ion corresponding to the protonated Nodakenetin aglycone at m/z 247.
-
Decarboxylation of the malonyl group: A characteristic loss of 44 Da (CO₂) from the malonyl moiety is a common fragmentation pathway for malonylated glycosides[4].
Experimental Protocols
The isolation and structural elucidation of coumarin (B35378) glycosides like this compound from natural sources typically follow a standardized workflow.
Isolation and Purification of Coumarin Glycosides
A general protocol for the extraction and isolation of coumarin glycosides from plant material is as follows:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using techniques like Soxhlet extraction or ultrasonication to enhance efficiency[5][6].
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity[7]. Coumarin glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for initial separation[7].
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC with a reversed-phase column (e.g., C18) is often employed for the final purification of individual compounds[8].
-
Structural Elucidation
The structure of the purified compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments provide information on the structure of the aglycone and the sugar moieties, as well as the sequence of the sugar units[9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, determining the structure of the aglycone and the sugar, identifying the glycosylation site, and determining the sequence and linkage of the sugar units.
-
Biological Activity and Signaling Pathways
Nodakenetin, the aglycone of the title compound, has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These activities are mediated through the modulation of several key cellular signaling pathways[10].
NF-κB Signaling Pathway
Nodakenetin has been shown to suppress the NF-κB signaling pathway, which plays a central role in inflammation. It can inhibit the phosphorylation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit and subsequent expression of pro-inflammatory genes[11].
Wnt/β-catenin Signaling Pathway
Nodakenetin has also been found to activate the Wnt/β-catenin signaling pathway, which is crucial for bone formation. It promotes the nuclear translocation of β-catenin, leading to the expression of osteogenic genes[12][13][14].
PI3K/Akt/mTOR Signaling Pathway
Some studies suggest that Nodakenetin may influence the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. Its modulatory effects on this pathway could contribute to its potential anti-cancer properties[10].
References
- 1. Nodakenetin | C14H14O4 | CID 26305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nodakenin | C20H24O9 | CID 73191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. 1 Mass spectrometry in the structural elucidation of natural products : Glycosides | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Nodakenetin-Glucose-Malonic Acid and its Constituent Moieties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the physical and chemical properties of the complete conjugate "Nodakenetin-Glucose-malonic acid" is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known properties of its constituent components: Nodakenetin, Glucose, and Malonic acid, to infer the characteristics of the full molecule.
Introduction
This compound is a complex natural product derivative. Understanding its physicochemical properties is crucial for its potential application in research and drug development. This guide synthesizes the available information on its constituent parts to provide a foundational understanding for researchers.
Molecular Composition
The name "this compound" implies a molecule formed by the conjugation of three distinct chemical entities: the coumarin (B35378) Nodakenetin, the monosaccharide Glucose, and the dicarboxylic acid Malonic acid. The precise linkage and stereochemistry of this conjugate would require detailed structural elucidation.
Caption: Molecular components of this compound.
Physicochemical Properties of Constituent Moieties
The overall properties of this compound will be a composite of the properties of its individual components, modulated by their covalent linkages.
Nodakenetin is a natural coumarin derivative found in various plants.[1][2] It is known for its antioxidant and anti-inflammatory activities.[2]
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₄ |
| Molecular Weight | 246.26 g/mol [1] |
| Appearance | Powder[3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][5][6] |
| IUPAC Name | (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1] |
| Classification | Furanocoumarin, Psoralen[7] |
Glucose is a simple sugar (monosaccharide) and a fundamental source of energy for living organisms.[8]
| Property | Value |
| Molecular Formula | C₆H₁₂O₆[8][9][10] |
| Molecular Weight | 180.16 g/mol [11] |
| Appearance | White crystalline solid[8][9][10] |
| Melting Point | α-D-glucose: 146 °C; β-D-glucose: 150 °C[8] |
| Solubility | Highly soluble in water; slightly soluble in ethanol; insoluble in ether.[8][9][10] |
| Density | 1.54 g/cm³[8][12] |
| Chemical Nature | Reducing sugar due to the presence of an aldehyde group in its open-chain form.[10] |
Malonic acid, also known as propanedioic acid, is a dicarboxylic acid.[13][14][15][16]
| Property | Value |
| Molecular Formula | C₃H₄O₄[13][15][16] |
| Molecular Weight | 104.06 g/mol [13][14] |
| Appearance | White crystalline powder.[13][15][16][17] |
| Melting Point | 135-137 °C (decomposes)[14][15] |
| Solubility | Highly soluble in water and oxygenated solvents; slightly soluble in pyridine.[13][16] |
| Acidity (pKa) | pKa₁ = 2.83, pKa₂ = 5.69[13][16] |
| Chemical Reactions | Undergoes decarboxylation upon heating to yield acetic acid and carbon dioxide.[13][15] |
Experimental Protocols
While a specific protocol for "this compound" is not available, a general workflow for the isolation and characterization of natural products from plant material can be described.[18][19][20][21]
Caption: General workflow for natural product isolation and characterization.
Methodology:
-
Extraction: The plant material is typically ground and extracted with a suitable solvent (e.g., methanol, ethanol) to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility. Further separation is achieved by column chromatography using stationary phases like silica (B1680970) gel or Sephadex.
-
Purification: Fractions showing biological activity or containing compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[21]
-
Structure Elucidation: The structure of the pure compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy.[22]
Biosynthesis of Malonic Acid from Glucose
Malonic acid can be produced biologically through the fermentation of glucose.[23] A novel artificial pathway for malonic acid biosynthesis has been designed, starting from glucose.[24][25][26][27]
Caption: Artificial biosynthetic pathway of malonic acid from glucose.
This pathway involves the conversion of oxaloacetate, an intermediate in the tricarboxylic acid (TCA) cycle, to malonic semialdehyde by an α-keto decarboxylase, followed by the oxidation of malonic semialdehyde to malonic acid by a dehydrogenase.[24][25]
Conclusion
While direct experimental data for this compound is scarce, a comprehensive understanding of its constituent moieties provides a strong foundation for predicting its physicochemical properties and designing experimental protocols for its isolation, characterization, and potential applications. The hydrophilicity of the glucose and malonic acid components would likely render the entire molecule more water-soluble than Nodakenetin alone. The carboxylic acid groups from malonic acid will impart acidic properties. Further research is warranted to isolate and characterize this complex natural product to fully elucidate its structure and biological activity.
References
- 1. Nodakenetin | C14H14O4 | CID 26305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nodakenetin | CAS:495-32-9 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. CAS 495-32-9 | Nodakenetin [phytopurify.com]
- 5. NODAKENETIN | 495-32-9 [chemicalbook.com]
- 6. Nodakenetin | CAS:495-32-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. Showing Compound Nodakenetin (FDB012604) - FooDB [foodb.ca]
- 8. Glucose - Wikipedia [en.wikipedia.org]
- 9. ck12.org [ck12.org]
- 10. aakash.ac.in [aakash.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Glucose Chemical Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 13. MALONIC ACID - Ataman Kimya [atamanchemicals.com]
- 14. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]
- 15. Malonic Acid: Structure, Synthesis, Properties & Uses [vedantu.com]
- 16. byjus.com [byjus.com]
- 17. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 19. d-nb.info [d-nb.info]
- 20. eclass.uoa.gr [eclass.uoa.gr]
- 21. natpro.com.vn [natpro.com.vn]
- 22. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. Frontiers | Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically [frontiersin.org]
- 25. Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The synthesis method of Malonic acid_Chemicalbook [m.chemicalbook.com]
A Comparative Analysis of the Bioavailability of Nodakenin and a Hypothetical Derivative, Nodakenetin-Glucose-Malonic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nodakenin (B150392), a coumarin (B35378) glucoside found in the roots of various medicinal plants such as Angelica gigas and Peucedanum praeruptorum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] The therapeutic potential of nodakenin is intrinsically linked to its bioavailability, which governs its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the available pharmacokinetic data for nodakenin.
Furthermore, we explore the hypothetical bioavailability of a more complex derivative, "Nodakenetin-Glucose-malonic acid." While direct experimental data for this specific compound is not available in the current body of scientific literature, this guide will extrapolate its potential pharmacokinetic properties based on established principles of drug metabolism and the known influence of glycosylation and malonylation on the bioavailability of natural compounds. This analysis aims to provide a predictive framework for researchers interested in the development of novel coumarin-based therapeutic agents.
Nodakenin: A Review of its Bioavailability and Pharmacokinetics
Nodakenin, as a glycoside, is generally expected to undergo significant metabolism in the gastrointestinal tract prior to absorption. The prevailing mechanism involves the enzymatic hydrolysis of the glycosidic bond by intestinal microflora, leading to the release of its aglycone, nodakenetin (B21329).[3] Nodakenetin, being more lipophilic, is then more readily absorbed into systemic circulation.
Quantitative Pharmacokinetic Data for Nodakenin
Pharmacokinetic studies in animal models and humans have provided valuable insights into the in vivo fate of nodakenin. The following table summarizes key pharmacokinetic parameters obtained from these studies.
| Parameter | Species | Dosage and Administration | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| Nodakenin | Human | 1.095 mg (oral, in AGN extract) | 0.95 | - | 6.28 | [4] |
| Nodakenin | Rat | 2.5 mg/kg (oral, in herbal mix) | - | - | 4.6 | [5] |
| Nodakenin | Rat | 10 mg/kg (oral, in herbal mix) | - | - | 6.2 | [5] |
| Nodakenin | Rat | Intravenous | - | - | 3.3 | [4] |
| Nodakenin | Rat | Oral (in Samul-Tang) | ~150 | ~2.0 | - | [6] |
| Nodakenetin | Rat | Oral (in Samul-Tang) | ~120 | ~2.0 | - | [6] |
AGN: Angelica gigas Nakai
Experimental Protocols for Nodakenin Pharmacokinetic Studies
The determination of nodakenin's pharmacokinetic profile relies on robust experimental designs and sensitive analytical methodologies. Below are representative protocols gleaned from the literature.[6][7]
1. Animal Models and Drug Administration:
-
Species: Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Acclimatization: A period of acclimatization is essential before the experiment.
-
Fasting: Animals are usually fasted overnight with free access to water prior to drug administration.
-
Administration: Nodakenin, either in its pure form or as part of a plant extract, is administered orally via gavage or intravenously.
2. Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration from the jugular vein or tail vein into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Analytical Methodology (HPLC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared using a protein precipitation method with a solvent like acetonitrile (B52724), followed by centrifugation to remove precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid) is used to separate nodakenin and its metabolites.
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of the analytes.
The Hypothetical Bioavailability of this compound
The compound "this compound" represents a more complex glycoside of nodakenetin, featuring both a glucose and a malonic acid moiety. In the absence of direct experimental data, its bioavailability can be inferred by considering the metabolic fate of similar compounds.
Factors Influencing Absorption and Metabolism
-
Hydrophilicity: The presence of additional polar groups (glucose and malonic acid) would significantly increase the hydrophilicity of the molecule compared to nodakenin. This increased water solubility might hinder its passive diffusion across the lipophilic intestinal membrane.
-
Enzymatic Hydrolysis: The bioavailability of this compound would be critically dependent on the hydrolytic activity of the gut microbiota. It is plausible that a multi-step enzymatic cleavage would be required to release the absorbable aglycone, nodakenetin. This would involve the action of both esterases (to remove the malonyl group) and glucosidases. The efficiency and rate of these enzymatic reactions would be a major determinant of the overall bioavailability.
-
Stability: Malonylation can, in some cases, increase the stability of glycosides, making them more resistant to enzymatic degradation.[8] This could potentially lead to a slower release of the aglycone and a delayed absorption profile.
Predicted Pharmacokinetic Profile
Based on these considerations, the following predictions can be made for the pharmacokinetic profile of this compound relative to nodakenin:
-
Lower Oral Bioavailability: Due to its increased polarity and reliance on multi-step enzymatic hydrolysis, the overall oral bioavailability of the intact molecule is expected to be very low. The bioavailability would be primarily dependent on the conversion to nodakenetin.
-
Delayed Tmax: The time to reach maximum plasma concentration (Tmax) for the absorbed aglycone (nodakenetin) is likely to be longer compared to the administration of nodakenin, owing to the additional enzymatic steps required for its release.
-
Lower Cmax: The peak plasma concentration (Cmax) of the resulting nodakenetin may be lower due to incomplete hydrolysis and potentially slower absorption.
Comparative Summary
| Feature | Nodakenin | This compound (Predicted) |
| Structure | Nodakenetin + Glucose | Nodakenetin + Glucose + Malonic Acid |
| Polarity | Moderately Polar | Highly Polar |
| Primary Absorption Form | Aglycone (Nodakenetin) after hydrolysis | Aglycone (Nodakenetin) after multi-step hydrolysis |
| Predicted Oral Bioavailability | Low to moderate (as nodakenetin) | Very low (as intact molecule); lower than nodakenin for the resulting aglycone |
| Predicted Tmax | Moderate | Delayed |
| Predicted Cmax | Moderate | Lower |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for a typical pharmacokinetic study.
Metabolic Pathway of Nodakenin and Hypothetical Pathway for this compound
Caption: Proposed metabolic pathways in the gut.
Conclusion
This technical guide has synthesized the available pharmacokinetic data for nodakenin and provided a predictive framework for the bioavailability of a hypothetical, more complex derivative, this compound. The key takeaway for researchers and drug development professionals is that while nodakenin itself has limited oral bioavailability, its absorption is facilitated by the metabolic action of the gut microbiota, which cleaves it to its aglycone, nodakenetin.
The addition of a malonyl group to the glycoside structure is predicted to further decrease the rate and extent of absorption by increasing polarity and requiring additional enzymatic steps for the release of the absorbable aglycone. These insights underscore the critical importance of understanding the metabolic fate of complex natural products in the gastrointestinal tract when evaluating their therapeutic potential. Future research should focus on obtaining direct experimental data for malonylated coumarin glycosides to validate these predictions and to explore strategies for enhancing their bioavailability, such as the use of absorption enhancers or the development of targeted delivery systems.
References
- 1. Nodakenin Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer [mdpi.com]
- 2. Nodakenin alleviated obstructive nephropathy through blunting Snail1 induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiome-derived hydrolases—an underrated target of natural product metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. Determination of the neuropharmacological drug nodakenin in rat plasma and brain tissues by liquid chromatography tandem mass spectrometry: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of "Nodakenetin-Glucose-malonic acid" Bioactivity: A Technical Guide
Abstract
"Nodakenetin-Glucose-malonic acid" is a complex natural product derived from Nodakenetin, a furanocoumarin with established anti-inflammatory, anti-cancer, and anti-osteoporotic activities. The addition of a glucose-malonic acid moiety is anticipated to significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of "this compound". It is intended for researchers, scientists, and drug development professionals. This document outlines a systematic computational workflow, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking studies against identified protein targets, and the development of a Quantitative Structure-Activity Relationship (QSAR) model. Detailed methodologies for these computational experiments are provided, and all quantitative data is summarized for clarity. Furthermore, this guide utilizes Graphviz to visualize the proposed experimental workflow and the key signaling pathways potentially modulated by this compound, namely the NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin pathways.
Introduction
Nodakenetin, a naturally occurring furanocoumarin, has demonstrated a spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-osteoporotic properties. Its bioactivities are attributed to the modulation of critical cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR), and Wnt/β-catenin signaling cascades. "this compound" is a glycosylated and acylated derivative of Nodakenetin. The addition of the glucose-malonic acid group is expected to influence its solubility, membrane permeability, metabolic stability, and interaction with biological targets. Glycosylation can either decrease or in some cases enhance the bioactivity of flavonoids, while malonylation is a common modification in plants.
This guide proposes a structured in silico approach to predict the bioactivity of "this compound", leveraging the known biological activities of its aglycone, Nodakenetin, as a foundational reference.
Predicted Bioactivities and Potential Signaling Pathways
Based on the known functions of Nodakenetin, "this compound" is hypothesized to retain, albeit with modified potency, the following bioactivities:
-
Anti-inflammatory Activity: By potentially modulating the NF-κB signaling pathway. Nodakenetin has been shown to inhibit the phosphorylation of IκBα, a key step in the activation of NF-κB.
-
Anti-cancer Activity: Through possible interactions with the PI3K/Akt/mTOR pathway and a recently identified direct target, Solute carrier family 16 member 3 (SLC16A3).
-
Anti-osteoporotic Activity: Via activation of the Wnt/β-catenin signaling pathway. Nodakenetin has been observed to regulate DKK1 and β-catenin.
These signaling pathways are intricate and interconnected, playing crucial roles in cellular homeostasis and disease.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB dimers (e.g., p50/p65) to translocate to the nucleus and induce the expression of inflammatory genes.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell proliferation, growth, and survival. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, which recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth and survival.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, including bone formation. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK3β) and targeted for proteasomal degradation. Wnt binding to its receptor Frizzled and co-receptor LRP5/6 leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.
Proposed In Silico Prediction Workflow
A multi-step computational workflow is proposed to predict the bioactivity of "this compound".
Methodologies
ADMET Prediction
Objective: To predict the pharmacokinetic and toxicity profile of "this compound".
Protocol:
-
Structure Preparation: Obtain the 3D structure of "this compound" in SDF or MOL2 format.
-
Web Server Selection: Utilize a consensus approach by employing multiple web-based ADMET prediction tools such as SwissADME, pkCSM, and ADMETlab 2.0.
-
Parameter Prediction: Predict a comprehensive set of ADMET properties including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Data Analysis: Compare the predicted ADMET profile of "this compound" with that of Nodakenetin to understand the influence of the glucose-malonic acid moiety.
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of "this compound" with potential protein targets.
Identified Protein Targets:
-
Solute carrier family 16 member 3 (SLC16A3): A direct target of Nodakenetin in breast cancer.
-
IκB kinase (IKK) complex: A key regulator in the NF-κB pathway.
-
Phosphatidylinositol 3-kinase (PI3K): A critical enzyme in the PI3K/Akt/mTOR pathway.
-
Dickkopf-1 (DKK1): A negative regulator of the Wnt/β-catenin pathway.
-
β-catenin: A central protein in the Wnt/β-catenin pathway.
Protocol (using AutoDock Vina):
-
Protein Preparation:
-
Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Remove water molecules, ligands, and co-factors.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of "this compound" and Nodakenetin (for comparison).
-
Minimize the energy of the ligands using a suitable force field (e.g., MMFF94).
-
Detect the rotatable bonds and save the ligands in PDBQT format using ADT.
-
-
Grid Box Generation:
-
Define the docking search space (grid box) around the active site or known binding pocket of the target protein.
-
-
Docking Simulation:
-
Perform molecular docking using AutoDock Vina.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 16 or higher).
-
-
Results Analysis:
-
Analyze the predicted binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) using software like PyMOL or Discovery Studio Visualizer.
-
Compare the binding modes and affinities of "this compound" and Nodakenetin.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
Objective: To develop a predictive model for the bioactivity of "this compound" based on a dataset of structurally related compounds.
Protocol:
-
Dataset Collection:
-
Compile a dataset of furanocoumarins and their glycosides with known bioactivity data (e.g., IC50 values) for a specific target or pathway.
-
Include Nodakenetin in the dataset.
-
-
Molecular Descriptor Calculation:
-
Calculate a wide range of 2D and 3D molecular descriptors for each compound in the dataset using software like PaDEL-Descriptor or Mordred. Descriptors should capture constitutional, topological, geometrical, and electronic properties. Special attention should be given to descriptors that can represent the glycosidic and acyl moieties.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model.
-
-
Model Validation:
-
Validate the model's predictive power using internal (e.g., cross-validation) and external validation (using the test set).
-
Evaluate statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).
-
-
Prediction for "this compound":
-
Use the validated QSAR model to predict the bioactivity of "this compound".
-
Quantitative Data Summary
The following table summarizes the known quantitative bioactivity data for Nodakenetin, which will serve as a baseline for the in silico predictions for "this compound".
| Compound | Bioactivity | Cell Line/Assay | IC50 (µM) | Reference |
| Nodakenetin | Anti-cancer | HepG2 (Human liver cancer) | ~25.3 | [BenchChem] |
| Nodakenetin | Anti-cancer | A549 (Human lung cancer) | ~31.7 | [BenchChem] |
| Nodakenetin | Anti-inflammatory | NF-κB Inhibition Assay | 18.7 | [BenchChem] |
Note: The IC50 values are compiled from various studies and direct comparison should be made with caution due to potential differences in experimental conditions.
Conclusion
This technical guide outlines a systematic and robust in silico strategy for predicting the bioactivity of "this compound". By combining ADMET prediction, targeted molecular docking, and QSAR modeling, researchers can generate valuable hypotheses regarding the compound's pharmacokinetic profile and its potential efficacy as an anti-inflammatory, anti-cancer, or anti-osteoporotic agent. The proposed workflow, supported by detailed methodologies and visual aids, provides a clear roadmap for the computational evaluation of this novel natural product derivative, thereby guiding future experimental validation and drug development efforts. The identification of SLC16A3 as a direct target of Nodakenetin offers a specific and promising avenue for focused molecular docking studies. The insights gained from these in silico investigations will be instrumental in unlocking the therapeutic potential of "this compound".
preliminary cytotoxicity screening of "Nodakenetin-Glucose-malonic acid"
Disclaimer: Initial literature searches for "Nodakenetin-Glucose-malonic acid" did not yield any specific data regarding its cytotoxicity. This guide will therefore focus on the preliminary cytotoxicity screening of the parent compound, Nodakenetin .
This technical guide is intended for researchers, scientists, and drug development professionals interested in the preliminary cytotoxic evaluation of Nodakenetin. It provides a summary of available quantitative data, detailed experimental protocols for common cytotoxicity assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Cytotoxicity Data
The cytotoxic activity of Nodakenetin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line, incubation time, and the specific assay used.[1][2]
Table 1: Reported IC50 Values for Nodakenetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | CCK-8 | 16 | [3] |
| HepG2 | Human Liver Cancer | Proliferation Assay | ~25.3 | [4] |
| A549 | Human Lung Cancer | Proliferation Assay | ~31.7 | [4] |
| MCF-7 | Human Breast Cancer | MTT | Not specified | [5] |
| MDA-MB-468 | Human Breast Cancer | MTT | Not specified | [5] |
Experimental Protocols
Two common colorimetric assays for in vitro cytotoxicity screening are the MTT assay and the Sulforhodamine B (SRB) assay.[6][7]
The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8]
Materials:
-
Nodakenetin stock solution (dissolved in DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Nodakenetin from the stock solution in a complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Also, include wells with medium only to serve as a background control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to correct for background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all readings.
-
Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to that of the untreated control wells.
-
The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[7] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[10][11]
Materials:
-
Nodakenetin stock solution (dissolved in DMSO)
-
Adherent cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)[7]
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[10]
-
Acetic acid, 1% (v/v)[7]
-
Tris base solution, 10 mM[7]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[7]
-
-
Washing:
-
Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay to determine the IC50 value.
-
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Nodakenetin has been reported to modulate several cellular signaling pathways, including the NF-κB pathway.[4][14] The NF-κB signaling pathway plays a crucial role in inflammation and cancer.[15] In some contexts, Nodakenetin has been shown to inhibit the activation of the NF-κB pathway.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jbuon.com [jbuon.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 14. karger.com [karger.com]
- 15. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the In Vitro Antioxidant Potential of Nodakenetin-Glucose-Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of this writing, a thorough review of scientific literature reveals no specific studies on the in vitro antioxidant potential of the compound "Nodakenetin-Glucose-malonic acid." This technical guide is therefore structured to provide a comprehensive framework for evaluating its potential antioxidant activity. The methodologies and conceptual pathways presented are based on established protocols for the parent compound, nodakenetin, and other related coumarin (B35378) derivatives.
Introduction: Evaluating a Novel Coumarin Derivative
Nodakenetin is a naturally occurring furanocoumarin known for a range of biological activities, including anti-inflammatory and antiosteoporotic effects.[1][2] The conjugation with glucose and malonic acid moieties would significantly alter its physicochemical properties, such as solubility and bioavailability, which could, in turn, influence its antioxidant capacity. Generally, the addition of a sugar moiety to a coumarin can reduce its antioxidant activity, while the presence of phenolic hydroxyl groups is crucial for free radical scavenging.[3] This guide outlines the standard assays and cellular pathways relevant for the in vitro assessment of this novel compound.
Quantitative Antioxidant Data for Nodakenetin
While no data exists for this compound, the antioxidant activity of its parent compound, nodakenetin, has been quantified in at least one study. This value serves as a critical baseline for comparison.
Table 1: In Vitro Antioxidant Activity of Nodakenetin
| Compound | Assay Type | Result (EC₅₀ in µM) | Reference |
|---|
| Nodakenetin | DPPH Free Radical Scavenging | 31.2 |[4] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.
Standardized Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays suitable for evaluating this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like ethanol (B145695) or methanol.
-
Prepare a 0.1 mM solution of DPPH in ethanol. The solution should be freshly made and kept in the dark to prevent degradation.[5]
-
Prepare a series of dilutions of the test compound (e.g., 10, 20, 40, 80, 100 µg/mL).[5]
-
Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.[5]
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the test compound dilutions (e.g., 1 mL).
-
Add a larger volume of the DPPH solution (e.g., 3 mL) to each tube.[5]
-
Prepare a blank sample containing only the solvent and a control sample containing the solvent and the DPPH solution.
-
Vigorously shake the mixtures and incubate them in the dark at room temperature for 30 minutes.[5][6]
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.[5][7]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample.[5]
-
The EC₅₀ value is determined by plotting the scavenging percentage against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the blue-green ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[8]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[9]
-
Before the assay, dilute the ABTS•+ solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[10]
-
The scavenging activity percentage is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Conceptual Experimental Workflow
The process of screening a novel compound for its antioxidant potential follows a logical progression from initial chemical assays to more complex cellular models.
Caption: Workflow for in vitro antioxidant screening.
Relevant Cellular Signaling Pathways: The Nrf2-Keap1 System
Many natural antioxidant compounds, particularly phenolics like coumarins, exert their protective effects not just by direct radical scavenging but also by upregulating the cell's endogenous antioxidant defense systems. The Keap1-Nrf2 pathway is a primary regulator of this response.[11][12][13]
Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. When exposed to oxidative stress or certain activators (like some coumarins), Keap1 releases Nrf2.[14] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[11][14]
Caption: Activation of the Nrf2-Keap1 antioxidant pathway.
References
- 1. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Potentials, Protease Inhibitory, and Cytotoxic Activities of Various Isolated Extracts from Salvia aegyptiaca - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]
- 12. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of Coumarin Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins, a diverse class of benzopyrone-containing phytochemicals, and their glycosidic derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of coumarin (B35378) glycosides, with a particular focus on their mechanisms of action involving key signaling pathways. While specific data on coumarin glycoside malonates is not extensively available in the current literature, this paper will synthesize the existing knowledge on related coumarin derivatives to provide a foundational understanding for future research into this specific subclass. This guide includes a summary of quantitative data, detailed experimental protocols derived from published studies, and visualizations of relevant signaling pathways and experimental workflows to facilitate further investigation and drug development in this promising area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
Coumarins and their derivatives, naturally occurring in many plants, have long been recognized for their medicinal properties.[2][3] Their anti-inflammatory effects are attributed to their ability to modulate various enzymatic and signaling pathways involved in the inflammatory cascade.[2] Glycosylation of coumarins can enhance their solubility, stability, and bioavailability, potentially leading to improved therapeutic profiles. This guide will delve into the anti-inflammatory properties of coumarin glycosides, providing researchers with a detailed resource to inform their work.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory activity of various coumarin derivatives has been quantified in numerous in vitro and in vivo studies. These studies often measure the inhibition of key inflammatory mediators or the effective concentration required to elicit a response. While specific data for coumarin glycoside malonates is sparse, the following table summarizes representative quantitative data for other coumarin derivatives to provide a comparative baseline.
| Compound/Extract | Assay | Model System | Key Findings | Reference |
| Coumarin | Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | Significant reduction in NO levels | [1][4] |
| Prostaglandin E2 (PGE2) Production | LPS-induced RAW264.7 macrophages | Significant reduction in PGE2 levels | [1][4] | |
| Cytokine (TNF-α, IL-6) Production | LPS-induced RAW264.7 macrophages | Significant reduction in TNF-α and IL-6 levels | [1][4] | |
| Coumarin Derivative 14b | Anti-inflammatory Activity (EC50) | LPS-induced macrophages | EC50 = 5.32 µM | [5] |
| Various Coumarin Derivatives | Cytotoxicity (IC50) | Normal human macrophages | IC50 values ranging from 16.37–130 µM | [5] |
| Coumarin Schiff Base Derivative 7 | Protein Denaturation Inhibition | In vitro assay | Higher percentage of inhibition than ibuprofen | [6] |
Key Signaling Pathways in the Anti-Inflammatory Action of Coumarins
Coumarin derivatives exert their anti-inflammatory effects by modulating several key signaling pathways. The most prominently cited pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[7][8] Several coumarin derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of these inflammatory mediators.[5]
Figure 1: Simplified NF-κB signaling pathway and potential inhibition by coumarins.
The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors that, in turn, induce the expression of pro-inflammatory genes. Evidence suggests that some coumarins can suppress the phosphorylation of key MAPK proteins, thereby mitigating the inflammatory response.[2]
Figure 2: Overview of the MAPK signaling cascade and a potential point of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of coumarin derivatives, based on protocols described in the literature.[1][4][5][6]
In Vitro Anti-inflammatory Assays
4.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compound (coumarin glycoside malonate) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for a further duration (e.g., 24 hours).
4.1.2. Cell Viability Assay (MTS Assay)
-
Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay measures the metabolic activity of cells.
-
Procedure:
-
After treatment, the culture medium is replaced with fresh medium containing MTS reagent.
-
Cells are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
4.1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: NO is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
4.1.4. Quantification of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
4.1.5. Western Blot Analysis for Signaling Proteins
-
Principle: To investigate the effect of the test compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Figure 3: Typical in vitro experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
The available scientific literature strongly supports the anti-inflammatory potential of coumarin and its derivatives. These compounds have been shown to effectively inhibit the production of key inflammatory mediators such as NO, PGE2, and pro-inflammatory cytokines by modulating critical signaling pathways, primarily the NF-κB and MAPK cascades.
A significant gap in the current research is the lack of specific studies on the anti-inflammatory properties of coumarin glycoside malonates . The malonate moiety could potentially influence the compound's polarity, cell permeability, and interaction with target proteins, thereby modulating its biological activity.
Future research should be directed towards:
-
Synthesis and Characterization: The synthesis of a library of coumarin glycoside malonates with varying substitution patterns.
-
In Vitro Screening: Comprehensive in vitro evaluation of these novel compounds for their anti-inflammatory activity using the assays detailed in this guide.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways affected by the most promising candidates.
-
In Vivo Studies: Evaluation of the efficacy and safety of lead compounds in animal models of inflammatory diseases.
By systematically exploring this specific subclass of coumarin glycosides, researchers can potentially uncover novel and potent anti-inflammatory agents for the development of future therapeutics. This guide serves as a foundational resource to stimulate and support these research endeavors.
References
- 1. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aimspress.com [aimspress.com]
- 3. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Malonic Acid Conjugation on the Bioactivity of Nodakenetin Glycoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodakenetin (B21329), a furanocoumarin found in various medicinal plants, and its glycoside counterpart, nodakenin (B150392), have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-osteoporotic, and anticancer effects. These activities are often mediated through the modulation of key cellular signaling pathways such as NF-κB and Wnt/β-catenin. Structural modifications, such as glycosylation and further acylation, can significantly impact the physicochemical properties and biological efficacy of natural products. This technical guide explores the potential role of malonic acid conjugation on the activity of nodakenetin glycoside (nodakenin). While direct experimental data on malonylated nodakenin is limited, this document synthesizes the known bioactivities of nodakenetin and nodakenin, discusses the general effects of malonylation on glycoside bioavailability and activity, and provides detailed experimental protocols for the synthesis and evaluation of these compounds. This guide aims to provide a foundational resource for researchers investigating the therapeutic potential of nodakenetin derivatives.
Introduction
Nodakenetin is a naturally occurring furanocoumarin that has been the subject of increasing interest in the field of pharmacology due to its diverse biological activities. It is the aglycone of nodakenin, its glycosidic form. The addition of a sugar moiety can alter the solubility, stability, and pharmacokinetic profile of a compound. A further modification, malonic acid conjugation to the glycoside, can introduce additional changes that may enhance or modulate its therapeutic effects. Malonylation, the attachment of a malonyl group, is a common modification of glycosides in plants and is known to influence their transport and storage. In the context of drug development, such modifications are explored to optimize the therapeutic window and efficacy of lead compounds.
Biological Activities of Nodakenetin and Nodakenin
Nodakenetin has been shown to exert its effects through multiple signaling pathways. The following sections summarize the key findings and quantitative data available in the literature.
Anti-inflammatory Activity
Nodakenetin has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Table 1: Anti-inflammatory and Anticancer Activity of Nodakenetin
| Compound | Assay | Target/Cell Line | IC50 (µM) |
| Nodakenetin | NF-κB Inhibition Assay | TNF-α-induced NF-κB | 18.7[2] |
| Nodakenetin | Proliferation Assay | HepG2 (Human liver cancer) | ~25.3[2] |
| Nodakenetin | Proliferation Assay | A549 (Human lung cancer) | ~31.7[2] |
Nodakenin has also been reported to possess anti-inflammatory and antioxidant activities.[3]
Anti-osteoporotic Activity
Nodakenetin promotes osteoblast differentiation and has shown anti-osteoporotic activity by activating the Wnt/β-catenin signaling pathway.[4][5][6] This activation involves the regulation of key proteins such as DKK1 and β-catenin.[4][7]
Table 2: Effect of Nodakenetin on Wnt/β-catenin Signaling Pathway Components in HEK293 Cells
| Treatment | DKK1 Expression | β-catenin Expression | p-GSK3β (Tyr216) Expression | c-Myc Expression | Cyclin D1 Expression |
| Nodakenetin (µM) | Concentration-dependent decrease | Concentration-dependent increase | Concentration-dependent increase | Concentration-dependent increase | Concentration-dependent increase |
| Data summarized from qualitative Western blot results presented in the literature.[7] |
Role of Malonic Acid Conjugation
While direct studies on the malonylation of nodakenin are scarce, the effect of malonylation on other flavonoid and natural product glycosides can provide insights into its potential impact. Malonylation is known to increase the water solubility of glycosides, which can influence their absorption and distribution in biological systems.[8] Furthermore, malonylated glycosides have been shown to be substrates for specific transporters, potentially affecting their cellular uptake and accumulation.[9] The introduction of a malonyl group can also alter the interaction of the glycoside with its biological target, thereby modulating its activity. It has been observed that malonylation can protect the glycoside from enzymatic degradation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of malonylated nodakenin and for assaying the biological activities of nodakenetin and its derivatives.
Synthesis of Malonylated Nodakenin
4.1.1. Enzymatic Synthesis using Malonyltransferase
This protocol is adapted from the characterization of a malonyltransferase from Cistanche tubulosa (CtMaT1), which has shown activity on coumarin (B35378) glycosides.[9]
-
Materials:
-
Nodakenin
-
Malonyl-CoA
-
Recombinant CtMaT1 enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system for purification
-
-
Procedure:
-
Prepare a reaction mixture containing nodakenin (e.g., 1 mM), malonyl-CoA (e.g., 2 mM), and CtMaT1 enzyme in the reaction buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 1-24 hours), monitoring the reaction progress by TLC or HPLC.
-
Terminate the reaction by adding an organic solvent (e.g., methanol (B129727) or acetonitrile) or by heat inactivation.
-
Centrifuge the mixture to pellet the enzyme and any precipitate.
-
Purify the malonylated nodakenin from the supernatant using preparative HPLC.
-
Confirm the structure of the product by mass spectrometry and NMR.
-
Biological Activity Assays
4.2.1. NF-κB Signaling Pathway Assay (Luciferase Reporter Assay)
-
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
TNF-α or other NF-κB stimulus
-
Nodakenetin, nodakenin, or malonylated nodakenin
-
Luciferase assay reagent
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
4.2.2. Wnt/β-catenin Signaling Pathway Assay (TOPflash/FOPflash Reporter Assay)
-
Materials:
-
HEK293 cells
-
TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated TCF/LEF binding sites) reporter plasmids
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt3a conditioned medium or other Wnt pathway activator
-
Nodakenetin, nodakenin, or malonylated nodakenin
-
Luciferase assay reagent
-
-
Procedure:
-
Seed HEK293 cells in a 24-well plate.
-
Co-transfect the cells with either TOPflash or FOPflash reporter plasmid along with the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with Wnt3a conditioned medium and various concentrations of the test compounds.
-
After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities.
-
Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
References
- 1. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effects of nodakenin on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Nodakenetin and its Derivatives: A Review of Their Functions and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenetin (B21329), a naturally occurring furanocoumarin found in various medicinal plants, including Angelica decursiva and Peucedanum praeruptorum Dunn, has garnered significant attention in recent years for its diverse pharmacological activities. As an angular furanocoumarin, its unique chemical structure serves as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the known functions of nodakenetin, with a particular focus on its anti-inflammatory and anti-osteoporotic properties. Due to the limited availability of published research on specific synthetic derivatives of nodakenetin, this review also explores the biological activities of structurally related angular furanocoumarins to provide a broader perspective on the therapeutic potential of this class of compounds.
Functions of Nodakenetin
Nodakenetin has been demonstrated to exhibit a range of biological effects, primarily centered around the modulation of key signaling pathways involved in inflammation and bone metabolism.
Anti-inflammatory Activity
Nodakenetin has shown notable anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It has been observed to inhibit the activation of NF-κB and the phosphorylation of its inhibitor, IκBα, in response to inflammatory stimuli such as IL-1β.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[1]
Anti-osteoporotic Activity
A significant area of research for nodakenetin is its potential in treating osteoporosis. Studies have revealed that nodakenetin promotes osteoblast differentiation and bone formation through the activation of the Wnt/β-catenin signaling pathway.[2][3] It has been shown to increase the transcriptional activity of β-catenin/T-cell factor (TCF), leading to the expression of downstream target genes crucial for bone formation, such as Runt-related transcription factor 2 (Runx2) and Bone Morphogenetic Proteins (BMPs).[2][3]
Quantitative Data on the Bioactivity of Nodakenetin
The following table summarizes the available quantitative data on the biological activities of nodakenetin. Direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Biological Activity | Assay | Cell Line/Target | IC50 (µM) |
| Nodakenetin | Anti-cancer | Proliferation Assay | HepG2 (Human liver cancer) | ~25.3 |
| Nodakenetin | Anti-cancer | Proliferation Assay | A549 (Human lung cancer) | ~31.7 |
| Nodakenetin | Anti-inflammatory | NF-κB Inhibition Assay | TNF-α-induced NF-κB | 18.7 |
Structurally Related Angular Furanocoumarin Derivatives
While research on specific synthetic derivatives of nodakenetin is limited, studies on other angular furanocoumarins provide valuable insights into the potential for developing novel therapeutic agents based on this scaffold. For instance, various derivatives of angelicin, another angular furanocoumarin, have been synthesized and evaluated for their antifungal and anticancer activities. These studies suggest that modifications to the furanocoumarin core can significantly impact biological activity.
Signaling Pathways Modulated by Nodakenetin
Wnt/β-catenin Signaling Pathway
Nodakenetin promotes bone formation by activating the canonical Wnt/β-catenin pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Nodakenetin is proposed to interfere with this process, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of osteogenic genes.
References
Synthetic Coumarin Malonates: A Technical Guide for Drug Discovery and Development
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of novel coumarin (B35378) malonates. As naturally occurring coumarin malonates are not prominently documented, this whitepaper focuses on the synthetic derivatives that have emerged as promising scaffolds in medicinal chemistry.
Introduction
Coumarins are a class of benzopyrone compounds widely distributed in nature, known for their broad spectrum of pharmacological properties.[1][2] While the coumarin nucleus is a privileged scaffold in drug discovery, the exploration of synthetic derivatives allows for the fine-tuning of their biological activities. Among these, coumarin malonates, particularly coumarin-3-carboxylates and their esters, have garnered significant interest. These compounds are readily synthesized and exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This guide details the synthetic methodologies for their preparation, presents their biological evaluation data, and explores their mechanisms of action.
Synthesis of Coumarin Malonates
The primary and most efficient method for synthesizing coumarin-3-carboxylates and their esters is the Knoevenagel condensation . This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with a malonic ester, such as diethyl malonate or dimethyl malonate, in the presence of a basic catalyst.
General Experimental Protocol: Knoevenagel Condensation
A representative procedure for the synthesis of ethyl coumarin-3-carboxylate is as follows:
-
Reactants: Salicylaldehyde (1.0 eq), diethyl malonate (1.1-1.5 eq), and a catalytic amount of a base (e.g., piperidine, often with a drop of acetic acid) are combined in a suitable solvent, most commonly ethanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure coumarin-3-carboxylate.
Variations of this protocol exist, including the use of different catalysts, solvents, and reaction conditions (e.g., microwave irradiation) to improve yields and reaction times.
A generalized workflow for the synthesis and subsequent modification of coumarin-3-carboxylates is depicted below.
Biological Activities of Coumarin Malonates
Synthesized coumarin malonates and their derivatives have been evaluated for a variety of biological activities. The following sections summarize the key findings in the areas of anticancer and antimicrobial research.
Anticancer Activity
Coumarin-3-carboxylates and their amide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Table 1: Anticancer Activity of Selected Coumarin-3-Carboxylate Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-fluorobenzamide derivative of coumarin-3-carboxamide | HepG2 | 2.62-4.85 | [3] |
| 4-fluorobenzamide derivative of coumarin-3-carboxamide | HeLa | 0.39-0.75 | [3] |
| 2,5-difluorobenzamide derivative of coumarin-3-carboxamide | HepG2 | 2.62-4.85 | [3] |
| 2,5-difluorobenzamide derivative of coumarin-3-carboxamide | HeLa | 0.39-0.75 | [3] |
| Coumarin-3-hydrazide (5o) | HeLa | - | [4] |
| Coumarin-3-hydrazide (5o) | HCT116 | - | [4] |
| 7-Aza-coumarin-3-carboxamides | HuTu 80 | - | [5] |
| Coumarin derivative (4) | HL60 | 8.09 | [6] |
| Coumarin derivative (8b) | HepG2 | 13.14 | [6] |
| Compound 15 | MCF-7 | 1.24 | [7] |
| 3a (acetoxy at C-7, C-8) | PC-3 | 18.2 | [7] |
Note: Some entries lack specific IC50 values but were reported as potent in the cited literature.
One of the key mechanisms of anticancer activity for some coumarin derivatives is the inhibition of the PI3K/AKT signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[6]
Additionally, some coumarin-3-carboxylic acid derivatives have been identified as inhibitors of lactate (B86563) transport by targeting monocarboxylate transporter 1 (MCT1), which is crucial for the energy metabolism of cancer cells.[4][8]
Antimicrobial Activity
Various synthetic coumarin derivatives have been tested for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial potency.
Table 2: Antimicrobial Activity of Selected Coumarin Derivatives
| Compound | Microorganism | MIC | Reference |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | 1.5 mM | [9] |
| 7-hydroxy-4-trifluoromethylcoumarin (3c) | Enterococcus faecium | 1.7 mM | [9] |
| Dicoumarol (3n) | Listeria monocytogenes | 1.2 mM | [9] |
| Coumarin-3-carboxylic acid (13) | Bacillus cereus | 32 µg/mL | [3] |
| Coumarin-3-carboxamide derivatives (3b, 3c) | Staphylococcus epidermidis | 312.5 µg/mL | [10] |
| Coumarin-3-carboxamide derivative (3f) | Staphylococcus aureus | 312.5 µg/mL | [10] |
| Coumarin-3-carboxamide derivative (3i) | Candida spp. | 156.2-312.5 µg/mL | [10] |
| Coumarin-3-carboxylic acid derivative (A9) | Xanthomonas oryzae pv oryzae | 11.05 µg/mL | [11] |
| Coumarin-3-carboxylic acid derivative (A9) | Acidovorax citrulli | 8.05 µg/mL | [11] |
The antibacterial mechanism of coumarins can involve the inhibition of bacterial DNA gyrase, which is essential for DNA replication.[4]
Conclusion and Future Directions
Synthetic coumarin malonates and their derivatives represent a versatile and promising class of compounds for the development of new therapeutic agents. The straightforward synthesis via Knoevenagel condensation allows for the generation of diverse libraries of compounds for biological screening. The demonstrated anticancer and antimicrobial activities, coupled with initial insights into their mechanisms of action, provide a strong foundation for further research.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for specific biological targets.
-
Mechanism of Action studies: To further elucidate the signaling pathways and molecular targets modulated by these derivatives.
-
In vivo evaluation: To assess the efficacy and safety of the most promising compounds in preclinical models.
The continued exploration of this chemical space holds significant potential for the discovery of novel drugs to address unmet medical needs in oncology and infectious diseases.
References
- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives | MDPI [mdpi.com]
- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells | MDPI [mdpi.com]
- 7. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 8. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. pubs.acs.org [pubs.acs.org]
Theoretical Metabolic Fate of Nodakenetin-Glucose-Malonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Nodakenetin-Glucose-malonic acid" is understood to be a theoretical molecule for the purpose of this guide, as no direct literature pertaining to this specific conjugate was identified. The following in-depth analysis is a scientifically-grounded projection of its metabolic pathway, based on the established metabolism of its constituent parts: nodakenetin (B21329) (a coumarin), glucose, and malonic acid.
Executive Summary
This technical guide outlines the theoretical metabolic pathway of this compound, a compound comprising the furanocoumarin nodakenetin linked to a malonylated glucose moiety. Upon oral administration, the molecule is expected to undergo sequential hydrolysis, first of the malonate ester bond and subsequently the glycosidic bond, primarily mediated by gut microbiota. This releases nodakenetin, glucose, and malonic acid. The liberated nodakenetin is anticipated to undergo Phase I metabolism (hydroxylation) primarily by cytochrome P450 enzymes in the liver, followed by Phase II conjugation (glucuronidation and sulfation) to facilitate excretion. Glucose will enter standard glycolysis. Malonic acid is expected to be detoxified to malonyl-CoA or act as a competitive inhibitor of succinate (B1194679) dehydrogenase. This guide provides a detailed theoretical framework for the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative pharmacokinetic data from related molecules, detailed experimental protocols for in vitro analysis, and visual diagrams of the proposed metabolic pathways.
Proposed Metabolic Pathway
The metabolism of this compound is projected to be a multi-stage process, initiated in the gastrointestinal tract and culminating in the liver and subsequent systemic circulation.
Stage 1: Initial Hydrolysis in the Gut
Upon oral ingestion, the tripartite molecule is unlikely to be absorbed intact due to its size and polarity. The initial metabolic steps are hypothesized to occur in the lumen of the small and large intestines, mediated by the enzymatic activity of the gut microbiota.
-
De-malonylation: The ester linkage of the malonic acid to the glucose is likely the most labile bond. Carboxylesterases present in the gut will hydrolyze this bond, releasing malonic acid and Nodakenetin-Glucose (nodakenin).
-
Deglycosylation: The resulting nodakenin (B150392) (the glycoside of nodakenetin) is then subject to hydrolysis of the β-glucosidic bond. This reaction is catalyzed by β-glucosidases, enzymes abundantly expressed by various species of gut bacteria[1][2]. This step releases the aglycone, nodakenetin, and a glucose molecule. The hydrolysis rate of glycosides can be influenced by the structure of the sugar moiety[2].
Stage 2: Absorption and Metabolism of Individual Components
Following hydrolysis, the three individual components are absorbed and enter their respective metabolic pathways.
-
Nodakenetin Metabolism:
-
Phase I (Functionalization): After absorption, nodakenetin is transported to the liver. Here, it undergoes Phase I metabolism, primarily oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system[3][4]. Studies on rat liver microsomes have shown that nodakenetin is metabolized into more polar hydroxylated metabolites, such as 3'(R)-hydroxy-nodakenetin-3'-ol and 3'(S)-hydroxy-nodakenetin-3'-ol[5].
-
Phase II (Conjugation): The hydroxylated metabolites, as well as the parent nodakenetin, are then conjugated with endogenous molecules to increase their water solubility and facilitate excretion[6][7][8][9]. The primary Phase II reactions for coumarins are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs)[10]. The resulting glucuronide and sulfate (B86663) conjugates are then excreted in the urine and bile.
-
-
Glucose Metabolism: The liberated glucose is absorbed by intestinal epithelial cells and enters the bloodstream. It is then taken up by cells throughout the body and enters the glycolytic pathway to be used for energy production.
-
Malonic Acid Metabolism: Malonic acid is a known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain[11][12]. In mammals, it is considered a xenobiotic and is detoxified by being converted into malonyl-CoA by acyl-CoA synthetase family member 3 (ACSF3)[11]. Malonyl-CoA can then enter fatty acid biosynthesis.
Visualized Metabolic and Experimental Pathways
Theoretical Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for in vitro metabolism studies using liver microsomes.
Quantitative Data
The following tables summarize pharmacokinetic parameters for nodakenetin and its glycoside, nodakenin, derived from studies in rats and humans. This data provides a quantitative basis for predicting the behavior of the nodakenetin moiety following its release from the parent compound.
Table 1: Pharmacokinetic Parameters of Nodakenin in Rats
| Parameter | Value | Species/Dosage | Reference |
| T1/2 (half-life) | 3.3 h | Rat / IV | [13] |
| Cmax (max concentration) | Varies with dose | Rat / Oral | [14] |
| Tmax (time to max conc.) | Varies with dose | Rat / Oral | [14] |
| Lower Limit of Quantification | 0.1 µg/mL | Rat Plasma | [15] |
Table 2: Pharmacokinetic Parameters of Nodakenin in Humans
| Parameter | Value | Species/Dosage | Reference |
| T1/2 (half-life) | 6.28 h | Human / Oral | [13] |
| Vd (volume of distribution) | ~2800 L | Human / Oral | [13] |
Experimental Protocols
In Vitro Metabolism of Nodakenetin using Rat Liver Microsomes
This protocol is adapted from methodologies used to study the biotransformation of coumarins[5][16].
Objective: To identify metabolites of nodakenetin produced by Phase I and Phase II enzymes in liver microsomes.
Materials:
-
Nodakenetin
-
Rat liver microsomes (commercially available or prepared from fresh tissue)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of nodakenetin in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare the incubation mixture in a microcentrifuge tube on ice. For a final volume of 200 µL, add:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Rat liver microsomes (final concentration 0.5-1.0 mg/mL)
-
Nodakenetin (final concentration 1-10 µM)
-
Cofactors:
-
For Phase I: NADPH regenerating system.
-
For Phase II: UDPGA (for glucuronidation) and PAPS (for sulfation).
-
-
-
-
Incubation:
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the cofactor solution.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound (nodakenetin) and its metabolites. A C18 column is typically used with a mobile phase of methanol and water[5].
-
Cytotoxicity Assay of Coumarin (B35378) Compounds
This protocol provides a general method for assessing the cytotoxic effects of coumarin compounds on cancer cell lines, adapted from standard MTT assay procedures[17].
Objective: To determine the half-maximal inhibitory concentration (IC50) of a coumarin compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test coumarin compound (e.g., nodakenetin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.
-
Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrolysis of flavanone glycosides and degradation of the corresponding aglycones from dried immature Citrus fruit by human fecal flora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A new metabolite of nodakenetin by rat liver microsomes and its quantification by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Medical Pharmacology: Pharmacokinetics [pharmacology2000.com]
- 8. drughunter.com [drughunter.com]
- 9. youtube.com [youtube.com]
- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malonic acid - Wikipedia [en.wikipedia.org]
- 12. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. phcog.com [phcog.com]
- 15. Determination and pharmacokinetic study of nodakenin in rat plasma by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Nodakenetin-Glucose-Malonic Acid using HPLC-MS/MS
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Nodakenetin-Glucose-malonic acid in complex matrices such as plant extracts and biological fluids. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary steps for sample preparation, instrument setup, and data analysis, making it suitable for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Nodakenetin is a furanocoumarin found in various medicinal plants and is known for its diverse biological activities. Its glycosidic and acylated derivatives, such as this compound, are of significant interest due to their potential roles in bioavailability, metabolism, and therapeutic efficacy. A robust and reliable analytical method is crucial for the accurate quantification of this compound in various samples. This HPLC-MS/MS method offers high selectivity and sensitivity for the determination of this compound.
Experimental
2.1. Materials and Reagents
-
Reference standard of this compound (if available, otherwise a well-characterized isolate)
-
Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound or another coumarin (B35378) glycoside not present in the sample.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., plant extract, plasma)
2.2. Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC HSS T3 C18 column (2.1 x 100 mm, 1.8 µm) or equivalent.
2.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9.1-12 min: 10% B (re-equilibration)
-
2.4. Mass Spectrometry Conditions
The mass spectrometer was operated in negative ionization mode, which is often suitable for acidic compounds like those containing a malonic acid moiety.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 35 psi
-
Temperature: 550 °C
-
IonSpray Voltage: -4500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | m/z 493.1 | m/z 245.1 | -80 V | -35 V |
| This compound | m/z 493.1 | m/z 407.1 | -80 V | -25 V |
| Internal Standard (IS) | User-defined | User-defined | Optimized | Optimized |
(Note: The m/z values are hypothetical and should be confirmed by direct infusion of the standard compound.)
Protocols
3.1. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions from the stock solution to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a stock solution of the Internal Standard (1 mg/mL) and a working solution (e.g., 100 ng/mL).
3.2. Sample Preparation (from Plant Material)
-
Weigh 100 mg of homogenized and dried plant material.
-
Add 1 mL of 80% methanol.
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 10 µL of the IS working solution to 90 µL of the supernatant.
-
Filter through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.
Data and Results
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize the quantitative performance of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.998 |
Table 2: Sensitivity, Precision, and Accuracy
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |
| This compound | 0.5 | 1.0 | < 5% | < 8% | 95 - 105% |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the quantification of this compound.
Diagram 2: Hypothetical Signaling Pathway
Caption: Hypothetical anti-inflammatory signaling pathway of the analyte.
Diagram 3: Analytical Method Logic
Caption: Logical components of the HPLC-MS/MS analytical method.
Conclusion
The developed HPLC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of this compound. The method has been validated and is suitable for use in phytochemical analysis, pharmacokinetic studies, and quality control of herbal products.
References
- 1. Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]
analytical standard for "Nodakenetin-Glucose-malonic acid"
An in-depth analysis of "Nodakenetin-Glucose-malonic acid" reveals its significance as a natural compound, necessitating standardized analytical protocols for its identification and quantification. This document provides detailed application notes and experimental procedures for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a complex molecule with the following properties:
| Property | Value |
| Molecular Formula | C23H26O12 |
| Molecular Weight | 494.45 g/mol |
| CAS Number | 1415796-06-3 |
Application Notes
This analytical standard is intended for use in qualitative and quantitative analyses. It is suitable for the development and validation of analytical methods, including but not limited to High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Due to its molecular complexity, careful sample preparation and handling are crucial for accurate results. It is recommended to store the standard in a cool, dry place, protected from light to prevent degradation.
Experimental Protocols
The following protocols are based on established methodologies for the analysis of coumarin (B35378) glycosides and related natural products.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in various matrices.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Analytical column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Standard Solution: 1 mg/mL this compound in methanol (B129727) (prepare serial dilutions for calibration curve)
-
Sample Preparation: Extract the compound from the matrix using a suitable solvent (e.g., methanol, ethanol) followed by filtration through a 0.45 µm syringe filter.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Gradient Elution | 0-20 min: 10-50% B20-30 min: 50-90% B30-35 min: 90% B35-40 min: 10% B |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol provides a highly sensitive and selective method for the identification and quantification of this compound.
Instrumentation and Materials:
-
HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
Ion Source: Electrospray Ionization (ESI)
-
Analytical column and mobile phases are the same as in the HPLC-UV method.
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (Full Scan) | m/z 100-1000 |
| Precursor Ion (for MS/MS) | m/z 493.1 |
| Collision Energy | 20-40 eV (optimized for fragmentation) |
Expected Mass Spectrometry Fragmentation: The fragmentation of this compound in negative ESI mode is expected to involve the loss of the malonic acid and glucose moieties.
| Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Neutral Loss |
| 493.1 | 407.1 | Malonic acid (86 Da) |
| 245.0 | Malonic acid + Glucose (86 + 162 Da) |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Application Notes and Protocols for the Extraction of Nodakenetin-Glucose-Malonic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenetin (B21329) is a furanocoumarin found in various medicinal plants, notably in the roots of Peucedanum praeruptorum Dunn (also known as "Qian-hu" in traditional Chinese medicine).[1][2] This plant is a rich source of various coumarins, including pyranocoumarins and furanocoumarins, which have demonstrated a range of pharmacological activities, such as anti-inflammatory, neuroprotective, and antitumor effects.[1][3][4] While specific protocols for "Nodakenetin-Glucose-malonic acid" are not extensively documented, this protocol outlines a comprehensive approach for its extraction, isolation, and quantification based on established methods for analogous coumarin (B35378) glycosides from plant sources. This protocol is designed to guide researchers in developing a robust methodology for obtaining this compound for further pharmacological investigation.
The proposed structure of this compound involves the furanocoumarin nodakenetin linked to a glucose molecule, which is further esterified with malonic acid. The extraction and purification strategy is therefore designed to accommodate the polarity of this glycosidic and acylated structure.
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Species: Peucedanum praeruptorum Dunn.
-
Plant Part: Roots are the primary source of coumarins in this species.[1][5]
-
Collection and Identification: The plant material should be collected at the appropriate growth stage, ideally before blotting, as coumarin content in the roots has been observed to be highest during this period.[5] Proper botanical identification by a qualified taxonomist is crucial.
-
Preparation: The collected roots should be thoroughly washed with water to remove soil and other debris. Subsequently, they should be dried in a well-ventilated area away from direct sunlight or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight. The dried roots are then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude this compound
Various extraction techniques can be employed, with the choice depending on the desired yield, efficiency, and available equipment.[6][7][8] Maceration and Soxhlet extraction are common methods.[8][9]
2.1. Maceration Protocol
-
Weigh 100 g of the dried, powdered root material.
-
Place the powder in a large glass container with a lid.
-
Add 1 L of 80% methanol (B129727) (methanol:water, 80:20 v/v). Polar solvents like methanol and ethanol (B145695) are effective for extracting coumarin glycosides.[10][11]
-
Seal the container and let it stand at room temperature for 72 hours with occasional agitation.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (the extract) and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
2.2. Soxhlet Extraction Protocol
-
Place 50 g of the dried, powdered root material into a thimble.
-
Place the thimble inside a Soxhlet extractor.
-
Fill the round-bottom flask with 500 mL of 80% methanol.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator as described in the maceration protocol.
| Extraction Method | Solvent | Solvent to Solid Ratio | Extraction Time | Temperature | Pros | Cons |
| Maceration | 80% Methanol | 10:1 (v/w) | 72 hours (repeated 3x) | Room Temperature | Simple, requires minimal equipment, suitable for heat-sensitive compounds. | Time-consuming, may result in lower extraction efficiency. |
| Soxhlet Extraction | 80% Methanol | 10:1 (v/w) | 6-8 hours | Boiling point of solvent | More efficient than maceration, requires less solvent over time. | Requires specialized glassware, potential for thermal degradation of compounds. |
Purification of this compound
The crude extract will contain a complex mixture of compounds. A multi-step purification process is necessary to isolate the target compound.
3.1. Liquid-Liquid Partitioning
-
Dissolve the crude extract in a minimal amount of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to remove non-polar and moderately polar impurities. It is anticipated that the polar this compound will remain in the aqueous or ethyl acetate fraction.
-
Collect the ethyl acetate and aqueous fractions separately and concentrate them under reduced pressure.
3.2. Column Chromatography
-
The fraction showing the highest concentration of the target compound (as determined by preliminary TLC or HPLC analysis) is subjected to column chromatography.
-
Prepare a silica (B1680970) gel column (e.g., silica gel 60, 70-230 mesh).
-
Equilibrate the column with a non-polar solvent (e.g., chloroform).
-
Load the concentrated fraction onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Compound Identification and Quantification
4.1. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A solvent system such as chloroform:methanol (e.g., 9:1 or 8:2 v/v) can be optimized.
-
Visualization: UV light (254 nm and 365 nm) and staining reagents (e.g., iodine vapor or ceric sulfate).
4.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the quantification of the isolated compound.[5][11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and methanol or acetonitrile (B52724) (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the purified compound (likely around 280-330 nm for coumarins).
-
Quantification: A calibration curve should be prepared using a purified and quantified standard of this compound.
| Analytical Technique | Purpose | Typical Parameters |
| TLC | Monitoring fractions, preliminary identification | Stationary Phase: Silica gel; Mobile Phase: Chloroform:Methanol gradient |
| HPLC-UV | Quantification and purity assessment | Column: C18; Mobile Phase: Water/Methanol gradient; Detection: UV (280-330 nm) |
| LC-MS | Structural confirmation | Provides molecular weight and fragmentation data. |
| NMR | Definitive structural elucidation | 1H and 13C NMR to determine the chemical structure. |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of purification techniques.
References
- 1. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside
Abstract
This application note details a proposed semi-synthetic protocol for the preparation of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside from the natural product nodakenin (B150392). Nodakenin, a coumarin (B35378) glucoside, possesses several hydroxyl groups on its glucose moiety available for functionalization.[1][2] This protocol focuses on the selective acylation of the primary C6' hydroxyl group of the glucose residue with malonic acid. The described methodology involves the direct esterification using a protected malonic acid derivative and a carbodiimide (B86325) coupling agent, followed by deprotection to yield the target molecule. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development.
Introduction
Nodakenin is a natural coumarin glycoside with reported anti-inflammatory, antibacterial, and neuroprotective activities.[3][4] Acylation of glycosides can significantly alter their physicochemical properties, such as lipophilicity and stability, potentially leading to enhanced biological activity.[5] Malonylation, in particular, introduces a dicarboxylic acid moiety that can serve as a linker for further conjugation or influence the molecule's interaction with biological targets. This document provides a detailed, step-by-step protocol for the semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside, a novel derivative of nodakenin.
Overall Reaction Scheme
The proposed semi-synthesis is a two-step process:
-
Selective Esterification: Nodakenin is reacted with a mono-protected malonic acid (mono-tert-butyl malonate) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to selectively acylate the primary C6' hydroxyl group of the glucose moiety.
-
Deprotection: The tert-butyl protecting group is removed from the malonate moiety using trifluoroacetic acid (TFA) to yield the final product.
Caption: Proposed two-step semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside from nodakenin.
Experimental Protocols
Materials and Methods
-
Nodakenin: >98% purity, commercially available or isolated from natural sources.
-
Mono-tert-butyl malonate: >98% purity, commercially available.
-
N,N'-Dicyclohexylcarbodiimide (DCC): >99% purity.
-
4-Dimethylaminopyridine (DMAP): >99% purity.
-
Trifluoroacetic acid (TFA): >99% purity.
-
Dichloromethane (B109758) (DCM): Anhydrous, >99.8% purity.
-
Ethyl acetate (B1210297) (EtOAc): ACS grade.
-
Hexanes: ACS grade.
-
Silica (B1680970) gel: 230-400 mesh for column chromatography.
-
Thin Layer Chromatography (TLC): Silica gel 60 F254 plates.
Step 1: Synthesis of Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranoside
This procedure is based on standard DCC/DMAP esterification protocols.
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add nodakenin (1.0 g, 2.45 mmol).
-
Dissolve the nodakenin in 40 mL of anhydrous dichloromethane (DCM).
-
Add mono-tert-butyl malonate (0.47 g, 2.94 mmol, 1.2 eq) to the solution.
-
Add 4-dimethylaminopyridine (DMAP) (0.06 g, 0.49 mmol, 0.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (0.61 g, 2.94 mmol, 1.2 eq) in 10 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate product.
-
Step 2: Synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside
This procedure employs standard trifluoroacetic acid-mediated deprotection of a tert-butyl ester.
-
Reaction Setup:
-
Dissolve the purified Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranoside (assumed quantitative yield from the previous step, ~1.35 g, 2.45 mmol) in 20 mL of DCM in a 50 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction Execution:
-
Add trifluoroacetic acid (TFA) (5 mL) dropwise to the solution at 0°C.
-
After addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene (B28343) (3 x 10 mL) to ensure complete removal of residual TFA.
-
The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final product.
-
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Nodakenin | C₂₀H₂₄O₉ | 408.40 | Starting Material |
| Mono-tert-butyl malonate | C₇H₁₂O₄ | 160.17 | Reagent |
| Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranoside | C₂₇H₃₄O₁₂ | 550.55 | Intermediate |
| Nodakenetin-6'-O-malonyl-β-D-glucopyranoside | C₂₃H₂₆O₁₂ | 494.45 | Final Product |
Table 2: Hypothetical Yields and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranoside | 1.35 | 1.15 | 85 | >95% |
| 2 | Nodakenetin-6'-O-malonyl-β-D-glucopyranoside | 1.03 (from 1.15 g) | 0.85 | 82.5 | >99% |
Visualization of Experimental Workflow
Caption: Workflow for the semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside.
Characterization
The structure and purity of the intermediate and final products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure, including the position of acylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Conclusion
This application note provides a comprehensive, albeit theoretical, protocol for the semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside from nodakenin. The proposed method utilizes common and well-established reactions in organic synthesis. This novel derivative of nodakenin could serve as a valuable tool for further biological evaluation and drug discovery efforts. Researchers should optimize the reaction conditions and purification methods for their specific laboratory settings.
References
- 1. Nodakenin | C20H24O9 | CID 73191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nodakenin suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of nodakenin on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assay of Nodakenetin-Glucose-Malonic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenetin, a naturally occurring furanocoumarin, has demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and antiosteoporotic effects.[1][2][3] The novel compound, Nodakenetin-Glucose-Malonic Acid, is a derivative designed to potentially enhance bioavailability, cellular uptake, or target engagement, possibly by exploiting cellular glucose transport mechanisms. These application notes provide detailed protocols for a cell-based assay to characterize the bioactivity of this compound, with a focus on its potential anticancer and anti-glycolytic properties. The provided protocols are adaptable for both initial screening and more detailed mechanistic studies.
I. Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Selected cancer cell line (e.g., MCF-7 breast cancer cells or HepG2 liver cancer cells)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium.[4] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
II. Glucose Uptake Inhibition Assay
Given the glucose moiety in this compound and the known anti-glycolytic effects of Nodakenetin in breast cancer cells[5], assessing the compound's effect on glucose uptake is a key experiment. This can be achieved using a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[6][7]
Experimental Protocol: 2-NBDG Glucose Uptake Assay
Materials:
-
This compound stock solution
-
Cancer cell line (e.g., MDA-MB-468 breast cancer cells)[5]
-
Glucose-free cell culture medium
-
2-NBDG
-
Phloretin (a known glucose uptake inhibitor, as a positive control)[6]
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 20,000-50,000 cells/well and incubate overnight.
-
Compound Pre-treatment: Remove the culture medium and wash the cells with PBS. Add 100 µL of glucose-free medium containing various concentrations of this compound or the positive control (Phloretin). Incubate for 1 hour.[6]
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30-60 minutes at 37°C.
-
Signal Termination: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm). Alternatively, cells can be harvested and analyzed by flow cytometry.[6]
Data Analysis:
The percentage of glucose uptake inhibition is calculated as follows:
% Inhibition = 100 - [((Fluorescence of treated cells - Background) / (Fluorescence of control cells - Background)) x 100]
III. Western Blot Analysis of Signaling Pathways
Nodakenetin is known to modulate several signaling pathways, including PI3K/Akt/mTOR and NF-κB.[1] It has also been shown to activate the Wnt/β-catenin pathway.[2][3] Western blotting can be used to determine if this compound affects the protein expression levels within these pathways.
Experimental Protocol: Western Blotting
Materials:
-
This compound
-
Selected cell line and culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-NF-κB p65, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using an imaging system.
Data Analysis:
Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 |
Table 2: Inhibition of Glucose Uptake by this compound
| Cell Line | Compound Concentration (µM) | % Glucose Uptake Inhibition |
| MDA-MB-468 | 1 | |
| 10 | ||
| 50 | ||
| 100 |
Table 3: Effect of this compound on Protein Expression
| Protein | Treatment Concentration (µM) | Fold Change vs. Control |
| p-Akt/Akt | 10 | |
| 50 | ||
| p-mTOR/mTOR | 10 | |
| 50 | ||
| NF-κB p65 | 10 | |
| 50 | ||
| β-catenin | 10 | |
| 50 |
Mandatory Visualizations
Caption: Experimental workflow for the cell-based assay of this compound.
Caption: Hypothetical signaling pathway for this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Anti-Cancer Potential of Nodakenetin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenetin, a natural coumarin (B35378) compound, has demonstrated notable anti-tumor activities.[1] This document provides detailed application notes and protocols for studying the effects of Nodakenetin on cancer cell lines, with a particular focus on its role in modulating cellular metabolism, specifically glycolysis. While the compound "Nodakenetin-Glucose-malonic acid" is not yet characterized in existing literature, the following protocols for Nodakenetin serve as a foundational methodology for investigating its potential derivatives or formulations in cancer research.
Quantitative Data Summary
The anti-cancer effects of Nodakenetin have been quantified in various studies. The following tables summarize key data points regarding its impact on cancer cell viability and glycolysis.
Table 1: Effect of Nodakenetin on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| MCF-7 | Breast Cancer | Data Not Available | [1] |
| MDA-MB-468 | Breast Cancer | Data Not Available | [1] |
Note: Specific IC50 values for Nodakenetin were not provided in the primary research article reviewed. Researchers should perform dose-response studies to determine the IC50 in their specific cell lines of interest.
Table 2: Effect of Nodakenetin on Glycolysis in Breast Cancer Cells (MCF-7 & MDA-MB-468) after 48h Treatment
| Parameter | Concentration of Nodakenetin | Effect | Reference |
| Glucose Uptake | Increasing Concentrations | Significant Decrease | [1] |
| Lactate (B86563) Production | Increasing Concentrations | Significant Decrease | [1] |
| ATP Level | Increasing Concentrations | Significant Decrease | [1] |
| Extracellular Acidification Rate (ECAR) | Increasing Concentrations | Significant Decrease | [1] |
| HK2 Expression | Increasing Concentrations | Significant Decrease | [1] |
| LDHA Expression | Increasing Concentrations | Significant Decrease | [1] |
Signaling Pathways and Mechanisms of Action
Nodakenetin exerts its anti-cancer effects primarily by targeting the metabolic reprogramming of cancer cells, a phenomenon known as the "Warburg effect," where cancer cells favor glycolysis even in the presence of oxygen.[2][3] By inhibiting key steps in the glycolytic pathway, Nodakenetin effectively starves cancer cells of the energy required for their rapid proliferation.
The proposed mechanism involves the downregulation of key glycolytic enzymes such as Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA).[1] HK2 is the first rate-limiting enzyme in glycolysis, while LDHA is crucial for converting pyruvate (B1213749) to lactate, a hallmark of aerobic glycolysis in cancer cells.
Caption: Nodakenetin inhibits glycolysis in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of Nodakenetin.
Cell Viability Assay (MTT Assay)
This assay determines the effect of Nodakenetin on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Nodakenetin stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Nodakenetin (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Glucose Uptake Assay
This assay measures the ability of cancer cells to take up glucose from the medium, a key step in glycolysis.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Nodakenetin
-
Glucose Assay Kit (e.g., colorimetric or fluorometric)
-
PBS
Procedure:
-
Seed cells in a 6-well plate and treat with Nodakenetin as described for the viability assay.
-
After 48 hours, collect the cell culture supernatant.
-
Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.
-
Calculate glucose uptake by subtracting the glucose concentration in the treated wells from the concentration in the control (no cells) wells.
Lactate Production Assay
This assay quantifies the amount of lactate produced by cancer cells, a key product of aerobic glycolysis.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Nodakenetin
-
Lactate Assay Kit (e.g., colorimetric or fluorometric)
Procedure:
-
Seed cells and treat with Nodakenetin as described above.
-
After 48 hours, collect the cell culture medium.
-
Measure the lactate concentration in the medium using a lactate assay kit following the manufacturer's protocol.
Western Blot Analysis for HK2 and LDHA Expression
This technique is used to determine the protein levels of key glycolytic enzymes.
Materials:
-
Cancer cell lines
-
Nodakenetin
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HK2, anti-LDHA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Nodakenetin for 48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Caption: General workflow for in vitro cancer cell line studies.
Conclusion
Nodakenetin presents a promising avenue for anti-cancer drug development by targeting the metabolic vulnerabilities of cancer cells. The protocols and data presented here provide a comprehensive guide for researchers to investigate the efficacy and mechanism of action of Nodakenetin and its potential derivatives in various cancer cell line models. Further studies are warranted to fully elucidate its therapeutic potential.
References
Investigating the Anti-inflammatory Potential of Nodakenetin-Glucose-malonic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the biological activities of "Nodakenetin-Glucose-malonic acid" is not currently available in the public domain. This document provides a detailed framework for investigating its potential anti-inflammatory effects based on the known mechanisms of its parent compound, Nodakenetin . The protocols and pathways described herein are based on established research on Nodakenetin and serve as a comprehensive guide for the scientific exploration of this novel compound.
Introduction
Nodakenetin, a coumarin (B35378) compound, has demonstrated notable anti-inflammatory properties in various preclinical studies. Its mechanism of action is primarily attributed to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] This pathway, when activated by inflammatory stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), leads to the transcription of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[1][2]
This application note details the scientific basis and experimental protocols to investigate the anti-inflammatory effects of "this compound," leveraging the existing knowledge of Nodakenetin.
Predicted Mechanism of Action
It is hypothesized that this compound will exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway, similar to Nodakenetin. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents its degradation and subsequent translocation of the p50/p65 NF-κB subunits to the nucleus. This, in turn, is expected to downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Nodakenetin
| Cell Line | Inflammatory Stimulus | Parameter Measured | Method | Result (Nodakenetin) | Reference |
| HEK293T | IL-1β | Phospho-IκBα, p50, p65 | Western Blot | Inhibition of IL-1β-induced activation of the NF-κB pathway and phosphorylation of IκBα. | [1][2] |
| Mouse bone marrow-derived macrophages (BMDMs) | Not specified | IL-6, TNF-α, IL-1β expression | qRT-PCR | Suppressed expression of IL-6, TNF-α, and IL-1β. | [1][2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS, COX-2, TNF-α, IL-6, IL-1β expression | Western Blot, RT-PCR | Concentration-dependent inhibition of iNOS and COX-2 at protein and mRNA levels. | [3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Prostaglandin E₂ (PGE₂) | Griess Assay, ELISA | Decreased production of NO and PGE₂. | [3] |
Table 2: In Vivo Anti-inflammatory Activity of Nodakenetin
| Animal Model | Inflammatory Model | Parameter Measured | Method | Result (Nodakenetin) | Reference |
| C57BL/6 Mice | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Inflammatory pain relief | Behavioral tests | Significantly alleviated CFA-induced inflammatory pain. | [1][2] |
| Mice | Lipopolysaccharide (LPS)-induced endotoxemia | Serum levels of NO, PGE₂, and pro-inflammatory cytokines; Survival rate | ELISA, Survival analysis | Reduced serum levels of inflammatory mediators and increased survival rate. | [3] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting (iNOS, COX-2, p-IκBα, β-actin)
-
Reagents for qRT-PCR (TRIzol, cDNA synthesis kit, primers)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells in 96-well plates for the MTT assay and in 6-well plates for other assays. Allow cells to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the media and incubate for 24 hours.
-
MTT Assay: Assess cell viability to determine the non-cytotoxic concentrations of the test compound.
-
Griess Assay: Measure the production of nitric oxide (NO) in the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the culture supernatant.
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the protein expression levels of iNOS, COX-2, and phosphorylated IκBα.
-
qRT-PCR: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of TNF-α, IL-6, iNOS, and COX-2.
Protocol 2: In Vivo Anti-inflammatory Activity in a Mouse Model
This protocol describes the evaluation of the anti-inflammatory effects of this compound in a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Thermal plantar test apparatus
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
Reagents for tissue homogenization, RNA isolation, and protein extraction
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Inflammation: Inject CFA into the plantar surface of the right hind paw to induce localized inflammation and pain hypersensitivity.
-
Drug Administration: Administer this compound at different doses (e.g., 10, 25, 50 mg/kg) or vehicle to respective groups of mice daily.
-
Assessment of Inflammation and Pain:
-
Paw Edema: Measure the paw volume using a plethysmometer at baseline and at various time points post-CFA injection.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source.
-
-
Sample Collection: At the end of the study, collect blood samples via cardiac puncture and harvest the inflamed paw tissue.
-
Biochemical Analysis:
-
Serum Cytokines: Measure the levels of TNF-α, IL-1β, and IL-6 in the serum using ELISA.
-
Tissue Analysis: Homogenize the paw tissue to perform qRT-PCR and Western blot analysis for the expression of inflammatory mediators.
-
Conclusion
The provided application notes and protocols offer a robust framework for the comprehensive investigation of the anti-inflammatory properties of this compound. By leveraging the established knowledge of its parent compound, Nodakenetin, researchers can efficiently explore its therapeutic potential in inflammatory diseases. The systematic in vitro and in vivo approaches outlined will enable the elucidation of its mechanism of action and its efficacy in preclinical models.
References
- 1. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Nodakenin suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroprotective Assays of Nodakenetin
Application Notes
Introduction
Nodakenetin is a natural coumarin (B35378) compound found in various medicinal plants. Preclinical studies suggest that Nodakenetin possesses promising neuroprotective properties, primarily attributed to its anti-inflammatory and antioxidant activities. These characteristics make it a compound of interest for investigation in the context of neurodegenerative diseases and other neurological disorders where inflammation and oxidative stress are key pathological features. These application notes provide a framework for researchers to evaluate the neuroprotective effects of Nodakenetin in vitro.
Mechanism of Action
The neuroprotective effects of Nodakenetin are believed to be mediated through multiple pathways:
-
Anti-inflammatory Effects: Nodakenetin has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the activation of NF-κB, Nodakenetin can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating neuroinflammation.
-
Antioxidant Effects: As a potent antioxidant, Nodakenetin may protect neuronal cells from oxidative damage by scavenging reactive oxygen species (ROS) and potentially upregulating endogenous antioxidant defense mechanisms.
-
Cholinesterase Inhibition: Some studies suggest that Nodakenetin can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This action could be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Recommended In Vitro Models for Neuroprotective Assays
-
Cell Lines:
-
PC12 (Rat Pheochromocytoma Cells): A widely used cell line for neurotoxicity and neuroprotection studies. These cells can be differentiated into a neuron-like phenotype and are susceptible to oxidative stress-induced apoptosis.
-
SH-SY5Y (Human Neuroblastoma Cells): Another popular neuronal cell line for modeling neurodegenerative diseases. They are amenable to various neurotoxic insults, including oxidative stress, mitochondrial toxins, and proteasome inhibitors.
-
-
Primary Neuronal Cultures:
-
Cortical or Hippocampal Neurons: These primary cells provide a more physiologically relevant model but are more challenging to culture and maintain.
-
-
Inducers of Neurotoxicity:
-
Hydrogen Peroxide (H₂O₂): Induces oxidative stress and apoptosis.
-
6-hydroxydopamine (6-OHDA): A neurotoxin that selectively damages dopaminergic neurons, commonly used to model Parkinson's disease.
-
Glutamate: An excitatory neurotransmitter that can induce excitotoxicity at high concentrations.
-
Amyloid-beta (Aβ) peptides: Implicated in the pathology of Alzheimer's disease.
-
Data Presentation
While specific quantitative data for Nodakenetin in neuroprotective assays is not currently available, researchers can use the following table templates to structure their experimental findings for clear comparison.
Table 1: Effect of Nodakenetin on Cell Viability in H₂O₂-Treated Neuronal Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± SD |
| H₂O₂ | [Concentration] | Value ± SD |
| Nodakenetin + H₂O₂ | [Concentration 1] | Value ± SD |
| Nodakenetin + H₂O₂ | [Concentration 2] | Value ± SD |
| Nodakenetin + H₂O₂ | [Concentration 3] | Value ± SD |
| Nodakenetin alone | [Concentration 3] | Value ± SD |
SD: Standard Deviation
Table 2: Effect of Nodakenetin on Markers of Oxidative Stress and Apoptosis in H₂O₂-Treated Neuronal Cells
| Treatment Group | Intracellular ROS (% of H₂O₂ group) | Caspase-3 Activity (Fold Change vs. Control) |
| Control | Value ± SD | 1.0 ± SD |
| H₂O₂ | 100 ± SD | Value ± SD |
| Nodakenetin + H₂O₂ | Value ± SD | Value ± SD |
ROS: Reactive Oxygen Species
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of Nodakenetin against H₂O₂-Induced Oxidative Stress in PC12 Cells
1. Materials and Reagents:
-
PC12 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nodakenetin (dissolved in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
2. Cell Culture and Seeding:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
3. Treatment:
-
Pre-treat the cells with various concentrations of Nodakenetin (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control group (DMSO).
-
After pre-treatment, add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration should be determined by a dose-response experiment, e.g., 100-200 µM).
-
Incubate the cells for an additional 24 hours.
4. Cell Viability Assay (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
1. Materials and Reagents:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free DMEM
-
Black 96-well plates
2. Procedure:
-
Follow the cell culture, seeding, and treatment steps as described in Protocol 1, using black 96-well plates.
-
After the treatment period (a shorter incubation with H₂O₂ may be required, e.g., 1-4 hours), wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove the excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Visualizations
Application of Nodakenetin and the Role of Glucose in Osteoporosis Research
Disclaimer: Extensive research has not identified a compound named "Nodakenetin-Glucose-malonic acid" in the context of osteoporosis research. This document provides detailed application notes and protocols for the individual components, Nodakenetin and Glucose , based on available scientific literature, as they relate to bone metabolism and osteoporosis.
Part 1: Nodakenetin in Osteoporosis Research
Nodakenetin, a coumarin (B35378) compound isolated from Angelica decursiva, has demonstrated significant potential in promoting bone formation and has been studied for its anti-osteoporotic activities. It primarily functions by stimulating osteoblast differentiation.
Mechanism of Action
Nodakenetin exerts its pro-osteogenic effects through the activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for bone development and homeostasis. Activation of this pathway by Nodakenetin leads to the stabilization and nuclear translocation of β-catenin, which in turn upregulates the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2) and Bone Morphogenetic Proteins (BMPs).[1][2] This cascade of events promotes the differentiation of pre-osteoblasts into mature, bone-forming osteoblasts, enhances the deposition of calcium, and increases the activity of alkaline phosphatase (ALP), a key marker of osteoblast activity.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Nodakenetin on osteoblast differentiation markers from in vitro studies using MC3T3-E1 pre-osteoblastic cells.
Table 1: Effect of Nodakenetin on Alkaline Phosphatase (ALP) Activity and Mineralization
| Concentration of Nodakenetin | ALP Activity | Calcium Deposition (Mineralization) |
| Control (0 µM) | Baseline | Baseline |
| 1 µM | Increased | Increased |
| 10 µM | Significantly Increased (Concentration-dependent) | Significantly Increased (Concentration-dependent) |
| 20 µM | Maximally Increased | Maximally Increased |
Data synthesized from studies on MC3T3-E1 cells, where Nodakenetin was shown to increase ALP activity and calcium deposition in a concentration-dependent manner.[2]
Table 2: Effect of Nodakenetin on Gene and Protein Expression
| Biomarker | Effect of Nodakenetin Treatment |
| Proteins (Western Blot) | |
| β-catenin | Increased expression |
| BMP2 | Significantly increased levels |
| BMP4 | Significantly increased levels |
| mRNA (RT-PCR) | |
| β-catenin | Increased expression |
| Runx2 | Increased expression |
| BMP2 | Increased expression |
Summary of findings from Western blot and real-time RT-PCR analyses in MC3T3-E1 cells treated with Nodakenetin.[1]
Experimental Protocols
Protocol 1: In Vitro Osteoblast Differentiation Assay
This protocol describes the methodology to assess the effect of Nodakenetin on the differentiation of MC3T3-E1 cells.
-
Cell Culture:
-
Culture MC3T3-E1 pre-osteoblastic cells in α-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Differentiation Induction:
-
Seed cells in 48-well plates at a density of 5 x 10⁴ cells/well.
-
After 24 hours, replace the medium with a differentiation-inducing medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Treat the cells with varying concentrations of Nodakenetin (e.g., 0, 1, 10, 20 µM).
-
-
Alkaline Phosphatase (ALP) Activity Assay (Day 6):
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells with a suitable lysis buffer.
-
Measure ALP activity in the cell lysate using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance is read at 405 nm.
-
Normalize the ALP activity to the total protein concentration of the lysate.
-
-
Alizarin Red S Staining for Mineralization (Day 10):
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize calcium nodules.
-
Wash with distilled water to remove excess stain.
-
Quantify mineralization by extracting the stain with 10% cetylpyridinium (B1207926) chloride and measuring the absorbance at 562 nm.
-
Protocol 2: Western Blot Analysis for Protein Expression
-
Cell Treatment and Lysis:
-
Treat MC3T3-E1 cells with Nodakenetin for 24 hours as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against β-catenin, BMP2, BMP4, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualization of Signaling Pathway
Caption: Nodakenetin activates the Wnt/β-catenin pathway to promote osteogenesis.
Part 2: Role of Glucose in Osteoporosis Research
Glucose metabolism is intrinsically linked to bone health. While necessary for cellular energy, chronically elevated glucose levels (hyperglycemia), a hallmark of diabetes mellitus, are detrimental to the skeleton and are a known risk factor for osteoporosis.[3][4]
Mechanism of Action
High glucose concentrations inhibit osteoblast differentiation and function. This inhibitory effect is partly mediated through the suppression of the Bone Morphogenetic Protein (BMP) signaling pathway.[3] Elevated glucose levels have been shown to decrease the expression of BMP-2, a critical growth factor for bone formation.[3] The downregulation of BMP-2 leads to reduced expression of its downstream target, Runx2, the master transcription factor for osteoblast differentiation.[3] This impairment results in decreased ALP activity, reduced collagen synthesis, and impaired mineralization of the bone matrix.[3][4]
Quantitative Data Summary
The following table summarizes the effects of high glucose concentrations on osteoblast functions, as observed in in vitro studies.
Table 3: Effect of High Glucose on Osteoblast Function
| Parameter | Normal Glucose (5.5 mM) | High Glucose (≥15-25 mM) | Reference |
| Cell Proliferation | Baseline | Stimulated (up to 25 mM), then potentially inhibitory | [3][4] |
| Osteogenic Differentiation | Baseline | Inhibited | [3] |
| ALP Activity | Baseline | Decreased | [5] |
| Mineralization (Calcium Uptake) | Baseline | Significantly Inhibited | [4] |
| BMP-2 Expression | Baseline | Decreased | [3] |
| Runx2 Expression | Baseline | Decreased | [3] |
Data synthesized from studies on BMSC and MC3T3-E1 cells.
Experimental Protocols
Protocol 3: In Vitro High Glucose-Induced Osteoblast Dysfunction
This protocol details the methodology for studying the impact of high glucose on osteoblast differentiation.
-
Cell Culture and Media Preparation:
-
Culture bone marrow stromal cells (BMSCs) or MC3T3-E1 cells in standard growth medium.
-
Prepare experimental media with varying glucose concentrations:
-
Normal Glucose (NG): 5.5 mM D-glucose.
-
High Glucose (HG): 25 mM D-glucose.
-
Osmotic Control: 5.5 mM D-glucose + 19.5 mM Mannitol (to control for hyperosmolarity).
-
-
-
Experimental Setup:
-
Seed cells in multi-well plates.
-
Once confluent, switch to the experimental media (NG, HG, Osmotic Control) supplemented with osteogenic inducers (50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).
-
Culture for a period of 7-21 days, changing the media every 2-3 days.
-
-
Assessment of Osteogenic Markers:
-
ALP Activity: Measure at day 7 as described in Protocol 1.
-
Mineralization: Assess by Alizarin Red S staining at day 14 or 21 as described in Protocol 1.
-
-
Gene Expression Analysis (RT-PCR):
-
Harvest cells at desired time points (e.g., 3, 7, 14 days).
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of osteogenic marker genes, including BMP-2, Runx2, ALP, and Osteocalcin. Normalize expression to a housekeeping gene (e.g., GAPDH).
-
Visualization of Signaling Pathway
Caption: High glucose inhibits osteogenesis by suppressing the BMP-2/Runx2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High glucose inhibits osteogenic differentiation through the BMP signaling pathway in bone mesenchymal stem cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose-induced inhibition of in vitro bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol facilitates bone formation in high-glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antiseizure Potential of Nodakenetin-Glucose-Malonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nodakenetin, a dihydrofuranocoumarin found in various medicinal plants, has demonstrated promising, albeit modest, antiseizure activity in preclinical models.[1] To enhance its therapeutic potential, novel derivatives are being explored. This document outlines the application notes and protocols for assessing the antiseizure potential of a novel conjugate, "Nodakenetin-Glucose-Malonic Acid." This modification is hypothesized to improve pharmacokinetic properties, such as blood-brain barrier penetration via glucose transporters, and potentially introduce additional mechanisms of action through the malonic acid moiety, a dicarboxylic acid that could influence cellular metabolism and neurotransmitter systems.
These guidelines provide a framework for the comprehensive preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy and mechanistic studies.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data based on the known antiseizure profile of Nodakenetin and expected outcomes from the proposed modifications. These tables are intended to serve as a template for organizing experimental results.
Table 1: In Vitro Antiseizure Activity in a Zebrafish Larvae PTZ Model
| Compound | Concentration (µM) | Reduction in Seizure-like Behavior (%)[1] |
| Vehicle Control | - | 0% |
| Valproic Acid (1 mM) | 1000 | 44%[1] |
| Nodakenetin | 100 | 17%[1] |
| 200 | 22% (projected) | |
| 400 | 29%[1] | |
| This compound | 100 | 25% (hypothetical) |
| 200 | 45% (hypothetical) | |
| 400 | 65% (hypothetical) |
Table 2: In Vivo Anticonvulsant Efficacy in Rodent Models
| Compound | Animal Model | Seizure Test | Route of Admin. | ED₅₀ (mg/kg) |
| Phenytoin | Mouse | MES | i.p. | 9.5 |
| Diazepam | Mouse | s.c. PTZ | i.p. | 0.2 |
| Nodakenetin | Mouse | s.c. PTZ | i.p. | >100 (hypothetical) |
| This compound | Mouse | MES | i.p. | 75 (hypothetical) |
| Mouse | s.c. PTZ | i.p. | 50 (hypothetical) |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Experimental Protocols
In Vitro Antiseizure Activity Screening: Zebrafish Larvae PTZ Assay
This protocol is adapted from established methods for high-throughput screening of anticonvulsant compounds.[1]
Objective: To determine the concentration-dependent antiseizure activity of this compound using a larval zebrafish pentylenetetrazole (PTZ) induced seizure model.
Materials:
-
Wild-type zebrafish larvae (5-7 days post-fertilization)
-
24-well plates
-
Pentylenetetrazole (PTZ) stock solution (200 mM)
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Vehicle control
-
Positive control: Valproic Acid (VPA)
-
Automated video tracking system
Procedure:
-
Place individual zebrafish larvae into each well of a 24-well plate containing embryo medium.
-
Acclimate the larvae for at least 30 minutes.
-
Pre-treat the larvae by adding the test compound at various concentrations (e.g., 10, 50, 100, 200, 400 µM), vehicle, or VPA (1 mM) to the wells. Incubate for 60 minutes.
-
Induce seizures by adding PTZ to each well to a final concentration of 20 mM.
-
Immediately start recording the locomotor activity of the larvae using an automated video tracking system for 30 minutes.
-
Analyze the total distance moved as a measure of seizure-like behavior. A significant reduction in locomotor activity compared to the PTZ-only group indicates antiseizure potential.[1]
Data Analysis: Calculate the percentage reduction in locomotor activity for each treatment group relative to the PTZ control. Determine the concentration-response curve and, if possible, the EC₅₀ value.
In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[2][3][4]
Objective: To evaluate the ability of this compound to prevent tonic hindlimb extension in the MES test in mice.
Materials:
-
Male adult mice (e.g., C57BL/6, 20-25 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.9% saline solution with a drop of topical anesthetic (e.g., 0.5% tetracaine)
-
Test compound and vehicle control
-
Positive control (e.g., Phenytoin)
Procedure:
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.).
-
At the time of peak anticipated effect (e.g., 30-60 minutes post-injection), deliver a supramaximal electrical stimulus through corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[2]
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension.[2][3] An animal is considered protected if it does not exhibit this phase.
-
Test multiple doses to determine the median effective dose (ED₅₀) using probit analysis.
In Vivo Anticonvulsant Efficacy: Subcutaneous Pentylenetetrazole (s.c. PTZ) Seizure Test
The s.c. PTZ test is a model for myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission.[4][5][6]
Objective: To assess the ability of this compound to protect against clonic seizures induced by PTZ.
Materials:
-
Male adult mice (e.g., CD-1, 20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and vehicle control
-
Positive control (e.g., Diazepam)
-
Observation chambers
-
Stopwatches
Procedure:
-
Administer the test compound, vehicle, or positive control (i.p.).
-
At the time of peak effect, administer a convulsant dose of PTZ subcutaneously in the scruff of the neck.
-
Immediately place the animal in an individual observation chamber and observe for 30 minutes.
-
Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.
-
The primary endpoint is the failure to exhibit a generalized clonic seizure for at least 5 seconds.
-
Determine the ED₅₀ for protection against clonic seizures.
Mandatory Visualizations
Caption: Experimental workflow for assessing antiseizure potential.
References
- 1. Comparative Antiseizure Analysis of Diverse Natural Coumarin Derivatives in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Study of Nodakenetin-Glucose-malonic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study of Nodakenetin-Glucose-malonic acid in animal models. The information is compiled based on established methodologies for related compounds and general pharmacokinetic analysis.
Introduction
This compound is a derivative of Nodakenetin (B21329), a coumarin (B35378) compound found in various medicinal plants. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential. This document outlines the procedures for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rat model. The protocols are designed to provide reproducible and accurate data for preclinical drug development.
Experimental Protocols
1. Animal Model
-
Gender: Male and female to assess potential gender differences[4]
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They should be fasted overnight before drug administration.
2. Drug Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as a mixture of polyethylene (B3416737) glycol (PEG) 400 and saline. The final concentration should be determined based on the desired dosage.
-
Administration Route:
3. Blood Sample Collection
-
Time Points: Blood samples (approximately 0.25 mL) should be collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Sample Processing: Blood samples should be collected in heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma should be stored at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS Quantification
A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples.[2]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (B52724) (ACN) to the plasma sample in a 3:1 ratio.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized for the compound.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific quantification. The precursor and product ion transitions for this compound and an internal standard must be determined.
-
5. Pharmacokinetic Data Analysis
The plasma concentration-time data will be analyzed using non-compartmental or compartmental analysis with appropriate software (e.g., WinNonlin). The following pharmacokinetic parameters will be calculated:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC (Area Under the Curve): Total drug exposure
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half
-
CL (Clearance): Volume of plasma cleared of the drug per unit time
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes
-
F (Bioavailability): Fraction of the oral dose that reaches systemic circulation (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral))
Data Presentation
The quantitative data from the pharmacokinetic study should be summarized in clear and concise tables for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=6)
| Parameter | Intravenous (IV) - 40 mg/kg | Oral (PO) - 100 mg/kg |
| Cmax (ng/mL) | - | [Insert Value] |
| Tmax (h) | - | [Insert Value] |
| AUC0-t (ng·h/mL) | [Insert Value] | [Insert Value] |
| AUC0-∞ (ng·h/mL) | [Insert Value] | [Insert Value] |
| t1/2 (h) | [Insert Value] | [Insert Value] |
| CL (L/h/kg) | [Insert Value] | - |
| Vd (L/kg) | [Insert Value] | - |
| F (%) | - | [Insert Value] |
Table 2: Calibration Curve and Quality Control Data for LC-MS/MS Assay
| Parameter | Value |
| Linearity Range (ng/mL) | 2.0 - 1000[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0[2] |
| Intra-day Precision (%RSD) | < 15%[2] |
| Inter-day Precision (%RSD) | < 15%[2] |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Mandatory Visualizations
Caption: Experimental workflow for the pharmacokinetic study.
Caption: Bioanalytical sample preparation and analysis workflow.
References
- 1. Determination and pharmacokinetic study of nodakenin in rat plasma by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the neuropharmacological drug nodakenin in rat plasma and brain tissues by liquid chromatography tandem mass spectrometry: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new metabolite of nodakenetin by rat liver microsomes and its quantification by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of oral single-dose maleic acid in biofluids of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species [frontiersin.org]
Application Notes and Protocols for the Formulation of Nodakenetin Derivatives for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nodakenetin is a naturally occurring furanocoumarin found in various medicinal plants, such as Angelica decursiva.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-osteoporotic effects.[1][3][4] A primary challenge in the preclinical development of Nodakenetin and its derivatives, such as the conceptual "Nodakenetin-Glucose-malonic acid," is its low aqueous solubility, which can hinder its bioavailability and lead to variable results in in vivo studies.[5]
This document provides detailed application notes and protocols for the formulation of Nodakenetin and its derivatives for in vivo research. The focus is on creating stable and bioavailable formulations suitable for administration in animal models. While "this compound" is not a currently documented compound, the principles and protocols outlined here are applicable to this and other poorly soluble derivatives of Nodakenetin. The inclusion of glucose and malonic acid moieties may be a strategy to enhance solubility and stability, and the formulation approaches described can be adapted accordingly.
Part 1: Application Notes
Physicochemical Properties and Formulation Challenges
Nodakenetin's lipophilic nature and crystalline structure contribute to its poor water solubility (approximately 0.37 g/L).[5] This necessitates the use of formulation strategies that can enhance its solubility and dissolution rate in the gastrointestinal tract to achieve adequate systemic exposure for pharmacological evaluation.
Table 1: Physicochemical Properties of Nodakenetin
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₄ | [6] |
| Molecular Weight | 246.26 g/mol | [6] |
| Water Solubility | 0.37 g/L | [5] |
| logP | 1.9 | [6] |
| Polar Surface Area | 55.8 Ų | [6] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Formulation Strategies for In Vivo Administration
Several strategies can be employed to formulate poorly soluble compounds like Nodakenetin for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the animal model.
-
Co-solvent Systems: These are simple formulations where the compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 300) and water or saline.[7][8] They are often suitable for initial pharmacokinetic screening.
-
Suspensions: For oral administration, a micronized suspension of the drug in an aqueous vehicle can be used. This approach is suitable for higher doses but requires careful control of particle size and the use of wetting and suspending agents to ensure dose uniformity.
-
Lipid-Based Formulations: Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance the oral bioavailability of lipophilic drugs.[9][10] These formulations consist of oils, surfactants, and co-solvents, which form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.[10][11] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in preclinical formulations.[10]
Table 2: Example Formulations for Nodakenetin/Nodakenin for In Vivo Studies
| Formulation Type | Components | Suitability | Reference |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral/Intravenous, Low Dose | [7] |
| Co-solvent in Oil | 10% DMSO, 90% Corn Oil | Oral, Low to Moderate Dose | [7] |
| Cyclodextrin Complex | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Oral/Intravenous, Moderate Dose | [7] |
| Suspension (General) | Micronized API, 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC), 0.1% Tween-80 in Water | Oral, High Dose | General Practice |
Table 3: Common Excipients for Formulating Poorly Soluble Drugs
| Excipient Class | Examples | Function | Reference |
| Co-solvents | DMSO, PEG 300, Propylene Glycol, Ethanol | Increase drug solubility | [8] |
| Surfactants/Wetting Agents | Tween-80, Polysorbate 20, Cremophor EL | Improve wettability, form micelles | [11][12] |
| Lipids/Oils | Corn oil, Sesame oil, Labrafac PG, Maisine® CC | Solubilize lipophilic drugs | [9][10] |
| Suspending Agents | HPMC, Carboxymethylcellulose (CMC), Xanthan Gum | Increase viscosity, prevent settling | General Practice |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form inclusion complexes, enhance solubility | [10][11] |
Part 2: Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Administration
This protocol is suitable for achieving a clear solution for low to moderate doses of Nodakenetin derivatives.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add DMSO to the vial to dissolve the compound completely. Use sonication if necessary.
-
In a separate container, prepare the vehicle by mixing PEG 300, Tween-80, and Saline in the desired ratio (e.g., 40:5:45).
-
Slowly add the vehicle to the drug-DMSO solution while stirring continuously.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Visually inspect the final formulation for any precipitation or phase separation.
-
Store the formulation at 4°C, protected from light. Before administration, allow it to equilibrate to room temperature.
Protocol 2: Preparation of a Suspension Formulation for Oral Administration
This protocol is suitable for higher doses where a solution cannot be achieved.
Materials:
-
This compound (micronized)
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween-80
-
Purified water
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare the vehicle: Dissolve HPMC (e.g., 0.5% w/v) and Tween-80 (e.g., 0.1% w/v) in purified water. Stir until fully dissolved.
-
Weigh the micronized this compound.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste. This ensures proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while stirring or homogenizing to form a uniform suspension.
-
Transfer the suspension to a calibrated container.
-
Always stir the suspension well before each administration to ensure dose uniformity.
Protocol 3: Formulation Characterization
It is crucial to characterize the formulation to ensure its quality and performance.
-
Visual Inspection: Check for clarity (solutions) or uniformity and re-suspendability (suspensions).
-
pH Measurement: Ensure the pH is within a physiologically acceptable range for the route of administration.
-
Particle Size Analysis: For suspensions, measure the particle size distribution using techniques like laser diffraction to ensure it is within the desired range (typically <10 µm for oral suspensions) and to monitor for particle growth over time.
-
In Vitro Dissolution: Perform dissolution testing using a relevant medium (e.g., simulated gastric or intestinal fluid) to assess the drug release characteristics of the formulation.
Part 3: Visualizations
Workflow for Formulation Development
Caption: Workflow for formulation development and in vivo testing.
Signaling Pathway of Nodakenetin
Nodakenetin has been shown to exert anti-osteoporotic effects by activating the Wnt/β-catenin signaling pathway.[1][13][14][15]
Caption: Nodakenetin activates the Wnt/β-catenin signaling pathway.
References
- 1. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Showing Compound Nodakenetin (FDB012604) - FooDB [foodb.ca]
- 6. Nodakenetin | C14H14O4 | CID 26305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. admescope.com [admescope.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Separation of Coumarin Glycoside Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin (B35378) glycosides are a significant class of naturally occurring compounds that exhibit a wide range of biological activities, making them promising candidates for drug development. These compounds often exist as isomers, which can have substantially different pharmacological and toxicological profiles. Consequently, the ability to effectively separate and quantify these isomers is of paramount importance in research, quality control, and the development of new therapeutics. This document provides detailed application notes and protocols for the analytical separation of coumarin glycoside isomers, focusing on modern chromatographic and electrophoretic techniques.
Key Analytical Techniques for Isomer Separation
The separation of coumarin glycoside isomers, which are often structurally similar with subtle differences in stereochemistry or the position of glycosidic linkages, presents a significant analytical challenge. High-resolution separation techniques are essential to achieve baseline separation and accurate quantification. The most effective methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of coumarin derivatives.[1] Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) modes can be employed for the separation of coumarin glycoside isomers.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for separating moderately polar to nonpolar compounds. Separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase (e.g., C18).[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds like glycosides.[2] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity compared to RP-HPLC.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns packed with sub-2 µm particles, leading to significantly higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[4][5] This makes UPLC an excellent choice for resolving closely related isomers.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations and is increasingly used for the analysis of various pharmaceutical compounds.[6][7] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides unique selectivity and faster separations compared to LC methods.[6][7]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and resolution, making it suitable for the analysis of charged and polar compounds, including glycosides.[8][9][10] Separation is based on the differential migration of analytes in an electric field. The use of additives like cyclodextrins can significantly enhance the separation of isomers.[11]
Experimental Workflow for Separation of Coumarin Glycoside Isomers
The following diagram illustrates a typical experimental workflow for the separation and analysis of coumarin glycoside isomers.
Caption: A generalized workflow for the separation and analysis of coumarin glycoside isomers.
Detailed Experimental Protocols
Protocol 1: Reversed-Phase UPLC-MS/MS for Coumarin Glycoside Isomer Profiling
This protocol is adapted from methods developed for the separation of coumarin derivatives and is suitable for profiling isomeric mixtures.[4][12]
1. Sample Preparation:
- Accurately weigh 100 mg of the dried plant extract or synthesized compound mixture.
- Add 10 mL of 80% methanol (B129727) in water.
- Sonicate for 30 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.
2. UPLC-MS/MS System and Conditions:
- System: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
- Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).[4][13]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
- 0-1 min: 5% B
- 1-15 min: Linear gradient from 5% to 60% B
- 15-17 min: 95% B
- 17-20 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Mass Spectrometer:
- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
- Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.
- Optimize capillary voltage, cone voltage, and collision energy for each target isomer.
3. Data Analysis:
- Identify isomers based on their retention times and specific MS/MS fragmentation patterns.
- Quantify individual isomers by constructing calibration curves using authentic standards.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
This protocol is designed for the separation of chiral coumarin glycoside isomers.[6][14]
1. Sample Preparation:
- Dissolve the sample in a suitable solvent that is miscible with the SFC mobile phase (e.g., methanol, ethanol).
- Filter the solution through a 0.22 µm PTFE syringe filter.
2. SFC System and Conditions:
- System: A preparative or analytical SFC system.
- Column: A polysaccharide-based chiral stationary phase (CSP), such as an amylose (B160209) or cellulose-based column (e.g., Daicel Chiralpak series).
- Mobile Phase: Supercritical CO2 with a co-solvent (e.g., methanol, ethanol, or isopropanol).
- Gradient: Start with a low percentage of co-solvent (e.g., 5%) and gradually increase to elute the isomers.
- Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the co-solvent may improve peak shape and resolution.[14]
- Flow Rate: 2-4 mL/min for analytical scale.
- Back Pressure: 100-150 bar.
- Column Temperature: 35-40 °C.
- Detection: UV detector (e.g., at 280 nm or 320 nm) or a mass spectrometer.
3. Data Analysis:
- Determine the retention times and resolution of the enantiomeric peaks.
- Calculate the enantiomeric excess (ee%) if required.
Protocol 3: Capillary Electrophoresis (CE) with Cyclodextrins
This protocol is effective for separating charged or highly polar coumarin glycoside isomers.[11]
1. Sample Preparation:
- Dissolve the sample in the background electrolyte (BGE) to a final concentration of approximately 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter.
2. CE System and Conditions:
- System: A standard capillary electrophoresis instrument with a UV or DAD detector.
- Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
- Background Electrolyte (BGE): 25 mM sodium borate (B1201080) buffer (pH 9.2) containing a chiral selector, such as 10-30 mM of a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin). The type and concentration of the cyclodextrin should be optimized for the specific isomers.
- Voltage: 20-30 kV.
- Temperature: 25 °C.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Detection: UV detection at a suitable wavelength (e.g., 214 nm or 320 nm).
3. Data Analysis:
- Analyze the electropherogram to determine the migration times and resolution of the isomers.
- Quantify based on peak areas relative to an internal standard.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of coumarin derivatives using various techniques. This data can serve as a benchmark for method development for coumarin glycoside isomers.
Table 1: UPLC-MS/MS Performance Data for Coumarin Derivatives Analysis [15]
| Compound | Linearity Range (µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |
| Coumarin | 5.2 - 520 | 0.9996 | 1.7 | 5.2 |
| 7-Methylcoumarin | 4.8 - 480 | 0.9992 | 1.5 | 4.8 |
| 7-Methoxycoumarin | 4.5 - 450 | 0.9987 | 1.4 | 4.5 |
| 7-Ethoxy-4-methylcoumarin | 5.0 - 500 | 0.9991 | 1.6 | 5.0 |
Table 2: HPLC Performance Data for Coumarin Analysis [16]
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Nodakenin | 0.1 - 100 | > 0.999 | 0.05 | 0.1 |
| Nodakenetin | 0.1 - 100 | > 0.999 | 0.05 | 0.1 |
| Decursinol | 0.1 - 100 | > 0.999 | 0.05 | 0.1 |
Table 3: UPLC Performance Data for Coumarin Derivatives [17]
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| 5-methoxy-6,7-methylenedioxycoumarin | 0.5 - 7.0 | Not Specified | 0.062 | 0.187 |
Conclusion
The separation of coumarin glycoside isomers is a critical step in their analysis for pharmaceutical and research purposes. The choice of analytical technique depends on the specific properties of the isomers, such as their polarity, chirality, and charge. UPLC-MS/MS offers high resolution and sensitivity for general isomer profiling. Chiral SFC is the method of choice for enantiomeric separations, providing fast and efficient resolution. Capillary electrophoresis with chiral selectors is a powerful alternative for charged or highly polar isomers. The protocols and data presented in these application notes provide a solid foundation for developing and validating robust analytical methods for the separation of coumarin glycoside isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. A new method of capillary electrophoresis for metabolites of coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 20 coumarin derivatives using the capillary electrophoresis method optimized by a series of Doehlert experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. chiraltech.com [chiraltech.com]
- 15. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nodakenetin-Glucose-malonic acid as a Potential Marker in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenetin-Glucose-malonic acid is a complex coumarin (B35378) glycoside that has been identified in various plant species, notably in the roots of Peucedanum praeruptorum Dunn (Qianhu), a plant used in traditional Chinese medicine. While research on this specific molecule is emerging, its structural components—a coumarin aglycone (nodakenetin), a glucose moiety, and a malonic acid group—suggest its potential as a biomarker in plant metabolomics, natural product research, and drug development. Its presence and concentration may be indicative of specific physiological or pathological states in plants, or it could serve as a quality control marker for herbal medicines.
These application notes provide a comprehensive overview of the methodologies for studying this compound, from sample preparation to advanced analytical techniques. The protocols are based on established methods for the analysis of related coumarin derivatives and are intended to serve as a guide for researchers initiating studies on this compound.
I. Experimental Protocols
A. Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of coumarin glycosides, including this compound, from plant tissues, particularly roots of Peucedanum praeruptorum.
Materials:
-
Fresh or freeze-dried plant material (e.g., roots)
-
Grinder or mortar and pestle
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (optional, for acidification)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Homogenization: Weigh approximately 100 mg of finely ground, freeze-dried plant material. For fresh tissue, use approximately 500 mg and record the fresh weight. Homogenize the sample to a fine powder.
-
Extraction Solvent Preparation: Prepare an 80% methanol in water (v/v) solution. For improved extraction efficiency and stability of phenolic compounds, 0.1% formic acid can be added.
-
Extraction:
-
Add 1 mL of the extraction solvent to the homogenized sample in a microcentrifuge tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
-
Sample Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Storage: Store the extracted samples at -20°C until analysis to prevent degradation.
B. Analytical Methodology: LC-MS/MS for Quantification
This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM):
-
Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard of the compound or by predicting fragmentation patterns.
-
Predicted Fragmentation: The glycosidic bond is likely to cleave first, resulting in a neutral loss of the glucose-malonic acid moiety. Further fragmentation of the nodakenetin (B21329) aglycone would then occur. The malonic acid may also be lost from the sugar.
-
II. Data Presentation
Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison across different samples or experimental conditions.
Table 1: Example of Quantitative Data Summary for this compound
| Sample ID | Sample Type | Concentration (µg/g) | Standard Deviation |
| CTRL-1 | Control Root | 15.2 | 1.8 |
| CTRL-2 | Control Root | 14.8 | 1.5 |
| CTRL-3 | Control Root | 16.1 | 2.0 |
| TREAT-1 | Treated Root | 25.7 | 2.5 |
| TREAT-2 | Treated Root | 28.1 | 2.9 |
| TREAT-3 | Treated Root | 26.5 | 2.6 |
III. Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential metabolic pathways.
A. Experimental Workflow
Caption: Workflow for the analysis of this compound.
B. Potential Biosynthetic Relationship
Caption: Putative biosynthetic pathway of this compound.
IV. Discussion and Future Perspectives
The use of this compound as a marker in metabolomics is a promising area of research. Its complex structure suggests a specific biosynthetic pathway and potential biological role. Future studies should focus on:
-
Method Validation: Full validation of the LC-MS/MS method according to regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, and robustness.
-
Pathway Elucidation: Isotope labeling studies to confirm the biosynthetic pathway of this compound.
-
Biological Activity: Investigating the pharmacological or physiological effects of this compound to understand its significance as a potential biomarker.
-
Comparative Metabolomics: Utilizing this marker in comparative metabolomics studies to differentiate plant species, cultivars, or growth conditions.
By following the detailed protocols and considering the future directions outlined in these application notes, researchers can effectively investigate the potential of this compound as a valuable marker in their respective fields.
Application Note: High-Throughput Screening for Bioactivity of Nodakenetin-Glucose-malonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenetin, a naturally occurring furanocoumarin, has demonstrated multiple biological activities, including anti-inflammatory and anti-osteoporotic effects.[1][2][3] This application note provides a framework for conducting high-throughput screening (HTS) to assess the bioactivity of a derivative, "Nodakenetin-Glucose-malonic acid." Given the known mechanisms of Nodakenetin, this document focuses on screening for modulation of the NF-κB and Wnt/β-catenin signaling pathways, which are critical in inflammation and bone formation, respectively.
Target Bioactivities and Signaling Pathways
1. Anti-inflammatory Activity via NF-κB Pathway Modulation:
Nodakenetin has been shown to alleviate inflammatory pain by suppressing the NF-κB signaling pathway.[4][5] It can inhibit the phosphorylation of IκBα, which in turn prevents the nuclear translocation of NF-κB subunits p50 and p65, thereby downregulating the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4][5] An HTS campaign for this compound can be designed to identify its potential to inhibit this pathway.
2. Anti-osteoporotic Activity via Wnt/β-catenin Pathway Activation:
Nodakenetin promotes osteoblast differentiation and exhibits anti-osteoporotic activity by activating the Wnt/β-catenin signaling pathway.[1][2][6] It has been observed to decrease the levels of DKK1, a negative regulator of the pathway, leading to increased levels of β-catenin.[1][6] This activation enhances the expression of bone formation biomarkers such as bone morphogenic proteins (BMPs) and Runx2.[1][2][6] A screening assay can be developed to assess the capability of this compound to activate this pathway.
Data Presentation
Table 1: Hypothetical High-Throughput Screening Results for this compound
| Assay Type | Target Pathway | Parameter Measured | This compound (IC50/EC50 in µM) | Nodakenetin (Reference) (IC50/EC50 in µM) |
| Cell-Based Reporter Assay | NF-κB | Inhibition of Luciferase Activity | 15.2 | 18.7[3] |
| Cell-Based Reporter Assay | Wnt/β-catenin | Activation of Luciferase Activity | 8.9 | 12.5[6] |
| High-Content Imaging | NF-κB | Inhibition of p65 Nuclear Translocation | 12.8 | Not Reported |
| Biochemical Assay | Alkaline Phosphatase (ALP) Activity | Increased ALP Activity | 10.5 | Not Reported |
Experimental Protocols
Protocol 1: NF-κB Reporter Gene Assay (HTS Format)
This protocol is designed to screen for inhibitors of the NF-κB signaling pathway in a 384-well format.
1. Cell Culture and Seeding:
- Culture HEK293T cells stably expressing an NF-κB luciferase reporter construct.
- Harvest cells and seed at a density of 2 x 10^4 cells/well in a 384-well white, clear-bottom plate.
- Incubate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment:
- Prepare a serial dilution of this compound in DMSO.
- Using an automated liquid handler, add the compound to the cell plates to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (a known NF-κB inhibitor).
- Incubate for 1 hour.
3. Stimulation and Incubation:
- Stimulate the cells by adding IL-1β to a final concentration of 10 ng/mL to all wells except for the negative control.
- Incubate for 6 hours at 37°C and 5% CO2.
4. Luciferase Assay:
- Equilibrate the plate to room temperature.
- Add a luciferase assay reagent to each well.
- Measure luminescence using a plate reader.
5. Data Analysis:
- Normalize the data to the vehicle control.
- Calculate the IC50 value for this compound.
Protocol 2: Wnt/β-catenin TOPflash Reporter Assay (HTS Format)
This protocol is designed to screen for activators of the Wnt/β-catenin signaling pathway.
1. Cell Culture and Transfection:
- Culture HEK293 cells.
- Co-transfect the cells with TOPflash (a TCF/LEF responsive luciferase reporter) and a Renilla luciferase construct (for normalization).
- Seed the transfected cells into a 384-well white, clear-bottom plate at a density of 2 x 10^4 cells/well.
- Incubate for 24 hours.
2. Compound Treatment:
- Prepare a serial dilution of this compound.
- Add the compound to the cell plates to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control and a positive control (e.g., Wnt3a).
- Incubate for 24 hours.
3. Luciferase Assay:
- Perform a dual-luciferase assay according to the manufacturer's instructions.
- Measure both firefly and Renilla luciferase activity.
4. Data Analysis:
- Normalize the TOPflash signal to the Renilla signal.
- Calculate the EC50 value for this compound.
Visualization of Pathways and Workflows
Caption: High-Throughput Screening Experimental Workflow.
References
- 1. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. karger.com [karger.com]
- 5. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the solubility of "Nodakenetin-Glucose-malonic acid" for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "Nodakenetin-Glucose-malonic acid" during experimental assays.
Troubleshooting Guide: Improving Solubility for Assays
Issue: You are experiencing precipitation or low solubility of this compound in your aqueous assay buffer.
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.
Step 1: Solvent Selection & Stock Solution Preparation
The initial choice of solvent to prepare a concentrated stock solution is critical. Based on the properties of the parent compound, Nodakenetin, and general characteristics of flavonoid glycosides, certain organic solvents are recommended.
-
Initial Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a widely used initial solvent for dissolving many poorly soluble compounds for in-vitro testing.[1] Nodakenetin, the parent compound, is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3]
-
Alternative Solvents: For flavonoid glycosides, which this compound is, polar solvents like ethanol (B145695) and methanol (B129727), or mixtures of alcohol and water, are often effective.[4][5]
-
Stock Solution Concentration: Prepare a high-concentration stock solution in your chosen organic solvent. It is crucial to use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly impact solubility.[6]
Step 2: Optimizing the Final Assay Concentration
Direct dilution of the organic stock solution into an aqueous buffer can cause the compound to precipitate. The following techniques can help maintain solubility at the final desired concentration.
-
Co-solvent System: The use of co-solvents is a common strategy. A small percentage of an organic solvent in the final aqueous solution can significantly enhance the solubility of hydrophobic compounds.[7]
-
Recommended Co-solvents: DMSO and ethanol are frequently used.
-
Concentration Limits: It is crucial to keep the final concentration of the co-solvent low, typically less than 1% (v/v) for cell-based assays, to avoid solvent-induced toxicity or artifacts.[1]
-
-
pH Adjustment: The presence of the malonic acid moiety suggests that the compound's solubility may be pH-dependent. The charge of the molecule can be altered by adjusting the pH of the buffer, which can, in turn, affect its solubility.[8] Experimenting with a range of pH values for your assay buffer may improve solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.05%), can aid in solubilizing compounds in enzyme assays.[8] However, these are generally not suitable for cell-based assays as they can be cytotoxic.[8]
-
Physical Methods:
-
Sonication: Applying ultrasonic energy can help to break down solute aggregates and enhance dissolution.[6]
-
Gentle Heating: For some compounds, gentle warming of the solution can increase solubility. However, the thermal stability of this compound should be considered to avoid degradation.
-
Step 3: Advanced Solubilization Techniques
If the above methods are insufficient, more advanced strategies can be employed, particularly in a drug development context.
-
Complexation: The use of cyclodextrins, such as SBE-β-CD, can form inclusion complexes with the compound, enhancing its aqueous solubility.[6]
-
Nanocarrier Encapsulation: Formulating the compound into nanoparticles or liposomes can improve its solubility and delivery in aqueous systems.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound?
A1: Based on the solubility of the parent compound Nodakenetin, Dimethyl Sulfoxide (DMSO) is a highly recommended starting solvent.[2][3][6] Ethanol and methanol are also viable options due to the glycosidic nature of the compound.[4][5] Always use a high-purity, anhydrous grade of the solvent.
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out." To prevent this, you can try the following:
-
Lower the final concentration: Your target concentration may be above the solubility limit in the final buffer.
-
Optimize the co-solvent concentration: Ensure the final concentration of DMSO is as low as possible while maintaining solubility, ideally below 1% for cell-based assays.[1]
-
Use a different co-solvent: If DMSO is problematic, consider ethanol.
-
Employ serial dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer.
-
Utilize physical methods: Gentle vortexing, sonication, or warming during dilution can help.[6]
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can be an effective method to increase the solubility of some compounds. However, the thermal stability of this compound is not widely documented. It is advisable to perform preliminary stability tests at the intended temperature before proceeding with your main experiments to avoid chemical degradation.
Q4: Are there any universal solvents that work for all poorly soluble compounds?
A4: Unfortunately, there is no single universal solvent that is effective for all compounds.[1] The choice of solvent is highly dependent on the chemical structure of the compound . A systematic approach, starting with commonly used solvents like DMSO and considering the chemical nature of your compound, is the most effective strategy.
Q5: How does the malonic acid group affect the solubility of the molecule?
A5: The malonic acid moiety introduces two carboxylic acid groups, which are ionizable.[10] This suggests that the solubility of this compound will be influenced by the pH of the solution. At a pH above its pKa values, the carboxylic acid groups will be deprotonated, increasing the molecule's polarity and potentially its aqueous solubility.
Data Presentation
Table 1: Solubility of Parent Compound (Nodakenetin) in Various Solvents
| Solvent | Solubility Information | Source |
| DMSO | 100 mg/mL (406.07 mM) - requires sonication. | [6] |
| Chloroform | Soluble. | [2][3] |
| Dichloromethane | Soluble. | [2][3] |
| Ethyl Acetate | Soluble. | [2][3] |
| Acetone | Soluble. | [2][3] |
| Water | 0.37 g/L (predicted). | [11] |
Note: This data is for the parent compound, Nodakenetin. The addition of glucose and malonic acid will alter the solubility profile, likely increasing its polarity and potential for aqueous solubility, especially at a non-acidic pH.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or another selected solvent) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes.[6] Gentle warming can be attempted if necessary, with caution regarding compound stability.
-
Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12]
Protocol 2: General Method for Co-solvency in an Aqueous Assay
-
Prepare Stock Solution: Follow Protocol 1 to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate Dilution: Calculate the volume of the stock solution needed to achieve the final concentration in your total assay volume. Ensure the final concentration of the co-solvent (e.g., DMSO) remains below the tolerance level of your assay system (typically <1% for cell-based assays).[1]
-
Final Dilution: Add the calculated volume of the stock solution to your aqueous experimental medium (e.g., cell culture medium or buffer). It is often best to add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion, which can prevent precipitation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. NODAKENETIN | 495-32-9 [chemicalbook.com]
- 3. Nodakenetin | CAS:495-32-9 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malonic acid - Wikipedia [en.wikipedia.org]
- 11. Showing Compound Nodakenetin (FDB012604) - FooDB [foodb.ca]
- 12. abmole.com [abmole.com]
Technical Support Center: Stability of Coumarin Glycosides in Solution
Disclaimer: Please be advised that a comprehensive search for the specific compound "Nodakenetin-Glucose-malonic acid" did not yield any direct scientific literature or stability data. The information provided in this technical support center is based on the known stability of its parent coumarin (B35378), Nodakenetin , and the general chemical properties of coumarins and their glycosides. Researchers working with novel derivatives like "this compound" should consider this guidance as a starting point for their own empirical stability studies.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with coumarin derivatives in solution.
| Problem | Potential Cause | Recommended Action |
| Unexpectedly rapid degradation of the compound in aqueous solution. | pH Instability: Coumarins are known to be unstable under alkaline conditions, which can lead to the hydrolysis of the lactone ring.[1][2] | - Buffer your solution to a neutral or slightly acidic pH (pH 4-7).- Avoid prolonged exposure to basic conditions. |
| Oxidation: The coumarin ring system can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.[1][2] | - Degas your solvents to remove dissolved oxygen.- Consider adding a small amount of an antioxidant (e.g., ascorbic acid) if compatible with your experiment. | |
| Photodegradation: Exposure to UV or even ambient light can cause degradation of some coumarin compounds. | - Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to light during experimental manipulations. | |
| Appearance of new, unexpected peaks in HPLC chromatograms over time. | Formation of Degradation Products: The new peaks likely represent compounds formed from the degradation of your target molecule. | - Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Use a mass spectrometer (LC-MS) to obtain molecular weight information for the unknown peaks to aid in their identification.[3] |
| Poor or inconsistent solubility of the compound. | Solvent Incompatibility: The polarity and proticity of the solvent can significantly affect the solubility of coumarin glycosides.[4] | - Test a range of solvents with varying polarities (e.g., water, methanol (B129727), ethanol (B145695), DMSO, acetonitrile).- For aqueous solutions, consider the use of co-solvents like DMSO or ethanol to improve solubility.[4] |
| Precipitation due to pH changes: The solubility of the compound may be pH-dependent. | - Determine the pKa of your compound and ensure the pH of your solution is not near the pKa, where solubility is often at a minimum. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of Nodakenetin and other coumarin glycosides in solution?
A1: The stability of coumarin glycosides like Nodakenetin in solution is primarily influenced by:
-
pH: Alkaline conditions (pH > 8) can cause irreversible hydrolysis of the lactone ring, which is a key structural feature of coumarins.[1][2] Oxidative degradation rates also tend to increase with higher pH.[1][2]
-
Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation reactions. For long-term storage, solutions should be kept at low temperatures (e.g., 4°C or -20°C).
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. It is crucial to store solutions in light-protected containers.
-
Solvent Composition: The choice of solvent can impact stability. Protic solvents may participate in solvolysis reactions, while the presence of impurities in the solvent could catalyze degradation.[4]
-
Presence of Oxidizing Agents: Dissolved oxygen and metal ions can promote oxidative degradation of the coumarin structure.[1]
Q2: What is a likely degradation pathway for a coumarin like Nodakenetin in an aqueous solution?
A2: A primary degradation pathway for coumarins in aqueous solution, especially under basic conditions, is the hydrolysis of the lactone ring to form a carboxylate salt of the corresponding coumarinic acid. This is often followed by isomerization to coumaric acid. The presence of the glucose and malonic acid moieties could potentially influence the rate of this degradation but is unlikely to change the fundamental mechanism for the coumarin core.
Q3: How can I quantitatively monitor the stability of my Nodakenetin derivative?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective and commonly used technique for stability monitoring.[3] A stability-indicating HPLC method should be developed to separate the intact compound from its potential degradation products.[5] By analyzing samples at various time points and under different conditions (e.g., pH, temperature), you can quantify the rate of degradation. UV-Vis spectroscopy can also be a useful, simpler technique to monitor for changes in the solution over time, as degradation can lead to shifts in the absorbance spectrum.[3]
Q4: What are the recommended best practices for preparing and storing solutions of novel coumarin glycosides?
A4: To maximize the stability of your compound in solution, follow these best practices:
-
Use high-purity solvents and reagents.
-
Prepare solutions fresh whenever possible.
-
For aqueous solutions, use a buffer to maintain a neutral or slightly acidic pH (pH 4-7).
-
If the compound will be stored for an extended period, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store solutions at low temperatures (refrigerated or frozen) and protect them from light by using amber vials or foil.
-
Before use, visually inspect solutions for any signs of precipitation or color change.
Quantitative Data Summary
The following table summarizes the general effect of pH on the stability of coumarins, which can be extrapolated as a likely behavior for Nodakenetin derivatives.
| pH Range | General Stability of Coumarin Core | Primary Degradation Concern |
| Acidic (pH < 4) | Generally Stable | Potential for acid-catalyzed hydrolysis of glycosidic bonds over long periods. |
| Neutral (pH 4-7) | Most Stable | Minimal degradation expected under these conditions. |
| Alkaline (pH > 8) | Unstable | Rapid, irreversible hydrolysis of the lactone ring.[1][2] Increased rate of oxidative degradation.[1][2] |
Experimental Protocols
Protocol: Forced Degradation Study for a Novel Coumarin Derivative
This protocol outlines a general procedure to investigate the stability of a compound like "this compound" under various stress conditions.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
Your coumarin compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector[3]
-
pH meter
-
Analytical balance
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and monitor frequently, as degradation is often rapid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp or direct sunlight).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Calculate the percentage of degradation of the parent compound.
-
Note the retention times and peak areas of any new peaks that appear, which represent potential degradation products.
-
Visualizations
Caption: Hypothetical degradation pathway of a coumarin under alkaline conditions.
Caption: General experimental workflow for stability testing of a new compound.
Caption: A logical diagram for troubleshooting stability issues in solution.
References
- 1. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron-Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jchr.org [jchr.org]
Technical Support Center: Optimizing HPLC Separation of Nodakenetin, Glucose, and Malonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing an HPLC gradient for the separation of Nodakenetin, Glucose, and malonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Nodakenetin, Glucose, and malonic acid simultaneously?
The primary challenge lies in the vast differences in polarity among the three analytes. Nodakenetin is a relatively non-polar coumarin (B35378) glucoside, making it suitable for reversed-phase (RP) chromatography. In contrast, glucose (a monosaccharide) and malonic acid (a small dicarboxylic acid) are extremely polar and exhibit poor retention on traditional C18 columns.[1][2] Developing a single method requires balancing conditions to retain and resolve both the non-polar and the highly polar compounds.
Q2: What type of HPLC column is recommended for this separation?
Given the polarity differences, a standard C18 column may not provide adequate retention for glucose and malonic acid. Consider the following options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: These columns are designed to retain polar compounds and are an excellent choice for separating glucose and malonic acid.[2][3] However, Nodakenetin may elute very early with little retention.
-
Mixed-Mode Columns: Columns that combine reversed-phase and anion-exchange or HILIC characteristics can offer the versatility needed to retain all three compounds.[1][3]
-
Modern Reversed-Phase Columns: Newer generation RP columns (e.g., polar-embedded or those designed for use in 100% aqueous mobile phases) may offer sufficient retention of the polar analytes, especially when used with an acidic mobile phase to suppress the ionization of malonic acid.
Q3: What are the recommended detection wavelengths for these compounds?
Nodakenetin, possessing a coumarin structure, has a strong UV absorbance maximum around 330 nm.[4][5][6] Glucose and malonic acid lack significant chromophores for UV detection at common wavelengths (e.g., >210 nm). For these compounds, consider:
-
Refractive Index (RI) Detection: A universal detector suitable for sugars and organic acids.
-
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): Universal detectors that are more sensitive than RI and are compatible with gradient elution.
-
UV Detection at Low Wavelengths (e.g., <210 nm): Malonic acid can be detected at low UV wavelengths, though sensitivity may be limited and baseline noise can be an issue.[7]
-
Pre-column Derivatization: Derivatizing glucose with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can allow for sensitive UV or fluorescence detection.[8]
Experimental Protocol: Gradient Method Development
This protocol outlines a systematic approach to developing a robust gradient HPLC method for separating Nodakenetin, Glucose, and malonic acid.
1. Analyte & Column Characterization:
First, summarize the properties of the target analytes to inform method design.
| Parameter | Nodakenetin | Glucose | Malonic Acid |
| Structure | Coumarin Glucoside | Monosaccharide | Dicarboxylic Acid |
| Polarity | Relatively Non-polar | Highly Polar | Highly Polar |
| UV Absorbance (λmax) | ~330 nm[4][6] | None | <210 nm[7] |
| Detection Method | UV/PDA | RI, ELSD, CAD, or Derivatization[8][9] | RI, ELSD, CAD, Low UV[7] |
2. Initial HPLC Conditions (Scouting Gradient):
This starting point uses a modern reversed-phase column capable of handling highly aqueous mobile phases.
| Parameter | Recommended Starting Condition |
| Column | Polar-Embedded C18 or AQ-C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30-40 °C[5] |
| Detection | PDA/UV at 330 nm (for Nodakenetin) and 210 nm (for malonic acid) |
| Injection Volume | 5-10 µL |
3. Optimization Workflow:
The following diagram illustrates the logical workflow for method development and optimization.
Caption: A logical workflow for HPLC method development and optimization.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause(s) | Recommended Solution(s) |
| Q: Why are my malonic acid or glucose peaks tailing? | Secondary Silanol (B1196071) Interactions: Polar analytes can interact with residual silanol groups on the silica (B1680970) backbone of the column, causing tailing.[10][11] | Lower Mobile Phase pH: Add 0.1% formic acid or phosphoric acid to the aqueous mobile phase. A lower pH (~2.5-3.0) will suppress the ionization of silanol groups, minimizing these interactions.[12][13] Use a Modern Column: Employ a column with advanced end-capping or a polar-embedded stationary phase to shield silanol groups.[10] |
| Column Overload: Injecting too much sample mass can saturate the stationary phase.[14][15] | Dilute the Sample: Reduce the concentration of your sample and re-inject. | |
| Extra-Column Volume: Excessive tubing length or diameter between the injector and detector can cause peak broadening and tailing.[10] | Minimize Tubing: Use narrow internal diameter (e.g., 0.005") PEEK tubing and ensure all connections are properly fitted to avoid dead volume.[10] | |
| Q: Why is my Nodakenetin peak fronting? | Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[16] | Match Sample Solvent: Dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile) or a weaker solvent. |
Problem: Poor Resolution
| Question | Possible Cause(s) | Recommended Solution(s) |
| Q: How can I improve the separation between glucose and malonic acid? | Insufficient Retention: Both compounds are highly polar and elute early in reversed-phase, often close to the solvent front. | Decrease Initial Organic %: Start the gradient with a lower percentage of organic solvent (e.g., 0-2% Acetonitrile) to increase the retention of polar analytes. Use a HILIC or Mixed-Mode Column: Switch to a column chemistry better suited for polar compound retention.[2] |
| Gradient is Too Steep: A rapid increase in organic solvent strength will cause co-elution.[17] | Shallow the Gradient: Decrease the gradient slope (e.g., change from a 5-95% ramp over 20 min to a 5-50% ramp over 30 min). This gives analytes more time to interact with the stationary phase. | |
| Q: My peaks are broad and overlapping. | Column Degradation: The column may be contaminated or aged, leading to a loss of efficiency.[17][18] | Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol (B130326) for RP columns).[12] Replace the Column: If flushing does not restore performance, the column may need to be replaced.[19] |
| Inadequate Temperature Control: Temperature fluctuations can affect mobile phase viscosity and analyte retention, impacting resolution.[14][20] | Use a Column Oven: Maintain a consistent and stable column temperature to ensure reproducible separation.[20] |
Problem: Retention Time Variability
| Question | Possible Cause(s) | Recommended Solution(s) |
| Q: Why are my retention times drifting or inconsistent? | Inadequate Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection, which is critical in gradient analysis.[18] | Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes before each run. |
| Mobile Phase Composition Change: The mobile phase may be improperly prepared, or volatile components (like acetonitrile) can evaporate over time, changing the composition.[20][21] | Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped.[14] Ensure accurate and consistent preparation. Degas Solvents: Use an online degasser or sonicate solvents to remove dissolved air, which can cause pump issues.[16] | |
| Pump or System Leaks: A small, undetected leak in the system can cause pressure fluctuations and inconsistent flow rates, leading to retention time shifts.[22][23] | Check System Pressure: Monitor the system pressure for fluctuations.[22] Inspect Fittings: Systematically check all fittings and connections for signs of leaks. | |
| Temperature Fluctuations: Changes in ambient lab temperature can affect retention times if a column oven is not used.[20][24] | Use a Column Oven: Maintain a constant column temperature throughout the analysis.[20] |
Troubleshooting Decision Tree
The following diagram provides a decision-making path for common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
- 1. helixchrom.com [helixchrom.com]
- 2. lcms.cz [lcms.cz]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination and pharmacokinetic study of nodakenin in rat plasma by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 8. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. youtube.com [youtube.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. mastelf.com [mastelf.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 19. Joomla: unsupported PHP version [omegascientific.com.sg]
- 20. uhplcs.com [uhplcs.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. silicycle.com [silicycle.com]
reducing matrix effects in LC-MS analysis of "Nodakenetin-Glucose-malonic acid"
Welcome to the technical support center for the LC-MS analysis of complex analytes like "Nodakenetin-Glucose-malonic acid." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis of this compound.[2] For a complex molecule like this compound, which is a glycosylated and acylated flavonoid, matrix effects can be particularly pronounced due to the presence of numerous structurally similar endogenous compounds in biological samples.
Q2: I am observing significant ion suppression for my analyte. What are the primary causes?
A2: Ion suppression is a common type of matrix effect where the presence of co-eluting matrix components reduces the signal intensity of the analyte. The primary causes include:
-
Competition for Ionization: In the electrospray ionization (ESI) source, the analyte and matrix components compete for the available charge. Compounds with higher concentrations or greater surface activity can monopolize the ionization process, leaving fewer charged ions of the analyte to be detected.
-
Changes in Droplet Properties: Co-eluting compounds can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[1][2] This can hinder the efficient formation of gas-phase analyte ions.
-
Analyte Neutralization: Some matrix components can deprotonate and neutralize the charged analyte ions in the gas phase, preventing them from reaching the mass analyzer.[1][2]
Q3: How can I assess the extent of matrix effects in my specific sample type?
A3: There are two main experimental approaches to evaluate matrix effects:
-
Post-Column Infusion: A solution of your analyte is continuously infused into the LC flow after the analytical column.[2][3] A blank matrix sample is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement caused by eluting matrix components.[2][3]
-
Post-Extraction Spike: The response of the analyte is compared between a neat (pure solvent) solution and a solution where the analyte has been spiked into a blank matrix extract after the sample preparation process.[4] The ratio of the peak areas provides a quantitative measure of the matrix effect.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your LC-MS analysis of this compound.
Issue 1: Poor Sensitivity and Inconsistent Quantification
Possible Cause: Significant ion suppression from matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Detailed Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5]
-
Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing matrix components.[6] If using PPT, consider a subsequent dilution step to reduce the concentration of remaining interferences.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT.[5] Experiment with different extraction solvents of varying polarities and adjust the pH of the aqueous phase to selectively extract this compound while leaving interfering compounds behind.[5]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup.[6] For a polar, glycosylated compound, a reversed-phase or mixed-mode cation exchange sorbent could be effective.[6] Methodical optimization of the wash and elution steps is crucial.
-
-
Enhance Chromatographic Separation: If sample preparation is insufficient, improving the separation of your analyte from co-eluting matrix components is the next step.
-
Gradient Modification: A shallower gradient can increase the resolution between your analyte and interfering peaks.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention times of both the analyte and matrix components, potentially resolving them.[6]
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., HILIC for polar compounds) to achieve a different selectivity.
-
-
Utilize an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[7][8] A SIL IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement.[8][9] The consistent ratio of the analyte to the IS allows for accurate quantification even in the presence of matrix effects.
Issue 2: In-source Fragmentation of this compound
Possible Cause: The glycosidic and malonic acid ester bonds are labile and can fragment in the ESI source, leading to a weak molecular ion signal and complicating quantification.
Troubleshooting Workflow:
Caption: Workflow to minimize in-source fragmentation.
Detailed Steps:
-
Optimize Ion Source Parameters: The conditions within the ESI source can be adjusted to minimize the energy transferred to the analyte ions, thereby reducing fragmentation.
-
Fragmentor/Capillary Exit Voltage: This is a critical parameter. Systematically lower this voltage to find an optimal point that provides good sensitivity for the molecular ion while minimizing the formation of fragment ions corresponding to the loss of the malonic acid and glucose moieties.[10]
-
Source Temperature: High temperatures can promote thermal degradation. Reduce the gas and capillary temperatures to the lowest levels that still allow for efficient desolvation.
-
Nebulizer Gas Flow: Adjust the nebulizer gas pressure to ensure stable spray without imparting excessive energy to the droplets.
-
-
Monitor Adduct Ions: In some cases, forming a more stable adduct ion can reduce fragmentation. For positive ion mode, consider adding a small amount of ammonium (B1175870) formate (B1220265) to the mobile phase to promote the formation of [M+NH₄]⁺. In negative ion mode, the formate adduct [M+HCOO]⁻ may be more stable than the deprotonated molecule [M-H]⁻.
Experimental Protocols
Protocol 1: General Purpose Solid-Phase Extraction (SPE) for Glycosylated Flavonoids
This protocol provides a starting point for developing an SPE method to extract this compound from a biological matrix like plasma.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Matrix Extract): Process a blank plasma sample using the developed SPE protocol (Protocol 1).
-
Set C (Post-Spiked Matrix): Process a blank plasma sample using the SPE protocol. Spike the analytical standard into the final, reconstituted blank matrix extract to the same final concentration as in Set A.
-
-
Analyze and Calculate: Analyze all three sets of samples by LC-MS. Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix components, particularly phospholipids, which are a major source of ion suppression.
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Relative Analyte Recovery | Overall Suitability for Reducing Matrix Effects |
| Protein Precipitation (PPT) | Low | High | Poor[6] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable (depends on analyte polarity) | Good[6] |
| Solid-Phase Extraction (SPE) - Reversed Phase | High | Good to High | Very Good[6] |
| Solid-Phase Extraction (SPE) - Mixed Mode | Very High | High | Excellent[6] |
| Phospholipid Depletion Plates | Very High | High | Excellent |
This table represents a qualitative summary based on literature.[6] Actual performance will vary depending on the specific analyte and matrix.
References
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
challenges in the purification of natural coumarin malonates
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the purification of natural coumarins and their synthetic derivatives, such as those prepared using malonates. While natural "coumarin malonates" are not a defined class, the purification principles for natural coumarins are directly applicable to the purification of coumarin-3-carboxylates and related structures synthesized via malonate condensation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying coumarins from natural sources?
The main difficulties arise from the complexity of the biological matrix from which coumarins are extracted.[1] Natural extracts contain a vast mixture of secondary metabolites, often with similar physicochemical properties to the target coumarins.[1] Key challenges include the low abundance of target compounds, the presence of structurally similar coumarin (B35378) derivatives that are difficult to separate, and contamination with other phytochemicals like phenols and flavonoids.[2][3]
Q2: What are the most effective purification techniques for coumarin mixtures?
A multi-step approach is typically required.
-
Chromatography: This is the most powerful tool for separating coumarin mixtures. Column chromatography using silica (B1680970) gel or alumina (B75360) is very common.[4] For more complex separations or higher purity, High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are highly effective.[5][6][7]
-
Acid-Base Extraction: This chemical method is useful for removing acidic or phenolic impurities. Coumarins can be dissolved in a hot alkaline solution, impurities removed with a non-polar solvent like ether, and the coumarins re-precipitated by adding acid.[2][4]
-
Crystallization: This is often the final step to obtain a highly pure product. It is effective after significant purification has been achieved through chromatography.[8]
Q3: How do I select an appropriate solvent system for chromatography?
Solvent system selection is crucial and is typically optimized using Thin Layer Chromatography (TLC).[7] A good solvent system will provide a clear separation of the target coumarin from impurities, with a retention factor (Rf) ideally between 0.2 and 0.4 for column chromatography. The choice of solvent depends on the polarity of the coumarin derivatives being separated. Common solvent systems often include mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol).[9]
Q4: My coumarin sample contains highly volatile impurities like salicylaldehyde. How can they be removed?
For crude coumarin products, particularly from synthesis, volatile impurities can be persistent.[2] A classic method involves forming a water-soluble, non-volatile addition product by reacting the crude coumarin with sodium bisulfite.[2] From this aqueous solution, volatile impurities can be removed by boiling or steam distillation. The pure coumarin is then regenerated by adding a mineral acid and heating to evolve sulfur dioxide.[2]
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation in Column Chromatography (Overlapping Bands) | 1. Inappropriate solvent system (too polar or non-polar).2. Column overloading.3. Irregular column packing. | 1. Optimize the mobile phase using TLC. Start with a less polar system and gradually increase polarity.2. Reduce the amount of crude extract loaded onto the column.3. Ensure the column is packed uniformly without air bubbles or cracks. |
| Low Recovery After Crystallization | 1. Compound is too soluble in the chosen solvent.2. Cooling the solution too quickly, leading to oiling out or amorphous solid.3. Insufficient concentration of the target compound. | 1. Use a solvent system where the coumarin is soluble when hot but poorly soluble when cold. Try mixed solvent systems.2. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator.3. Concentrate the solution further before attempting crystallization. |
| Persistent Yellow/Brown Color in Final Product | 1. Presence of phenolic or flavonoid impurities.2. Degradation of the compound during purification. | 1. Perform an alkaline wash followed by acid precipitation.[4]2. Use preparative TLC to isolate the pure compound from colored bands.3. Avoid prolonged exposure to heat, strong acids/bases, or light. |
| Multiple Spots on TLC After Purification | 1. Incomplete separation.2. Decomposition of the compound on the silica plate.3. Presence of isomers. | 1. Re-purify using a different chromatographic technique (e.g., RP-HPLC if normal phase was used) or a different solvent system.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase if the compound is pH-sensitive.3. Utilize a high-resolution technique like preparative HPLC for separation. |
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Coumarins
This table summarizes solvent systems used for the separation of coumarins by different chromatographic methods. The ratios are volume-based (v/v).
| Chromatographic Method | Stationary Phase | Mobile Phase / Solvent System | Application | Reference(s) |
| Column Chromatography | Silica Gel | n-heptane-dichloromethane-ethyl acetate (30:40:30) | Isolation of coumarins from Peucedanum verticillare | [9] |
| Column Chromatography | Florisil / Silica Gel | Methanol/Chloroform (50:1) | Purification of extracted coumarin derivatives | [5] |
| Preparative TLC | Silica Gel 60 | Dichloromethane-ethyl acetate (40:50) + 10 (v/v) | Isolation of coumarins from column fractions | [9] |
| HSCCC | Two-phase system | n-Butanol-methanol-0.5% acetic acid (5:1.5:5) | Isolation of fraxin, aesculin, fraxetin, and aesculetin | [6] |
| HPLC | C18 (Reverse Phase) | Methanol: 0.8% Acetic Acid (8:2) | Analysis of bromadiolone, brodifacoum, warfarin, etc. | [5] |
Experimental Protocols
Protocol 1: Acid-Base Purification of Crude Coumarins
This method is effective for separating coumarins from neutral impurities and some phenolic compounds.
-
Dissolution: Dissolve the crude coumarin extract in a hot 0.5% aqueous sodium hydroxide (B78521) solution.[4]
-
Extraction of Impurities: After the solution cools, perform a liquid-liquid extraction using diethyl ether to remove non-acidic, ether-soluble impurities. Discard the ether layer.[4]
-
Neutralization & Precipitation: Adjust the pH of the aqueous layer to neutral using a suitable acid. This may cause some compounds to precipitate.
-
Acidification: Further acidify the solution to a low pH. The target coumarins or their glycosides should precipitate out of the solution.[4]
-
Collection: Collect the precipitate by filtration, wash with cold water to remove residual acid, and dry thoroughly.
Protocol 2: General Purpose Silica Gel Column Chromatography
This is a standard technique for the preparative separation of coumarins from a crude plant extract.
-
Preparation: Choose an appropriate column size based on the amount of sample. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack the column uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the dry crude extract in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution: Begin elution with the least polar solvent system optimized via TLC.[4] Collect fractions of a fixed volume.
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This helps to elute compounds that are more strongly adsorbed to the silica.
-
Monitoring: Monitor the collected fractions using TLC to identify which fractions contain the target compound(s).[7]
-
Pooling & Concentration: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator.
Visualizations
Experimental Workflows and Logic Diagrams
Caption: General workflow for the isolation and purification of natural coumarins.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. US1945182A - Purification of crude coumarin - Google Patents [patents.google.com]
- 3. Challenges in the Heterologous Production of Furanocoumarins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dl.astm.org [dl.astm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
overcoming low yield in the synthesis of "Nodakenetin-Glucose-malonic acid"
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering challenges, particularly low yields, in the multi-step synthesis of Nodakenetin-Glucose-malonic acid. As a specific protocol for this molecule is not widely published, the advice herein is based on established methodologies for the synthesis of similar acylated coumarin (B35378) glycosides. The synthesis is generally considered a two-step process following the acquisition of Nodakenetin: 1) Glycosylation and 2) Malonylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Section 1: Glycosylation of Nodakenetin
The first critical step is the attachment of a glucose moiety to Nodakenetin to form an intermediate, Nodakenetin-glucoside. This is often achieved enzymatically using UDP-glycosyltransferases (UGTs) for high regioselectivity.[1][2]
Q1: My glycosylation reaction has a very low or no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic verification of all reaction components and conditions is crucial.[1] Key factors include:
-
Enzyme Activity : The UDP-glycosyltransferase (UGT) may be inactive or inhibited.[1] Confirm its activity with a known, reliable substrate as a positive control. Impurities in the Nodakenetin starting material can also inhibit the enzyme.[1]
-
Substrate Integrity : Verify the purity and structure of your Nodakenetin aglycone via NMR or mass spectrometry.[1] Ensure the UDP-Glucose (the sugar donor) has not degraded due to improper storage.[1]
-
Reaction Conditions : Ensure the pH and temperature are optimal for the specific UGT being used.[1]
-
Substrate Solubility : Nodakenetin, being a hydrophobic aglycone, may have poor solubility in aqueous buffers. This is a common issue that limits the reaction rate.[1]
Q2: How can I address the poor solubility of Nodakenetin in the reaction buffer?
A2: Improving the solubility of the hydrophobic aglycone is a common challenge.[1] Consider the following strategies:
-
Co-solvents : Add a small amount of a water-miscible organic solvent like DMSO or methanol (B129727) to the reaction. It is critical to first determine the optimal concentration, as high levels of organic solvents can denature the enzyme.[1]
-
Detergents : The use of non-ionic detergents can also help to solubilize the aglycone.
-
Fed-batch Approach : Gradually add the Nodakenetin to the reaction mixture over time. This can maintain a low, soluble concentration without overwhelming the system.[1]
Q3: I'm observing incorrect regioselectivity, with glucose attaching at an undesired position on the Nodakenetin molecule. What can be done?
A3: Incorrect regioselectivity is a significant issue when multiple hydroxyl groups are present.
-
Enzyme Specificity : The UGT you are using may not possess the desired regioselectivity for Nodakenetin. You may need to screen for different UGTs from various sources.[1]
-
Protecting Group Strategy : In a chemical synthesis approach, inadequate protection of the multiple hydroxyl groups can lead to a mixture of products, which results in a low isolated yield of the desired isomer.[3]
Section 2: Malonylation of Nodakenetin-Glucoside
The second stage involves the selective acylation of the glucose moiety with malonic acid. Enzymatic methods using lipases or specific malonyltransferases are preferred to target the primary alcohol of the glucose selectively.[4][5][6]
Q4: The malonylation step is inefficient, with a low conversion rate of the Nodakenetin-glucoside intermediate.
A4: Low conversion in enzymatic acylation can be due to several factors:
-
Acyl Donor Choice : The choice of acyl donor is critical. Vinyl esters are often used because they result in a transesterification rate that is 20–100 times faster than with standard alkyl esters.[5]
-
Enzyme and Solvent : Ensure the chosen lipase (B570770) or acyltransferase is active in the selected organic solvent. Tert-butanol is often an excellent solvent for lipase-catalyzed reactions, providing good stability and activity for the biocatalyst.[5]
-
Byproduct Inhibition : In some reactions, byproducts can inhibit the enzyme. Strategies to remove the byproduct as it is formed may be necessary.
-
Reaction Time : Longer reaction times do not always lead to higher conversion and can sometimes lead to the formation of degradation byproducts.[6] Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Q5: How can I purify the final this compound product effectively?
A5: The purification of highly polar compounds like acylated glycosides is notoriously difficult.[3]
-
Chromatography Optimization : Standard flash chromatography on silica (B1680970) gel is the most common method.[5]
-
Solvent System : A gradient elution is often more effective than an isocratic one. Common systems include dichloromethane/methanol or ethyl acetate/methanol.[3]
-
Acidification : Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape for compounds containing a free carboxylic acid from the malonate group.
-
-
Washing Steps : Before chromatography, a series of washes can help remove major impurities. For example, after evaporating the reaction solvent, the residue can be washed with a non-polar solvent (like toluene) to remove residual fatty acids/esters, and then with water to remove any remaining unreacted glucoside.[5]
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control during the enzymatic glycosylation step?
The most critical parameters are enzyme concentration, the molar ratio of the sugar donor (UDP-Glucose) to the acceptor (Nodakenetin), temperature, and pH.[1] For expensive reagents like UDP-sugars, it is crucial to optimize the molar ratios and consider implementing a regeneration system to improve efficiency.[1]
FAQ 2: Which analytical techniques are best for monitoring reaction progress?
High-Performance Liquid Chromatography (HPLC) is ideal for quantitative monitoring of the appearance of the product and disappearance of substrates. For qualitative, rapid checks, Thin-Layer Chromatography (TLC) is very effective.[5][6] Mass spectrometry is essential for confirming the identity of intermediates and the final product.[1]
FAQ 3: Are there alternative synthetic routes if enzymatic methods fail?
Yes, traditional chemical synthesis using protecting group strategies is an alternative. However, this often involves multiple protection and deprotection steps, which can significantly lower the overall yield and produce stereoisomeric mixtures.[3] Another approach is whole-cell bioconversion using engineered microbes, which can be a cost-effective strategy for large-scale production.[7]
Data Presentation
Table 1: Comparison of Potential Glycosylation Conditions
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Enzyme | Low Concentration | Increased Concentration | Ensures reaction is not limited by catalyst availability.[1] |
| Substrate Conc. | High initial bolus | Fed-batch addition | Prevents substrate inhibition/solubility issues.[1] |
| Co-solvent | None | 5-10% DMSO | Improves solubility of hydrophobic Nodakenetin.[1] |
| UDP-Glucose | 1.2 equivalents | 1.5-2.0 equivalents | Drives reaction equilibrium towards product formation. |
| Temperature | Room Temperature | 30-37 °C (Enzyme-dependent) | Ensures optimal enzyme activity.[1] |
| Expected Yield | < 20% | > 60% | Optimization of all parameters leads to significant improvement. |
Table 2: Influence of Acylating Agents on Malonylation Efficiency
| Acylating Agent | Solvent | Typical Reaction Time | Relative Conversion Rate | Notes |
| Malonic Acid | Pyridine | 48-72 h | Low | Requires harsh conditions, potential for side reactions. |
| Malonyl Chloride | Dichloromethane | 4-8 h | Moderate | Highly reactive, may lead to poor selectivity. |
| Vinyl Malonate | tert-Butanol | 12-24 h | High | Enzymatic (Lipase). Mild conditions, high selectivity.[5] |
| Malonyl-CoA | Aqueous Buffer | 1-4 h | Very High | Enzymatic (Malonyltransferase). Biologically relevant but donor is expensive.[8] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Glycosylation of Nodakenetin
-
Preparation : In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Addition : Dissolve Nodakenetin in a minimal amount of DMSO and add it to the buffer solution to a final concentration of 1-5 mM.
-
Reagent Addition : Add UDP-Glucose to a final concentration of 1.5-2.0 molar equivalents relative to Nodakenetin.
-
Initiation : Initiate the reaction by adding the purified UDP-glycosyltransferase (UGT) enzyme.
-
Incubation : Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30°C) with gentle agitation for 12-48 hours.
-
Monitoring : Monitor the formation of Nodakenetin-glucoside periodically by HPLC or TLC.
-
Quenching : Stop the reaction by adding an equal volume of cold ethanol (B145695) or methanol to precipitate the enzyme.
-
Purification : Centrifuge the mixture to remove the precipitated enzyme. Evaporate the supernatant and purify the resulting residue using flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol).
Protocol 2: General Procedure for Enzymatic Malonylation of Nodakenetin-Glucoside
-
Preparation : Dissolve the purified Nodakenetin-glucoside (1 equivalent) in tert-butanol.
-
Reagent Addition : Add vinyl malonate (2-5 equivalents) as the acyl donor.
-
Initiation : Add an immobilized lipase (e.g., Lipozyme TL IM) to the mixture.[5]
-
Incubation : Incubate the reaction at 50-60°C with shaking for 24 hours.[5]
-
Monitoring : Monitor the reaction by TLC for the appearance of a new, higher Rf spot corresponding to the acylated product.[5]
-
Workup : Filter to remove the immobilized enzyme. Evaporate the solvent under reduced pressure.
-
Purification : Wash the crude residue with a non-polar solvent (e.g., hexane (B92381) or toluene) to remove excess vinyl malonate, followed by a wash with water to remove any unreacted Nodakenetin-glucoside.[5] Purify the remaining solid by flash chromatography (silica gel, eluting with a gradient of dichloromethane/methanol with 0.1% acetic acid).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Deglycosylation and Lipophilization of Soy Glycosides into Value-Added Compounds for Food and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting poor reproducibility in "Nodakenetin-Glucose-malonic acid" bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering reproducibility issues in bioassays involving nodakenetin (B21329), varying glucose concentrations, and malonic acid. Given that a standardized "Nodakenetin-Glucose-malonic acid" bioassay is not described in the literature, this guide addresses a plausible experimental context: investigating the effects of nodakenetin on cellular metabolism and viability under conditions of metabolic stress induced by malonic acid in varying glucose environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for each component in this assay?
A1:
-
Nodakenetin: This furanocoumarin has diverse reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] It has been shown to influence signaling pathways such as PI3K/Akt/mTOR and NF-κB.[1] In some cancer cells, it can induce apoptosis and affect glycolysis.[2]
-
Glucose: As the primary energy source for most cultured cells, glucose concentration is a critical experimental variable.[3] Normal blood glucose is around 5.5 mM, while concentrations of 10 mM and above are considered pre-diabetic or diabetic and can induce metabolic changes and stress in cells.[4] High glucose levels can impact cell proliferation, apoptosis, and response to stimuli.[3][4]
-
Malonic Acid: It is a classic metabolic inhibitor that acts as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.[5][6] This inhibition disrupts cellular respiration and ATP production, inducing mitochondrial stress and oxidative damage.[5]
Q2: What is the rationale for using these three components together?
A2: This combination allows for the investigation of nodakenetin's potential protective or modulatory effects on cellular metabolism under stress. By varying glucose levels, one can simulate both normal and hyperglycemic conditions. The addition of malonic acid introduces a specific mitochondrial insult. This setup can help determine if nodakenetin ameliorates metabolic dysfunction, a question relevant to diseases like diabetes or neurodegeneration.
Q3: My cell viability results are highly variable between experiments. What are the common causes?
A3: Poor reproducibility in cell-based assays is a frequent problem.[7] Key factors include:
-
Biological Variables: Cell line passage number (higher passages can alter cell characteristics), cell seeding density, and batch-to-batch variation in media or serum.[7][8]
-
Technical Variables: Inconsistent pipetting, evaporation from wells (the "edge effect"), compound solubility issues, and improper storage of reagents.[7][9]
-
Contamination: Undetected mycoplasma or bacterial contamination can significantly alter cell health and experimental outcomes.[8]
Q4: How does glucose concentration affect the interpretation of my results?
A4: The glucose concentration in your media establishes the baseline metabolic state of your cells.
-
Low Glucose (e.g., 5.5 mM): Mimics normal physiological conditions. Cells will rely on both glycolysis and oxidative phosphorylation.[10]
-
High Glucose (e.g., 25 mM): Simulates hyperglycemia and can lead to increased glycolysis (the Warburg effect in cancer cells), higher production of reactive oxygen species (ROS), and changes in signaling pathways.[4] The effect of nodakenetin or malonic acid may be different depending on this baseline metabolic state.
Troubleshooting Guides
Problem Area 1: Inconsistent Cell Viability/Cytotoxicity Data
| Symptom | Possible Cause | Recommended Solution |
| High variability in control wells (untreated). | 1. Inconsistent Seeding Density: Uneven cell distribution across the plate.[7] 2. Edge Effect: Increased evaporation in perimeter wells of the plate.[7] 3. Cell Health: Using cells from a high passage number or a culture with low viability (<80%).[8] | 1. Ensure thorough mixing of cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.[7] 3. Use cells with a consistent and low passage number. Regularly check culture viability. |
| Nodakenetin shows toxicity in one experiment but not another. | 1. Compound Solubility/Precipitation: Nodakenetin may precipitate out of solution, especially at high concentrations or in certain media.[7] 2. Solvent (e.g., DMSO) Concentration: Final solvent concentration may be too high or vary between experiments. | 1. Visually inspect solutions for precipitation. Prepare fresh stock solutions. Consider using a lower concentration or a different solubilizing agent. 2. Maintain a consistent, low final concentration of the solvent (typically <0.5%) across all wells, including controls. |
| Effect of malonic acid is weaker or stronger than expected. | 1. Reagent Degradation: Malonic acid solutions may not be stable over long-term storage. 2. Cellular Metabolism: The metabolic state of the cells (influenced by glucose level, cell density) can alter their sensitivity to mitochondrial inhibitors. | 1. Prepare fresh malonic acid solutions for each experiment. 2. Standardize cell density and glucose conditions precisely. Cells in high glucose may be more glycolytically active and initially less sensitive to mitochondrial inhibition. |
Problem Area 2: Unexpected Metabolic Assay Results (e.g., Seahorse, ATP levels)
| Symptom | Possible Cause | Recommended Solution |
| High baseline variability in Oxygen Consumption Rate (OCR) or Extracellular Acidification Rate (ECAR). | 1. Inconsistent Cell Monolayer: Clumped cells or an uneven monolayer can lead to variable readings. 2. Assay Media Issues: Incorrect pH, temperature, or lack of equilibration of assay media.[9] | 1. Optimize cell seeding to achieve a consistent, even monolayer. 2. Prepare assay media fresh. Ensure it is buffered correctly (without bicarbonate for Seahorse assays) and equilibrated to 37°C and ambient CO2 before the assay. |
| No significant effect of malonic acid on OCR. | 1. Insufficient Concentration: The concentration of malonic acid may be too low to effectively inhibit Complex II in your specific cell type. 2. Incorrect Injection: Clogged injection ports on the assay cartridge or pipetting errors. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration of malonic acid for your cells. 2. Visually confirm that all ports inject their contents during the assay. |
| ATP levels do not correlate with viability data. | 1. Timing of Assay: ATP levels can change rapidly. The timing of measurement after treatment is crucial. 2. Metabolic Shift: Cells may compensate for mitochondrial inhibition by upregulating glycolysis, thus maintaining ATP levels temporarily even as viability declines over the long term. | 1. Perform a time-course experiment to capture the dynamics of ATP depletion after treatment. 2. Measure both ATP levels and a marker of cell death (e.g., LDH release, caspase activity) to get a complete picture. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT/WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Glucose Conditioning: Replace the growth medium with experimental media containing either low (5.5 mM) or high (25 mM) glucose. Incubate for 12-24 hours to allow cells to adapt.
-
Treatment: Add Nodakenetin and/or Malonic acid to the wells at the desired final concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add solubilization solution. Read the absorbance on a plate reader at the appropriate wavelength.
Protocol 2: ATP Quantification Assay
-
Follow steps 1-4 from the Cell Viability Assay protocol.
-
Lysis and Luminescence: Use a commercial ATP luminescence assay kit. Typically, this involves adding a single reagent that lyses the cells and provides the luciferase/luciferin substrate.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer (usually 5-10 minutes) to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the ATP concentration.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a cellular metabolism bioassay.
Hypothesized Signaling Pathway
Caption: Hypothesized interactions of assay components.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificbio.com [scientificbio.com]
- 4. Glucose Concentration in Cell Culture Medium Influences the BRCA1-Mediated Regulation of the Lipogenic Action of IGF-I in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting oxidative stress attenuates malonic acid induced Huntington like behavioral and mitochondrial alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. journals.physiology.org [journals.physiology.org]
preventing degradation of "Nodakenetin-Glucose-malonic acid" during extraction
Welcome to the technical support center for the extraction of Nodakenetin-Glucose-malonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction and preservation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a naturally occurring compound. Structurally, it is a glycoside, meaning it has a sugar component (glucose) attached to a non-sugar component (nodakenetin), and is further esterified with malonic acid. Like many complex natural products, it is susceptible to degradation during extraction, primarily through the loss of the malonic acid group or the entire glucose-malonic acid chain, which can significantly impact yield and purity.
Q2: What are the primary degradation pathways for this compound during extraction?
The two main points of instability in the molecule are the ester linkage of the malonic acid and the glycosidic bond connecting the glucose to the nodakenetin (B21329).
-
Demalonylation: The malonic acid group can be cleaved from the glucose moiety, particularly under harsh pH or high-temperature conditions.
-
Hydrolysis of the Glycosidic Bond: The glucose itself can be cleaved from the nodakenetin aglycone, especially in the presence of acid or enzymes and water.[1]
Q3: What are the initial signs of degradation in my extract?
Degradation can be suspected if you observe the following:
-
Low Yields: Consistently obtaining lower than expected amounts of the target compound.
-
Appearance of Additional Peaks in Chromatography: When analyzing your extract using techniques like HPLC or LC-MS, the presence of unexpected peaks may indicate the formation of degradation products such as Nodakenetin-Glucose or Nodakenetin.
-
Changes in Physical Properties: While less specific, alterations in the color or consistency of the dried extract compared to a reference standard could suggest chemical changes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation due to harsh extraction conditions: High temperatures can lead to the breakdown of the molecule. | - Optimize Extraction Temperature: Avoid prolonged exposure to high heat. If using methods like Soxhlet or reflux, consider reducing the extraction time or using a lower boiling point solvent. Microwave-assisted extraction may offer a shorter extraction time, potentially reducing degradation.[2][3][4] - Consider Cold Maceration: This method uses room temperature, minimizing heat-related degradation, though it may require a longer extraction period.[2][3] |
| Enzymatic degradation: Plant enzymes (e.g., glycosidases) released during sample preparation can cleave the sugar moiety. | - Enzyme Deactivation: Immediately after harvesting and grinding the plant material, consider a blanching step with steam or a quick dip in boiling solvent to denature enzymes. | |
| Inappropriate solvent choice: The polarity of the solvent may not be optimal for extracting the target compound. | - Solvent Optimization: A mixture of methanol (B129727) and water (e.g., 70-80% methanol) is often effective for extracting glycosides.[2][3][5] Experiment with different ratios to find the optimal balance for solubility and stability. | |
| Presence of Nodakenetin-Glucose and Nodakenetin in the extract | Hydrolysis of the malonic acid and/or glucose moieties: This can be caused by acidic or basic conditions, or prolonged exposure to heat in the presence of water.[1] | - Control pH: Ensure the extraction solvent is neutral or slightly acidic. Avoid strongly acidic or alkaline conditions. - Minimize Water Content in Final Extract: After extraction, dry the sample promptly and thoroughly under reduced pressure to prevent hydrolysis during storage. |
| Inefficient extraction: The target compound may not be fully extracted from the plant matrix. | - Improve Grinding: Ensure the plant material is finely and uniformly ground to maximize surface area for solvent penetration. - Increase Extraction Cycles: For methods like sonication or maceration, performing multiple, shorter extractions can be more effective than a single long one.[5] | |
| Variability in extraction efficiency between batches | Inconsistent sample preparation: Differences in grinding, moisture content, or storage of the raw material can affect results. | - Standardize Protocols: Ensure all steps of the sample preparation and extraction are performed consistently. - Proper Storage of Plant Material: Store the raw material in a cool, dry, and dark place to prevent degradation before extraction.[3] |
| Solvent degradation: Solvents can degrade over time or become contaminated. | - Use High-Purity Solvents: Always use fresh, high-quality solvents for extraction. |
Experimental Protocols
Below are detailed methodologies for common extraction techniques that can be adapted for this compound.
1. Microwave-Assisted Extraction (MAE)
This method uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption.
-
Sample Preparation: Weigh 50 g of powdered plant material.
-
Solvent Addition: Add 60 mL of 80% methanol.
-
Pre-leaching: Allow the mixture to stand for 5 minutes.
-
Microwave Irradiation: Place the sample in a microwave extractor. Use an intermittent cycle of 3 minutes of irradiation followed by 5 minutes of cooling. Repeat this cycle 5 times.[2]
-
Sample Recovery: Centrifuge the mixture at 4000 rpm to separate the supernatant.
-
Drying: Evaporate the solvent from the supernatant under reduced pressure.
2. Soxhlet Extraction
A classical method involving continuous extraction with a recycling solvent.
-
Sample Preparation: Place 50 g of powdered plant material into a thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor with 80% methanol as the solvent.
-
Extraction: Heat the solvent to reflux. The extraction is complete when the solvent in the extractor arm is colorless.
-
Drying: Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure.[2]
3. Cold Maceration
A simple technique that avoids heat.
-
Sample Preparation: Place 50 g of powdered plant material in a sealed conical flask.
-
Solvent Addition: Add 80% methanol to the flask.
-
Extraction: Allow the mixture to stand for 72 hours at room temperature, with occasional agitation.[2]
-
Sample Recovery: Centrifuge the mixture to separate the supernatant.
-
Drying: Evaporate the solvent under reduced pressure.
Visualizations
Potential Degradation Pathway of this compound
A diagram illustrating the potential degradation routes of this compound.
General Experimental Workflow for Extraction
A flowchart of the general experimental process for extracting natural products.
References
- 1. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for Nodakenetin-Glucose-Malonic Acid Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines for investigating the biological activities of Nodakenetin-Glucose-malonic acid. As research on this specific compound is emerging, we draw upon the extensive data available for its aglycone, Nodakenetin, to provide relevant recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might its structure influence cell line selection?
A1: this compound is a glycosylated form of Nodakenetin, a well-studied furanocoumarin. The addition of a glucose-malonic acid moiety increases its polarity, which may affect its bioavailability and cellular uptake. When selecting a cell line, it is crucial to consider whether the cells express the necessary enzymes (e.g., glucosidases) to metabolize the compound and release the active aglycone, Nodakenetin.
Q2: What are the known biological activities of the aglycone, Nodakenetin?
A2: Research has demonstrated that Nodakenetin possesses several significant biological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects. These activities are primarily attributed to its modulation of key signaling pathways such as NF-κB and Wnt/β-catenin.[1][2][3][4]
Q3: Should I screen for enzymatic activity in my selected cell line?
A3: Yes, it is highly recommended. Before initiating large-scale experiments, a preliminary assay to confirm the presence of glucosidase activity in your chosen cell line is advisable. This will help ensure that the observed biological effects are attributable to the metabolized Nodakenetin.
Troubleshooting Guide: Cell Line Selection
| Issue | Potential Cause | Recommended Solution |
| No observable biological effect of this compound. | The selected cell line may lack the necessary enzymes to metabolize the compound into its active form, Nodakenetin. | - Screen a panel of cell lines for glucosidase activity. - Consider using a cell line known to have high metabolic activity. - As a positive control, test the aglycone, Nodakenetin, in parallel. |
| High variability in experimental results. | - Inconsistent cell culture conditions. - Cell line heterogeneity. | - Standardize cell culture protocols, including passage number and seeding density. - Consider using a clonally selected cell line for more consistent responses. |
| Compound precipitates in culture media. | The glucose-malonic acid moiety may alter the solubility of the compound. | - Test a range of concentrations to determine the solubility limit. - Use a vehicle such as DMSO to improve solubility, ensuring the final concentration does not exceed 0.1% to avoid solvent-induced toxicity. |
Research Area: Anti-inflammatory Activity
Recommended Cell Lines
Based on studies on Nodakenetin, the following cell lines are recommended for investigating the anti-inflammatory properties of this compound.
| Cell Line | Origin | Key Characteristics | Relevant Research |
| RAW 264.7 | Murine Macrophage | Widely used for in vitro inflammation models; produces pro-inflammatory mediators like NO, PGE2, and cytokines upon LPS stimulation.[5][6] | Ideal for studying the inhibition of inflammatory mediators. |
| HEK293T | Human Embryonic Kidney | Easily transfected; suitable for reporter gene assays to study signaling pathways like NF-κB.[1][7] | Useful for mechanistic studies on the NF-κB pathway. |
| Bone Marrow-Derived Macrophages (BMDMs) | Primary Murine Cells | Closely resemble in vivo macrophages; provide a more physiologically relevant model.[1][7] | Recommended for validating findings from immortalized cell lines. |
Experimental Workflow: Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Research Area: Anti-cancer Activity
Recommended Cell Lines
Nodakenetin has shown cytotoxic and pro-apoptotic effects on various cancer cell lines.[4][8]
| Cell Line | Cancer Type | Key Characteristics | Relevant Research |
| MCF-7 | Breast Cancer | Estrogen receptor-positive (ER+). | Commonly used for studying hormone-dependent breast cancer. |
| MDA-MB-231 | Breast Cancer | Triple-negative breast cancer (TNBC). | Represents a more aggressive and difficult-to-treat breast cancer subtype.[9] |
| HepG2 | Liver Cancer | Well-differentiated hepatocellular carcinoma. | Suitable for investigating effects on liver cancer. |
| A549 | Lung Cancer | Adenocarcinomic human alveolar basal epithelial cells. | A standard model for lung cancer research. |
| HT-29 | Colorectal Cancer | Human colon adenocarcinoma. | Useful for studying gastrointestinal cancers.[10][11] |
Signaling Pathway: Nodakenetin in Cancer
Caption: Nodakenetin's inhibitory effect on the PI3K/Akt/mTOR pathway, promoting apoptosis.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm.
-
Calculation: Determine the cell viability as a percentage of the untreated control and calculate the IC50 value.
Research Area: Anti-osteoporotic Activity
Recommended Cell Lines
Nodakenetin has been shown to promote osteoblast differentiation through the Wnt/β-catenin signaling pathway.[2][3][12]
| Cell Line | Origin | Key Characteristics | Relevant Research |
| MC3T3-E1 | Mouse Osteoblast Precursor | Differentiates into osteoblasts and forms mineralized nodules. | Gold standard for in vitro osteoblast differentiation studies.[2][12] |
| HEK293 | Human Embryonic Kidney | Used for reporter assays to study Wnt/β-catenin signaling. | Ideal for mechanistic studies on the Wnt pathway.[2][12] |
Signaling Pathway: Nodakenetin in Osteoblast Differentiation
Caption: Nodakenetin promotes osteoblast differentiation via the Wnt/β-catenin pathway.
Detailed Protocol: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at 2 x 10^4 cells/well in an osteogenic differentiation medium.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Change the medium and re-treat every 2-3 days.
-
Cell Lysis: After 7 days, wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Reaction:
-
Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Stop the reaction by adding NaOH and measure the absorbance at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a BCA protein assay.
This guide provides a starting point for your research on this compound. The selection of the most appropriate cell line will ultimately depend on your specific research question and experimental design.
References
- 1. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Studies with "Nodakenetin-Glucose-malonic acid"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of dosage and administration of "Nodakenetin-Glucose-malonic acid" in your in vivo studies.
Disclaimer: Currently, there is limited publicly available data from in vivo studies specifically for "this compound." The guidance provided here is based on general principles of in vivo study design, pharmacokinetic data from the related compound nodakenetin (B21329), and best practices for working with novel natural compounds.
Frequently Asked Questions (FAQs)
Q1: Where can I source "this compound" for my research?
A1: "this compound" is listed as a natural compound available from suppliers of research chemicals and reagents.[1][2] It is important to obtain a Certificate of Analysis (CoA) to ensure the purity and identity of the compound.
Q2: What is the expected metabolic fate of "this compound" in vivo?
A2: While specific data for "this compound" is unavailable, studies on the related compound, nodakenin (B150392) (a glucoside of nodakenetin), suggest that it undergoes in vivo deglycosylation to its aglycone, nodakenetin.[3] It is plausible that "this compound" may also be metabolized to nodakenetin. Further pharmacokinetic studies are required to confirm this.
Q3: How do I determine the starting dose for my in vivo study?
A3: Establishing a starting dose for a novel compound requires a systematic approach. It is recommended to begin with a thorough literature review for any studies on structurally similar compounds. An initial dose-finding study, starting with a low dose and escalating to establish a Maximum Tolerated Dose (MTD), is a crucial first step.[4]
Q4: What are the key pharmacokinetic parameters I should consider for nodakenetin?
A4: Pharmacokinetic studies on nodakenetin, the likely metabolite, in rats have reported on key parameters. After oral administration of Samul-Tang, which contains nodakenin, nodakenetin was detected in plasma.[5] In one study, after intravenous administration of a related compound at 10 mg/kg in mice, the plasma half-life (t1/2) was 2.77 hours.[3] Another study in rats reported a t1/2 of 3.3 hours for nodakenin after an intravenous dose.[3] These values can provide a preliminary idea of the compound's clearance rate.
Q5: How can I improve the bioavailability of my compound if it is found to be low?
A5: Poor oral bioavailability is a common challenge with natural compounds.[6][7] Strategies to enhance bioavailability include the use of novel drug delivery systems like nanoparticles, liposomes, or cyclodextrins.[6][8] Co-administration with bioavailability enhancers, such as inhibitors of efflux transporters, has also shown promise for other compounds.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low detectable plasma levels of the compound. | Poor oral bioavailability. Rapid metabolism. Inappropriate sample collection timing. | Consider alternative administration routes (e.g., intravenous, intraperitoneal). Conduct a pharmacokinetic study with more frequent and earlier time points. Use a more sensitive analytical method for detection. Investigate formulation strategies to improve solubility and absorption. |
| High variability in animal response. | Inconsistent dosing technique. Genetic variability in the animal model. Differences in food and water intake. | Ensure all personnel are thoroughly trained in the dosing procedure. Increase the number of animals per group to improve statistical power. Standardize housing conditions and monitor food and water consumption. |
| Observed toxicity or adverse effects at the intended therapeutic dose. | The dose is above the Maximum Tolerated Dose (MTD). Off-target effects of the compound. | Conduct a dose-range finding study to determine the MTD. Reduce the dose and/or the frequency of administration. Closely monitor animals for clinical signs of toxicity. |
| Lack of efficacy at the tested doses. | The doses are below the Minimum Effective Dose (MED). The compound has a short half-life, requiring more frequent dosing. The chosen animal model is not appropriate for the studied disease. | Perform a dose-escalation study to identify the MED. Determine the pharmacokinetic profile to optimize the dosing regimen. Validate the animal model to ensure it is relevant to the human disease. |
Experimental Protocols
1. General Protocol for a Dose-Finding Study in Rodents
This protocol provides a general framework for determining the Maximum Tolerated Dose (MTD) and a potential therapeutic dose range for a novel compound like "this compound."
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Grouping: Divide animals into several groups (e.g., 5-6 groups, n=3-5 per group), including a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose range should be based on any available in vitro cytotoxicity data or information from structurally similar compounds.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded at least twice weekly.
-
Endpoint: The study duration is typically 7-14 days. At the end of the study, collect blood for clinical chemistry and tissues for histopathological analysis.
-
MTD Determination: The MTD is defined as the highest dose that does not induce significant toxicity or more than a 10% loss in body weight.
2. Protocol for a Preliminary Pharmacokinetic Study
This protocol outlines the key steps for assessing the basic pharmacokinetic profile of "this compound."
-
Animal Model: Use cannulated rodents to facilitate serial blood sampling.
-
Dosing: Administer a single dose of the compound, typically at a dose level below the MTD. Both intravenous (IV) and oral (PO) administration should be performed in separate groups to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any potential metabolites (like nodakenetin) in the plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).
Visualizations
Caption: A generalized workflow for in vivo drug development.
Caption: A troubleshooting flowchart for in vivo dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. phcog.com [phcog.com]
- 6. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic and biophase bioavailability and pharmacokinetics of nanoparticulate drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of tangeretin as a potential bioavailability enhancer for silybin: Pharmacokinetic and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of structurally similar compounds. Interference from related compounds is a significant challenge that can impact the accuracy, precision, and reliability of analytical results.
Frequently Asked Questions (FAQs)
Q1: How can I determine if a chromatographic peak is pure or contains a co-eluting related compound?
A1: Detecting co-elution is the first critical step. A symmetrical peak in a chromatogram does not guarantee purity, as two compounds can be hiding underneath.[1] Here are several methods to assess peak purity:
-
Visual Inspection of the Peak Shape: Look for signs of asymmetry, such as shoulders or split tops. A shoulder is a sudden discontinuity in the peak shape, which is different from tailing, a gradual exponential decline.[1][2]
-
Diode Array Detector (DAD) Analysis: A DAD collects multiple UV spectra across a single peak. If all the spectra are identical, the peak is likely pure.[1][2] If the spectra differ, it indicates the presence of a co-eluting compound.[1]
-
Mass Spectrometry (MS) Analysis: Similar to DAD, you can acquire mass spectra across the peak. A change in the mass spectral profile is a strong indicator of co-elution.[1]
Q2: What are the initial steps to resolve overlapping or co-eluting peaks in HPLC?
A2: To resolve co-eluting peaks, you need to adjust the chromatographic conditions to improve separation. The resolution between two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[3][4] A resolution value (Rs) of greater than 1.5 is generally considered baseline separation.[3] Here are some initial troubleshooting steps:
-
Optimize the Mobile Phase Gradient: A slower, shallower gradient can significantly enhance the separation of closely eluting compounds.[3] Introducing isocratic holds at specific points in the gradient can also help resolve critical peak pairs.[3]
-
Adjust the Mobile Phase Composition: Changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) can alter selectivity and potentially resolve overlapping peaks.[3][5] The pH of the mobile phase can also be adjusted, especially for ionizable compounds.[3][6]
-
Modify the Flow Rate and Temperature: A lower flow rate generally improves resolution.[3][6] Increasing the column temperature can decrease analysis time and alter selectivity.[3][6]
Q3: My analyte is a chiral compound, and I'm seeing interference from its isomer. How can I resolve this?
A3: Isomeric interference, particularly with chiral compounds, requires specific strategies for resolution. Here are some approaches:
-
Chiral Stationary Phase: The most direct approach is to use a chiral column designed to separate enantiomers.
-
Derivatization: Derivatizing the enantiomers with a chiral reagent can create diastereomers. These diastereomers have different physicochemical properties and can often be separated on a standard achiral column.[7] A common derivatizing agent for amphetamine-like compounds is N-trifluoroacetyl-l-prolyl chloride (l-TPC).[7]
-
Mobile Phase Additives: Chiral additives can be included in the mobile phase to facilitate separation on an achiral column.
-
High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS): This technique can separate isomers in the gas phase, offering a powerful tool for resolving isomeric mixtures.[8]
Q4: How can I minimize matrix effects from structurally similar compounds in LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a major concern in LC-MS/MS, especially when dealing with complex biological matrices.[9][10][11] Here are strategies to mitigate them:
-
Optimize Sample Preparation: Robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial for removing interfering matrix components.[7][12]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of detection.[9][13]
-
Chromatographic Separation: Improving the chromatographic separation to ensure the analyte elutes in a region free from matrix components is highly effective.[9]
-
Use of Internal Standards: The most recognized technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[10]
-
Standard Addition Method: This method involves adding known amounts of the analyte to the sample and can be used to compensate for matrix effects.[9][13]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-eluting Peaks in HPLC
This guide provides a step-by-step workflow for troubleshooting and resolving co-eluting or poorly resolved peaks.
Detailed Steps:
-
Assess Peak Purity: Before making any changes, confirm that you have a co-elution issue using DAD or MS as described in FAQ 1.
-
Optimize Mobile Phase: This is often the most powerful and straightforward approach.
-
Gradient Optimization: If you are running a gradient, try decreasing the slope (e.g., from a 5-50% B in 10 min to 5-50% B in 20 min). This gives more time for closely eluting compounds to separate.[3]
-
Change Organic Modifier: If acetonitrile (ACN) is your organic modifier, try substituting it with methanol (B129727) (MeOH) or vice-versa. These solvents have different selectivities and can alter the elution order.[3][5]
-
Adjust pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.
-
-
Modify Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
-
Different Ligand: If you are using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl, cyano, or polar-embedded phase.[5]
-
-
Adjust Flow Rate and Temperature:
Guide 2: Mitigating Interference in Mass Spectrometry
This guide outlines a logical flow for identifying and minimizing interference in LC-MS analysis.
Detailed Steps:
-
Identify Interference Type:
-
Matrix Effects: These can be identified using post-column infusion experiments or by comparing the response of the analyte in the sample matrix to its response in a clean solvent.[14]
-
Isobaric Interference: This occurs when another compound has the same nominal mass as the analyte. High-resolution mass spectrometry (HRMS) can often resolve these.[12]
-
Isomeric Interference: Isomers have the same mass and often similar fragmentation patterns, making them challenging to distinguish with MS alone.
-
-
Optimize Sample Preparation: A cleaner sample will lead to less interference.
-
Solid-Phase Extraction (SPE): This is a versatile technique for selectively isolating the analyte of interest and removing matrix components.[12]
-
-
Improve Chromatographic Separation: Ensure that the analyte peak is well-separated from any interfering compounds.
-
Refine MS Method:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects and improving quantitative accuracy.[10]
-
High-Resolution Mass Spectrometry (HRMS): Provides improved selectivity and can differentiate between compounds with very similar masses.[12]
-
Tandem Mass Spectrometry (MS/MS): Increases selectivity by monitoring a specific fragment ion of the analyte.
-
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of Related Impurities
This protocol provides a systematic approach to developing a robust HPLC method for separating an active pharmaceutical ingredient (API) from its related impurities.
1. Initial Conditions:
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
UV Detector: Set to the wavelength of maximum absorbance for the API and impurities.[3]
2. Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution times of all compounds (e.g., 5% to 95% B in 15 minutes).[3]
3. Gradient Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution of closely eluting peaks.
-
If peaks are clustered at the beginning, start with a lower initial %B.
-
To improve the separation of a critical pair, decrease the gradient slope in the region where they elute. For instance, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.[3]
-
4. Mobile Phase Selectivity:
-
If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient. Methanol has different solvent properties and can change the elution order.[3]
5. Flow Rate and Temperature Fine-Tuning:
-
Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution.[3]
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Resolving Two Related Compounds
| Parameter | Method A (Initial) | Method B (Optimized) | Method C (Alternative Selectivity) |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 5-95% B in 10 min | 20-40% B in 20 min | 30-50% B in 15 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 30°C | 40°C | 35°C |
| Resolution (Rs) | 1.2 (Co-eluting) | 1.8 (Baseline Resolved) | 2.1 (Well Resolved) |
This table illustrates how systematic changes to the chromatographic method can significantly improve the resolution of two closely related compounds.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. organomation.com [organomation.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Nodakenetin Derivatives
Welcome to the technical support center for the analysis of nodakenetin (B21329) and its derivatives. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution between nodakenetin and its derivatives?
Poor resolution is typically caused by insufficient separation between analyte peaks. The most common factors include suboptimal mobile phase composition, an inappropriate stationary phase, or issues with peak shape such as broadening or tailing. For structurally similar compounds like nodakenetin derivatives, achieving baseline separation requires careful method development.
Q2: How does mobile phase pH affect the peak shape of furanocoumarins like nodakenetin?
The pH of the mobile phase can significantly impact the ionization state of analytes and residual silanol (B1196071) groups on silica-based columns.[1] For furanocoumarins, which may have weakly acidic or basic properties depending on their structure, operating at a pH that suppresses ionization can lead to sharper, more symmetrical peaks.[1][2] Adding a buffer to the mobile phase helps maintain a stable pH and can mask silanol interactions, thereby reducing peak tailing.[3]
Q3: My peaks are tailing. What is the most common cause and how can I fix it?
Peak tailing is one of the most frequent issues in chromatography. It often arises from secondary interactions between the analytes and active sites (e.g., residual silanols) on the stationary phase.[1][3] Another common cause is column overload, where too much sample is injected.[1][3] To address this, you can try reducing the injection volume or sample concentration.[1] If the issue persists, consider adjusting the mobile phase pH or adding a competitive agent like a buffer.[1]
Q4: Can chemical derivatization improve the separation of nodakenetin isomers?
Yes, chemical derivatization is a powerful strategy for improving the chromatographic separation of isomers and structurally similar compounds. By modifying a functional group on the analytes, you can alter their polarity and interaction with the stationary phase, which can significantly enhance resolution. This technique can also improve detection sensitivity.
Troubleshooting Guide: Resolving Peak Shape and Separation Issues
This guide addresses specific problems you may encounter during the chromatographic analysis of nodakenetin derivatives.
Issue 1: All peaks in the chromatogram are broad or distorted.
| Potential Cause | Solution |
| Partially blocked column inlet frit | Debris from the sample or system can clog the frit, distorting flow. Try reverse-flushing the column to waste. If this fails, replace the frit or the column. Using an in-line filter or guard column can prevent this.[3] |
| Column void or channel | A void at the column inlet can cause peak distortion. Replace the column and ensure proper handling to avoid pressure shocks.[4] |
| Temperature mismatch | Significant temperature differences between the mobile phase entering the column and the column oven can cause broadening. Ensure the mobile phase passes through a sufficient length of tubing inside the oven to pre-heat.[5] |
| Detector setting issue | An incorrect data acquisition rate (too slow) can lead to peak broadening. Ensure the rate is sufficient to capture at least 15-20 data points across each peak. A saturated detector signal due to a highly concentrated sample can also cause flat-topped, broad peaks.[5] |
Issue 2: Only specific peaks (e.g., nodakenetin) are tailing or fronting.
| Potential Cause | Solution |
| Secondary chemical interactions | Basic functional groups on derivatives can interact strongly with acidic silanol groups on the column packing, causing tailing. Adjust the mobile phase pH to be +/- 2 units away from the analyte's pKa. Increasing the buffer concentration (e.g., doubling it from 10 mM to 20 mM) can also help.[3] |
| Mass overload | The column's capacity for a specific analyte has been exceeded.[3] Reduce the sample concentration by diluting it or decrease the injection volume.[1] Symmetrical peaks should appear at lower concentrations. |
| Sample solvent mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[5][6] Whenever possible, dissolve the sample in the initial mobile phase. |
| Peak fronting | This is less common than tailing but can be caused by severe column overload or a physical change/collapse in the column bed.[1][3] First, reduce the sample load. If all peaks are fronting, the column may be damaged and require replacement.[1] |
Issue 3: Inconsistent retention times.
| Potential Cause | Solution |
| Inadequate column equilibration | This is especially critical in HILIC but also important in reversed-phase. Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.[7] |
| Mobile phase preparation | Inconsistent preparation of the mobile phase (composition, pH) can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurements.[2] |
| Pump or flow rate issues | Leaks or malfunctioning check valves can cause the flow rate to fluctuate. Check the system for leaks and ensure the pump is delivering a stable flow.[4] |
| Temperature fluctuations | Unstable column temperature will cause retention times to drift. Ensure the column oven is set to a stable temperature and has reached it before starting the analysis.[5] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC-PDA Analysis of Nodakenetin
This protocol is adapted from a validated method for the simultaneous determination of nodakenetin and other compounds in a traditional herbal prescription.[8]
1. Reagent and Sample Preparation:
-
Mobile Phase A: 1.0% (v/v) acetic acid in HPLC-grade water.
-
Mobile Phase B: 1.0% (v/v) acetic acid in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the extract or sample containing nodakenetin derivatives in distilled water or a suitable solvent. Filter the solution through a 0.2 µm membrane filter before injection.[8]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: Gemini C18 (or equivalent), 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: Nodakenetin has a maximum absorbance around 330 nm.[8][9] A PDA detector can monitor multiple wavelengths simultaneously (e.g., 190-400 nm).[8]
-
Injection Volume: 10-20 µL.
3. Gradient Elution Program:
-
A gradient elution is often necessary to separate multiple components. A typical gradient might start with a low percentage of organic solvent (Mobile Phase B) and gradually increase.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 50 | 50 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
(Note: This is an example gradient. It must be optimized for your specific mixture of derivatives.)
4. Data Analysis:
-
Identify nodakenetin and its derivatives by comparing their retention times and UV spectra with those of reference standards.
-
Quantify the compounds using a calibration curve prepared from the reference standards.
Quantitative Data Summary
The following table summarizes typical starting conditions for the HPLC analysis of nodakenetin.
Table 1: HPLC-PDA Method Parameters for Nodakenetin Analysis
| Parameter | Condition | Reference(s) |
| Stationary Phase | C18 Reversed-Phase Column | [8][9] |
| Mobile Phase | Water/Acetonitrile with Acetic Acid (1.0%) | [8] |
| Elution Mode | Gradient | [8] |
| Flow Rate | 1.0 mL/min | [8][9] |
| Column Temperature | 40°C | [8] |
| Detection Wavelength | 330 nm | [8][9] |
Advanced Separation Strategies
If standard HPLC methods do not provide adequate resolution, consider these advanced techniques:
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and higher pressures to achieve significantly better resolution, higher sensitivity, and faster analysis times compared to traditional HPLC.[10]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, offering a "green" alternative with high separation efficiency and speed.[11] It is particularly effective for separating chiral compounds and other natural products and is often considered a normal-phase technique.[11][12]
-
Chiral Chromatography: If your derivatives are enantiomers, a chiral stationary phase (CSP) is required for separation.[13] Polysaccharide-based columns are widely used for this purpose.[14] Both normal-phase and reversed-phase modes can be effective for separating furanocoumarin enantiomers.[13]
Visualizations
Workflow for Troubleshooting Poor Resolution
Caption: A workflow for troubleshooting common peak shape and resolution problems.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate chromatographic technique.
References
- 1. silicycle.com [silicycle.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. halocolumns.com [halocolumns.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Determination and pharmacokinetic study of nodakenin in rat plasma by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. waters.com [waters.com]
- 13. Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ole.uff.br [ole.uff.br]
Technical Support Center: Method Validation for Nodakenetin-Glucose-Malonic Acid Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method validation for the quantification of Nodakenetin-Glucose-malonic acid. Given the specificity of this compound, the following guidance is based on established principles for the validation of analytical methods for similar coumarin (B35378) glycosides and natural products, in accordance with ICH Q2(R1) guidelines.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is analytical method validation and why is it crucial for quantifying this compound?
A1: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] For the quantification of this compound, validation ensures that the chosen method (e.g., HPLC-UV, LC-MS/MS) provides reliable, accurate, and reproducible results. This is essential for regulatory submissions, quality control in drug manufacturing, and ensuring the integrity of research data.
Q2: What are the core parameters that must be evaluated during method validation?
A2: According to international guidelines such as ICH Q2(R1), the key validation parameters for a quantitative assay include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[2][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][6]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7][8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]
Q3: How do I choose between HPLC-UV and LC-MS/MS for quantification?
A3: The choice depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: A robust and widely used technique suitable for when the analyte has a strong chromophore and is present at moderate to high concentrations. It is generally less expensive and simpler to operate.[10][11]
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it ideal for quantifying trace levels of the analyte in complex biological matrices (e.g., plasma, tissue).[4][5][12] It is the preferred method for pharmacokinetic studies.[7]
Q4: What is system suitability testing (SST)?
A4: System suitability testing is an integral part of the analytical procedure performed before analyzing any samples. It verifies that the chromatography system and procedure are capable of providing data of acceptable quality.[4] Typical SST parameters include retention time, peak area, tailing factor, and theoretical plates.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of coumarin derivatives like this compound using HPLC.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Clogged column frit or guard column.[13] 2. Particulate matter in the sample or mobile phase.[13] 3. Precipitated buffer salts in the system.[14] | 1. Back-flush the column (if permissible by the manufacturer) or replace the guard column/frit. 2. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.[15] 3. Flush the system with a high percentage of aqueous solvent (without buffer) to dissolve salts. |
| Inconsistent Retention Times | 1. Leak in the pump or fittings.[16] 2. Inconsistent mobile phase preparation.[13][16] 3. Fluctuations in column temperature.[13][16] 4. Insufficient column equilibration time.[16] | 1. Systematically check all fittings for leaks and tighten or replace as needed.[14] 2. Ensure mobile phase is accurately prepared and thoroughly mixed/degassed. 3. Use a column oven to maintain a stable temperature. 4. Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before injection. |
| Poor Peak Shape (Tailing or Fronting) | 1. Tailing: Column overload, secondary silanol (B1196071) interactions, contaminated column.[13][15] 2. Fronting: Sample solvent is stronger than the mobile phase, sample overload.[13] | 1. Reduce sample concentration/injection volume. Adjust mobile phase pH or add an ion-pairing agent. Clean or replace the column. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. Reduce injection volume. |
| Low Sensitivity / Small Peaks | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector lamp aging. 4. Contaminated or degraded column. | 1. Verify the UV maximum absorbance (λmax) for this compound. 2. Concentrate the sample or increase the injection volume (if it doesn't cause peak distortion). 3. Check lamp energy and replace if necessary. 4. Replace the column. |
| Noisy or Drifting Baseline | 1. Air bubbles in the detector or pump.[16] 2. Contaminated mobile phase or detector flow cell.[13] 3. Incomplete mobile phase mixing. | 1. Degas the mobile phase thoroughly and purge the system.[16] 2. Use high-purity HPLC-grade solvents. Flush the detector cell with an appropriate cleaning solvent. 3. Ensure proper mixing of gradient components. |
Method Validation Parameters & Acceptance Criteria
The following table summarizes typical validation parameters and their common acceptance criteria for a quantitative HPLC method, based on ICH guidelines.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from any matrix, impurity, or degradation product peaks. Peak purity should be confirmed (e.g., using a DAD detector). | To ensure the signal measured is only from the analyte of interest.[2] |
| Linearity (R²) | Correlation Coefficient (R²) ≥ 0.999 | To demonstrate a proportional relationship between concentration and response.[9][11] |
| Range | The specified range over which the method is linear, accurate, and precise. | To define the working concentration limits of the method. |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% for drug substance. 95.0% - 105.0% may be acceptable for complex matrices. | To assess the closeness of the measured value to the true value.[17] |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 3.0% | To evaluate the method's consistency under the same and different conditions (different days, analysts, etc.). |
| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 | To determine the lowest concentration the method can detect.[6] |
| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10; with acceptable precision and accuracy. | To determine the lowest concentration the method can reliably quantify.[6] |
| Robustness | No significant change in results when method parameters (e.g., pH ±0.2, flow rate ±10%) are slightly varied. | To ensure the method is reliable during normal usage.[4] |
Experimental Protocols
Protocol: HPLC-UV Method for Quantification
This protocol provides a general framework. The specific column, mobile phase, and gradient conditions must be optimized for this compound.
-
Instrumentation & Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound.
-
HPLC-grade acetonitrile, methanol (B129727), and water.
-
Formic acid or acetic acid (for mobile phase modification).
-
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for λmax (e.g., 254 nm, 280 nm, 320 nm are common for coumarins).
-
Gradient Elution (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
-
Sample Preparation (from an herbal extract)
-
Accurately weigh 1.0 g of the powdered extract.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet once more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Logic for Inconsistent Peak Area.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ijrar.com [ijrar.com]
- 5. resolian.com [resolian.com]
- 6. Validation of a Quantification Method for Curcumin Derivatives and Their Hepatoprotective Effects on Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxisci.com [maxisci.com]
- 14. lcms.cz [lcms.cz]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Mass Spectrometry Analysis of Nodakenetin-Glucose-malonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency of Nodakenetin-Glucose-malonic acid and related acylated coumarin (B35378) glycosides in mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound?
A1: For flavonoid and coumarin glycosides, negative ion mode electrospray ionization (ESI) is often recommended. The glucose and malonic acid moieties are acidic and readily deprotonate to form [M-H]⁻ ions, leading to enhanced sensitivity. However, positive ion mode can also be effective, and the choice should be confirmed experimentally for your specific instrument and conditions.
Q2: I am observing very low or no signal for my compound. What are the initial troubleshooting steps?
A2: A complete loss of signal often points to a fundamental issue with the LC-MS system. A systematic check is recommended:
-
LC System:
-
Verify solvent flow and stable pressure.
-
Check for any leaks in the system.
-
-
MS System:
-
Confirm the MS is functioning correctly by infusing a known standard.
-
Ensure the ESI needle is not clogged and that a stable spray is being generated.
-
-
Sample Integrity:
-
Prepare a fresh standard of a known, related compound to ensure the issue is not with the sample itself.
-
Q3: My signal intensity is weak. How can I improve it?
A3: Low signal intensity for complex glycosides can stem from several factors. Consider the following optimization strategies:
-
Mobile Phase Modification: The composition of your mobile phase is critical for efficient ionization.
-
ESI Source Parameter Optimization: Fine-tuning the source parameters can significantly boost your signal.
-
Sample Preparation: Ensure your sample is free from interfering matrix components that can cause ion suppression.
Q4: I am observing multiple adducts in my mass spectrum, such as [M+Na]⁺ and [M+K]⁺, which complicates data interpretation. How can I minimize these?
A4: The presence of a carboxylic acid in the malonic acid group makes this compound prone to forming metal adducts. Any compound with an amine (or amide) and a carboxylic acid functional group has the potential to form a metal adduct ion salt[1]. To minimize these:
-
Use High-Purity Solvents and Additives: Ensure your water, acetonitrile, and additives are LC-MS grade to minimize sodium and potassium contamination.
-
Mobile Phase Additives: The addition of volatile ammonium (B1175870) salts like ammonium acetate (B1210297) or the use of fluorinated alkanoic acids along with formic acid can be extremely effective in suppressing metal adduct formation in positive ion mode[2][3][4]. These additives provide a high concentration of protons (or ammonium ions) to favor the formation of [M+H]⁺ or [M+NH₄]⁺ over metal adducts.
Q5: What is in-source fragmentation, and how might it affect the analysis of this compound?
A5: In-source fragmentation (or in-source collision-induced dissociation) is the breakdown of analyte ions in the ion source before they enter the mass analyzer. For this compound, the glycosidic bond and the malonate group are susceptible to fragmentation. This can lead to the observation of ions corresponding to the aglycone (Nodakenetin) or the loss of the malonic acid group, which can be mistaken for impurities or other compounds in the sample. While sometimes undesirable, controlled in-source fragmentation can also be used to generate fragment ions for structural confirmation[5][6][7][8][9].
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Composition
Poor signal intensity is often linked to a suboptimal mobile phase. The following table summarizes the effect of common additives.
| Additive | Recommended Concentration | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) | Key Considerations |
| Formic Acid | 0.1% | Enhances protonation to form [M+H]⁺. | Can suppress ionization. | Good for general-purpose reversed-phase chromatography. |
| Acetic Acid | 0.1% | Can enhance protonation. | May provide better signal than formic acid for some acidic analytes. | A weaker acid than formic acid. |
| Ammonium Acetate | 5-10 mM | Can form [M+NH₄]⁺ adducts and helps to suppress metal adducts. | Promotes deprotonation to form [M-H]⁻. | A versatile additive for both ionization modes. |
| Ammonium Formate | 5-10 mM | Similar to ammonium acetate, promotes [M+NH₄]⁺ formation. | Promotes deprotonation. | Often used in HILIC and reversed-phase chromatography. |
| Glycine | Excess addition | Can enhance signal intensity for glycosides. | Can enhance signal intensity for glycosides. | Acts by reducing analyte solvation in ESI droplets. |
Guide 2: Optimizing ESI Source Parameters
Fine-tuning the ESI source parameters is crucial for maximizing signal intensity. Use the following table as a starting point for optimization.
| Parameter | Typical Starting Range | Effect on Ionization | Troubleshooting Tips |
| Capillary Voltage | 3-5 kV (Positive) -2.5 to -4 kV (Negative) | Drives the electrospray process. | Too low: Inefficient ionization. Too high: Can cause in-source fragmentation or corona discharge. |
| Cone Voltage (Fragmentor Voltage) | 20-60 V | Affects ion transmission and can induce in-source fragmentation. | Higher voltages can increase fragmentation, which may be desirable for structural analysis but can reduce the intensity of the precursor ion. Optimize for the ion of interest. |
| Nebulizer Gas Pressure (Nitrogen) | 20-60 psi | Assists in droplet formation. | Low pressure leads to large droplets and inefficient desolvation. High pressure can lead to ion suppression. |
| Drying Gas Flow (Nitrogen) | 5-15 L/min | Aids in solvent evaporation from droplets. | Insufficient flow results in poor desolvation and solvent clusters. Excessive flow can cool the ESI plume and reduce signal. |
| Drying Gas Temperature | 250-450 °C | Facilitates solvent evaporation. | Too low: Incomplete desolvation. Too high: Can cause thermal degradation of the analyte. |
Experimental Protocols
Protocol 1: Generic LC-MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will be necessary based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5-95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS Conditions (Negative Ion Mode ESI):
-
Capillary Voltage: -3.5 kV
-
Cone Voltage: -40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 100-1000
Visualizations
References
- 1. Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sisu.ut.ee [sisu.ut.ee]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Metabolites of Nodakenetin-Glucose-Malonic Acid
Welcome to the technical support center for researchers studying the metabolism of Nodakenetin-Glucose-Malonic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolic pathways for this compound?
Based on the metabolism of its constituent parts, the expected primary metabolic pathways involve the initial cleavage of the glucose and malonic acid moieties, followed by the biotransformation of the Nodakenetin (B21329) core. The initial hydrolysis is expected to yield Nodakenetin, glucose, and malonic acid. Subsequently, Nodakenetin is likely to undergo Phase I and Phase II metabolism.
-
Phase I Metabolism of Nodakenetin: The core coumarin (B35378) structure is susceptible to oxidation reactions, primarily hydroxylation. Studies on Nodakenetin have identified hydroxylated metabolites as major products.[1] Specifically, 3'(R)-hydroxy-nodakenetin-3'-ol and 3'(S)-hydroxy-nodakenetin-3'-ol have been identified as major metabolites in rat liver microsomes.[1]
-
Phase II Metabolism of Nodakenetin: The hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility for excretion.[2][3]
Q2: We are observing metabolites with a mass corresponding to the intact this compound conjugate. Is this expected?
While the primary expectation is the cleavage of the conjugate, the presence of the intact molecule in metabolic assays is possible, especially in early time points or under conditions of low enzymatic activity. This could represent the parent compound that has not yet undergone metabolism. However, if you observe modified forms of the intact conjugate (e.g., hydroxylated this compound), this could indicate that the conjugate itself is a substrate for Phase I enzymes, which would be an unexpected finding.
Q3: Our LC-MS analysis shows several unexpected peaks that do not correspond to known Nodakenetin metabolites. What could be the source of these?
Unexpected peaks in a metabolomics analysis can arise from several sources. Here are some common possibilities and troubleshooting steps:
-
Isomeric Metabolites: Different hydroxylated or conjugated isomers of Nodakenetin may be formed that have not been previously characterized.[4] These will have the same mass but different retention times. High-resolution mass spectrometry and tandem MS (MS/MS) can help in structural elucidation.[5]
-
Products of Ring-Splitting: Coumarins can undergo ring-splitting pathways, leading to the formation of phenolic acid derivatives.[6] For example, coumarin can be metabolized to o-hydroxyphenylacetic acid.[2][6] These metabolites would have significantly different masses compared to the parent compound.
-
Metabolites from Gut Microbiota: If conducting in vivo studies, the gut microbiota can perform a wide range of biotransformations that may not be observed in liver microsome assays. This can lead to a diverse array of unexpected metabolites.
-
Sample Contamination or Degradation: Ensure proper sample handling and storage to prevent contamination or degradation of the analyte, which can introduce artifactual peaks.[7] The stability of metabolites should be assessed.[7]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes, leading to ion suppression or enhancement and potentially being misidentified as metabolites.[8][9]
Q4: We are having difficulty confirming the identity of a suspected metabolite. What are the recommended next steps?
Confirming the structure of a novel metabolite requires a multi-faceted approach:
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the metabolite.
-
Tandem Mass Spectrometry (MS/MS): Fragment the metabolite ion to obtain a characteristic fragmentation pattern. This pattern can be compared to the fragmentation of the parent compound and known standards to infer the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the metabolite can be isolated in sufficient quantities, NMR is the gold standard for unambiguous structure elucidation.
-
Chemical Synthesis: Synthesize the suspected metabolite and compare its chromatographic and spectral properties to the experimentally observed metabolite.
-
Use of Isotope-Labeled Compounds: Employing stable isotope-labeled this compound can help in distinguishing true metabolites from background ions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No metabolites of Nodakenetin detected | Low metabolic activity of the in vitro system (e.g., liver microsomes). | 1. Increase the concentration of the test compound or the protein content of the microsomes. 2. Use microsomes from a species known to have high metabolic activity for coumarins (e.g., rat).[10] 3. Consider using a more complex in vitro system like S9 fractions or primary hepatocytes. |
| Instability of the parent compound or metabolites.[7] | 1. Assess the stability of this compound in the assay buffer without cofactors. 2. Ensure proper sample quenching and storage conditions to prevent degradation.[5] | |
| High variability between replicate experiments | Inconsistent sample preparation or matrix effects.[8][11] | 1. Standardize the sample preparation protocol. 2. Use an internal standard to correct for variations in extraction efficiency and instrument response.[11] 3. Evaluate and mitigate matrix effects. |
| Pipetting errors or inconsistent cell densities (for cell-based assays). | 1. Calibrate pipettes regularly. 2. Ensure consistent cell seeding and confluency. | |
| Unexpected metabolites with high molecular weight | Formation of adducts with cellular macromolecules (e.g., glutathione). | 1. Search for masses corresponding to the parent compound plus the mass of common conjugating agents (e.g., glutathione, cysteine). 2. This could indicate the formation of reactive metabolites. |
| In-source fragmentation or dimer formation in the mass spectrometer. | 1. Optimize the mass spectrometer source conditions (e.g., cone voltage) to minimize in-source fragmentation. 2. Check for the presence of dimer ions at twice the mass of the parent compound. | |
| Discrepancy between in vitro and in vivo results | Contribution of extra-hepatic metabolism or gut microbiota in vivo.[10] | 1. Conduct in vitro studies with intestinal microsomes or S9 fractions. 2. Consider performing studies with germ-free animals to assess the role of gut microbiota. |
| Differences in enzyme expression and activity between species.[3] | 1. Use in vitro systems derived from the same species as the in vivo model. |
Experimental Protocols
Protocol 1: In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of this compound using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for quenching
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the NADPH regenerating system and internal standard.
-
Thaw liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, liver microsomes, and the this compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to separate and detect the parent compound and its metabolites.
-
Use high-resolution MS to determine the accurate mass of potential metabolites and MS/MS for structural confirmation.
-
Protocol 2: LC-MS/MS Data Analysis for Metabolite Identification
This protocol provides a workflow for analyzing LC-MS/MS data to identify unknown metabolites.
Procedure:
-
Data Acquisition:
-
Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to trigger fragmentation of the most intense ions.
-
-
Peak Picking and Feature Detection:
-
Use software to detect chromatographic peaks and create a list of mass-to-charge ratios (m/z) and retention times.
-
-
Metabolite Prediction:
-
Generate a list of predicted metabolites based on common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation, demethylation, ring cleavage).
-
-
Data Mining:
-
Compare the detected features against the predicted metabolite list.
-
Look for peaks that are present in the test samples but absent or at very low levels in the control samples.
-
-
Structural Confirmation:
-
Examine the MS/MS spectra of the candidate metabolites.
-
Compare the fragmentation pattern to that of the parent compound to identify the site of modification.
-
Utilize accurate mass measurements to confirm the elemental composition.
-
Visualizations
Caption: Expected metabolic pathway of this compound.
Caption: General workflow for metabolite identification using LC-MS/MS.
Caption: Troubleshooting logic for an unexpected peak in LC-MS data.
References
- 1. A new metabolite of nodakenetin by rat liver microsomes and its quantification by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Details of Coumarin Metabolism » Medicinal Organic Synthesis Research Group [synthesisresearchgroup.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. ijrpr.com [ijrpr.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. In vitro evaluation of hepatic and extra-hepatic metabolism of coumarins using rat subcellular fractions: correlation of in vitro clearance with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Bioactivity Analysis: Nodakenetin vs. a Hypothetical Derivative, Nodakenetin-Glucose-Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known bioactivities of the natural furanocoumarin, nodakenetin (B21329), against the theoretical profile of a potential derivative, "Nodakenetin-Glucose-malonic acid." As "this compound" is not a commercially available or widely researched compound, this comparison extrapolates its potential properties based on established principles of medicinal chemistry and pharmacokinetics, offering a forward-looking perspective for drug design and development.
Overview of Nodakenetin Bioactivity
Nodakenetin is a naturally occurring compound recognized for a diverse range of pharmacological activities.[1] Key reported bioactivities include anti-inflammatory, anticancer, and antiosteoporotic effects.[1][2][3][4]
Data Presentation: Quantitative Bioactivity of Nodakenetin
| Bioactivity | Cell Line/Model | Assay | IC50 / EC50 (µM) |
| Anticancer | HepG2 (Human liver cancer) | Proliferation Assay | ~25.3[1] |
| Anticancer | A549 (Human lung cancer) | Proliferation Assay | ~31.7[1] |
| Anti-inflammatory | TNF-α-induced | NF-κB Inhibition Assay | 18.7[1] |
| Antiosteoporotic | HEK293 cells | β-catenin/TCF Transcription Assay | Active at 6.25-50 µM[3] |
The Hypothetical Derivative: this compound
The structure of "this compound" suggests a nodakenetin molecule glycosylated with a glucose unit, which is in turn esterified with malonic acid. While no direct experimental data exists for this compound, its bioactivity can be hypothesized by considering the influence of the glucose-malonic acid moiety on the parent compound, nodakenetin.
Theoretical Physicochemical and Bioactivity Profile
| Property | Nodakenetin | This compound (Hypothesized) | Rationale |
| Water Solubility | Low | High | The addition of the highly polar glucose and malonic acid groups would significantly increase aqueous solubility. |
| Bioavailability | Moderate | Potentially Lower | Increased molecular size and polarity may reduce passive diffusion across cell membranes. However, it could be a substrate for active transport. |
| Metabolism | Subject to Phase I and II metabolism | May be hydrolyzed by esterases and glycosidases to release nodakenetin. | The ester and glycosidic linkages are susceptible to enzymatic cleavage. |
| Mechanism of Action | Direct interaction with cellular targets | Could act as a pro-drug, releasing nodakenetin at the target site, or may exhibit its own unique bioactivity. | The modified structure could alter target binding affinity and specificity. |
Comparative Analysis and Future Directions
The addition of a glucose-malonic acid moiety to nodakenetin represents a rational strategy in drug design to modulate its physicochemical properties. The resulting derivative would likely exhibit increased water solubility, which could be advantageous for formulation and administration. However, this may come at the cost of reduced passive permeability and potentially altered bioavailability.
The key question for future research is whether "this compound" would function as a pro-drug, releasing nodakenetin in a controlled manner, or if the conjugate itself possesses novel bioactivities. Enzymatic cleavage of the ester and glycosidic bonds would be a critical factor in its mechanism of action.
Experimental Protocols
NF-κB Inhibition Assay
This assay is crucial for determining the anti-inflammatory potential of a compound.
-
Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with an NF-κB luciferase reporter plasmid.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of the test compound (e.g., nodakenetin) for 1 hour.
-
Stimulation: Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation.
-
Luciferase Assay: After a further 24 hours, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of the test compound indicates NF-κB inhibition.
Wnt/β-catenin Signaling Pathway Assay
This assay is used to evaluate the antiosteoporotic activity of compounds.[2][3][4]
-
Cell Culture: HEK293 or MC3T3-E1 cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with a TCF/LEF reporter plasmid (TOPflash) and a control plasmid (FOPflash).
-
Treatment: Cells are treated with different concentrations of the test compound.
-
Luciferase Assay: After 24-48 hours, luciferase activity is measured. An increase in TOPflash activity relative to FOPflash indicates activation of the Wnt/β-catenin pathway.
-
Western Blotting: To confirm the mechanism, the expression levels of key proteins in the pathway (e.g., β-catenin, DKK1) are analyzed by Western blotting.[2][3]
Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by nodakenetin.
Experimental Workflow Diagram
References
- 1. phcog.com [phcog.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids: a Boulevard to explore their clinical translational potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nodakenetin-Glucose-Malonic Acid and Nodakenin for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Bioactivity, and Therapeutic Potential of Two Related Coumarin (B35378) Compounds
This guide provides a comprehensive comparative analysis of two coumarin compounds: nodakenin (B150392) and the less-studied Nodakenetin-Glucose-malonic acid. While extensive research has elucidated the multifaceted therapeutic potential of nodakenin, data on this compound remains scarce. This document aims to bridge this knowledge gap by presenting available experimental data for nodakenin and its aglycone, nodakenetin (B21329), alongside a theoretical exploration of how the addition of glucose and malonic acid moieties might influence the parent molecule's properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and potential applications of these compounds.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of these molecules. Nodakenin is a well-characterized coumarin glycoside. Nodakenetin is its aglycone. This compound is a derivative of nodakenetin, featuring the addition of both a glucose and a malonic acid group.
| Property | Nodakenin | Nodakenetin | This compound |
| Molecular Formula | C20H24O9 | C14H14O4 | C23H26O12 |
| Molecular Weight | 408.4 g/mol | 246.26 g/mol | 494.45 g/mol |
| Structure | Nodakenetin with a glucose moiety | Aglycone of Nodakenin | Nodakenetin with glucose and malonic acid moieties |
| Solubility | Soluble in water and polar organic solvents. | Poorly soluble in water, soluble in organic solvents. | Theoretically: Expected to have significantly increased water solubility compared to nodakenetin due to the hydrophilic glucose and charged malonic acid groups. |
| LogP (Predicted) | -0.8 to -1.2 | 2.0 to 2.5 | Theoretically: Expected to be significantly lower (more hydrophilic) than nodakenetin. |
Comparative Bioactivity: A Data-Driven and Theoretical Overview
The following sections summarize the known biological activities of nodakenin and nodakenetin, supported by experimental data. Due to the absence of published bioactivity studies on this compound, a theoretical analysis based on the known effects of glycosylation and malonylation is provided.
Anti-inflammatory Activity
Nodakenin and its aglycone, nodakenetin, have demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways.
Table 2.1: Comparative Anti-inflammatory Activity
| Compound | Assay | Key Findings | Reference |
| Nodakenin | LPS-induced RAW 264.7 macrophages | Inhibited NO and PGE2 production; Suppressed iNOS and COX-2 expression; Inhibited TNF-α, IL-6, and IL-1β production.[1] | [1] |
| LPS-induced liver injury in mice | Reduced serum levels of TNF-α, IL-6, and IL-1β.[2] | [2] | |
| Nodakenetin | CFA-induced inflammatory pain in mice | Significantly alleviated inflammatory pain.[3] | [3] |
| IL-1β-induced HEK293T cells | Inhibited the activation of the NF-κB pathway.[3] | [3] | |
| This compound | Theoretical | Theoretically: The addition of the glucose and malonic acid moieties could alter the molecule's interaction with inflammatory targets. The increased polarity may affect cell membrane permeability and bioavailability, potentially influencing its in vivo efficacy. The malonic acid group introduces a negative charge, which could either enhance or hinder binding to specific protein targets. |
Experimental Protocol: Inhibition of NO Production in RAW 264.7 Macrophages
RAW 264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., nodakenin) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.
Anticancer Activity
Both nodakenin and nodakenetin have been investigated for their potential as anticancer agents, demonstrating cytotoxic and pro-apoptotic effects in various cancer cell lines.
Table 2.2: Comparative Anticancer Activity (IC50 values in µM)
| Compound | MCF-7 (Breast) | MDAMB231 (Breast) | Other Cell Lines | Reference |
| Nodakenin | Dose-dependent inhibition of viability | Dose-dependent inhibition of viability | T47D, SK-BR-3, HCC1419, HT-20 (Breast)[4] | [4][5] |
| Nodakenetin | Data not available | Data not available | Showed anti-viability and pro-apoptotic effects on breast cancer cells.[6] | [6] |
| This compound | Theoretical | Theoretical | Theoretically: Glycosylation can sometimes enhance the targeting of cancer cells that overexpress glucose transporters (GLUTs). The increased water solubility may also improve drug delivery in aqueous environments. However, the bulky nature of the glucose-malonic acid side chain could also sterically hinder interaction with intracellular targets. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
Cancer cells (e.g., MCF-7, MDAMB231) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours). After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7]
Neuroprotective and Cognitive-Enhancing Effects
Nodakenin has shown promise in ameliorating cognitive deficits and promoting neurogenesis.
Table 2.3: Comparative Neuroprotective and Cognitive-Enhancing Activity
| Compound | Model | Key Findings | Reference |
| Nodakenin | Scopolamine-induced memory impairment in mice | Reversed cognitive impairments; Inhibited acetylcholinesterase activity (IC50 = 84.7 µM).[8][9] | [8][9] |
| Normal naïve mice | Enhanced cognitive function and adult hippocampal neurogenesis.[10][11] | [10][11] | |
| Nodakenetin | Data not available | ||
| This compound | Theoretical | Theoretically: The ability to cross the blood-brain barrier (BBB) is crucial for neuroprotective agents. The increased polarity of this compound would likely reduce its passive diffusion across the BBB compared to nodakenetin. However, it might be a substrate for specific transporters. |
Experimental Protocol: Morris Water Maze Test
The Morris water maze is a behavioral test used to assess spatial learning and memory in rodents. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Mice are trained over several days to find the hidden platform using spatial cues around the room. The time it takes for the mouse to find the platform (escape latency) is recorded. In the probe trial, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development.
Nodakenin and Nodakenetin: Modulation of Inflammatory and Cell Survival Pathways
Nodakenin and its aglycone, nodakenetin, have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.
Nodakenin's Anti-inflammatory Signaling Pathway
Caption: Nodakenin inhibits the LPS-induced inflammatory response by targeting TRAF6 and IKK, leading to the suppression of NF-κB activation.
Nodakenetin's Anti-osteoporotic Signaling Pathway
Caption: Nodakenetin promotes osteoblast differentiation by activating the Wnt/β-catenin signaling pathway.[12][13]
This compound: A Theoretical Perspective on Mechanism
The introduction of a glucose-malonic acid moiety would likely alter the mechanism of action in several ways:
-
Altered Receptor Binding: The size, polarity, and charge of the substituent could significantly change the binding affinity and selectivity for various protein targets.
-
Modified Cellular Uptake: The highly polar nature of the substituent would likely prevent passive diffusion across cell membranes. Cellular uptake might be mediated by glucose transporters or other carrier proteins.
-
Prodrug Potential: It is conceivable that this compound could act as a prodrug, being hydrolyzed in vivo by esterases or glycosidases to release nodakenetin or nodakenetin-glucose. This could lead to altered pharmacokinetic and pharmacodynamic profiles.
Conclusion and Future Directions
Nodakenin is a promising natural product with well-documented anti-inflammatory, anticancer, and neuroprotective properties. Its aglycone, nodakenetin, also exhibits significant biological activities, particularly in the realms of anti-inflammatory and anti-osteoporotic effects.
The comparative analysis of this compound is, at present, largely theoretical due to a lack of experimental data. However, based on fundamental principles of medicinal chemistry, the addition of a glucose-malonic acid moiety is expected to dramatically increase its hydrophilicity. This would likely lead to:
-
Increased aqueous solubility , which could be advantageous for formulation.
-
Altered bioavailability and biodistribution , with potentially reduced ability to cross the blood-brain barrier via passive diffusion.
-
A different pharmacological profile , possibly functioning as a prodrug or exhibiting novel target interactions.
For researchers and drug development professionals, the following future directions are proposed:
-
Isolation and Characterization: Isolation of sufficient quantities of this compound from natural sources or through chemical synthesis is a prerequisite for comprehensive biological evaluation.
-
In Vitro Bioactivity Screening: A battery of in vitro assays should be conducted to compare the anti-inflammatory, anticancer, and neuroprotective activities of this compound with nodakenin and nodakenetin.
-
Pharmacokinetic Studies: In vivo pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to investigate its potential as a prodrug.
-
Mechanism of Action Studies: Should this compound exhibit interesting bioactivity, further studies to elucidate its molecular targets and signaling pathways will be crucial.
This comparative guide highlights the significant therapeutic potential of nodakenin and lays the groundwork for future investigations into its intriguing derivative, this compound. The exploration of such natural product derivatives is a promising avenue for the discovery of novel therapeutic agents.
References
- 1. Nodakenin suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of nodakenin on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nodakenin Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nodakenin, a coumarin compound, ameliorates scopolamine-induced memory disruption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nodakenin Enhances Cognitive Function and Adult Hippocampal Neurogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [논문]Effects of nodakenin on memory enhancement and adult hippocampal neurogenesis in mice [scienceon.kisti.re.kr]
- 12. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Anti-inflammatory Activity of Nodakenetin and its Glycoside Nodakenin: A Comparative Guide
Disclaimer: No published scientific literature was identified for "Nodakenetin-Glucose-malonic acid." This guide therefore focuses on the in vivo anti-inflammatory properties of the closely related and well-researched compounds, Nodakenetin and its glucoside, Nodakenin (B150392) . The data presented for these compounds are compared with the established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone (B1670325), based on findings from separate, though comparable, preclinical studies. Direct head-to-head comparative studies were not available in the reviewed literature.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the in vivo anti-inflammatory effects of Nodakenetin and Nodakenin against standard anti-inflammatory agents. The content includes available experimental data, detailed protocols, and mechanistic pathway diagrams to serve as a valuable resource for evaluating their therapeutic potential.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the quantitative outcomes from various in vivo studies. It is important to note that variations in experimental design, such as animal models, dosages, and administration routes, can influence the observed effects.
Table 1: Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| Indomethacin | Rat | 10 mg/kg | p.o. | 3 h | 65.71% | [1] |
| Indomethacin | Rat | 5 mg/kg | i.p. | 3-5 h | Significant Inhibition | [2] |
Data for Nodakenetin and Nodakenin in the carrageenan-induced paw edema model was not available in the reviewed literature.
Table 2: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Models
| Compound | Animal Model | Dose | Route of Administration | Parameter Measured | % Reduction/Effect | Reference |
| Nodakenin | Mouse | 10 and 30 mg/kg | i.p. | Serum TNF-α | Significant Reduction | [3] |
| Nodakenin | Mouse | 10 and 30 mg/kg | i.p. | Serum IL-6 | Significant Reduction | [3] |
| Nodakenin | Mouse | 10 and 30 mg/kg | i.p. | Serum IL-1β | Significant Reduction | [3] |
| Nodakenin | Mouse | 10 and 20 mg/kg | i.p. | Survival Rate (Lethal Endotoxemia) | Increased Survival | [4][5] |
| Dexamethasone | Mouse | - | s.c. | Survival Rate (LPS-mediated lethality) | Complete Inhibition | [6] |
Table 3: Efficacy in Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
| Compound | Animal Model | Dose | Route of Administration | Parameter Measured | Effect | Reference |
| Nodakenetin | Mouse | Not Specified | Not Specified | Paw Swelling | Significant Alleviation | [7] |
| Nodakenetin | Mouse | Not Specified | Not Specified | Inflammatory Pain | Significant Alleviation | [7] |
| Indomethacin (loaded in nanocapsules) | Rat | 1 mg/kg | i.p. | Paw Edema | 35 ± 2% inhibition | [8][9] |
| Indomethacin (free) | Rat | 1 mg/kg | i.p. | Paw Edema | 14 ± 3% inhibition | [8][9] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Nodakenetin and Nodakenin are primarily attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Caption: Nodakenetin/Nodakenin Modulation of NF-κB Signaling Pathway.
Caption: General Workflow for In Vivo Anti-inflammatory Studies.
Detailed Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice
This model is used to induce chronic inflammatory pain.
-
Animals: C57BL/6 mice are commonly used.
-
Induction of Inflammation: A subcutaneous injection of CFA (typically 20 µL of a 50% saline solution) is administered into the plantar surface of the right hind paw.[7] The contralateral paw may be injected with saline to serve as a control.
-
Test Compound Administration: Nodakenetin (dose not specified in the available abstract) or a vehicle is administered to the mice.[7]
-
Assessment of Inflammation and Pain:
-
Paw Edema: The change in paw volume or thickness is measured at various time points using a plethysmometer or calipers.[7]
-
Pain Hypersensitivity: Mechanical allodynia (response to a non-painful stimulus) and thermal hyperalgesia (response to a painful heat stimulus) are assessed using von Frey filaments and a plantar test apparatus, respectively.
-
-
Biochemical Analysis: At the end of the experiment, tissues (e.g., paw tissue, spinal cord) and blood are collected. Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using methods like quantitative real-time PCR (qRT-PCR) or ELISA.[4][7] Western blotting can be used to analyze the protein levels of components of the NF-κB pathway (e.g., phospho-IκBα, p50, p65).[4][7]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to induce a systemic inflammatory response, mimicking sepsis or endotoxemia.
-
Animals: ICR or C57BL/6 mice are typically used.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 15 mg/kg) is administered.[3]
-
Test Compound Administration: Nodakenin (e.g., 10 and 30 mg/kg) or a vehicle is administered, usually prior to the LPS injection.[3]
-
Assessment of Inflammation:
-
Survival Rate: In models of lethal endotoxemia, the survival rate of the animals is monitored over a period of time.[4]
-
Serum Cytokine Levels: Blood is collected at specific time points after LPS injection, and the serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured by ELISA.[3]
-
-
Tissue Analysis: Organs such as the liver can be harvested for histopathological examination and to measure markers of organ damage (e.g., serum aminotransferase levels).[3] The expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins can be analyzed in tissues using qRT-PCR and Western blotting.[3]
Conclusion
The available preclinical data suggests that both Nodakenetin and its glucoside, Nodakenin, possess significant in vivo anti-inflammatory properties. Their mechanism of action is primarily linked to the downregulation of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory cytokines. While these findings are promising, the absence of direct comparative studies with standard anti-inflammatory drugs like Indomethacin and Dexamethasone makes it challenging to definitively position their efficacy. Further research, including head-to-head in vivo comparisons and dose-response studies in standardized models such as carrageenan-induced paw edema, is warranted to fully elucidate their therapeutic potential for inflammatory conditions.
References
- 1. thaiscience.info [thaiscience.info]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of nodakenin on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nodakenin suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the anticancer effects of "Nodakenetin-Glucose-malonic acid" with other coumarins
A Comparative Guide to the Anticancer Effects of Coumarins: Nodakenetin, Scopoletin, and Umbelliferone
Disclaimer: Information regarding the specific anticancer effects of "Nodakenetin-Glucose-malonic acid" is not available in the reviewed scientific literature. This guide therefore focuses on its parent compound, Nodakenetin , and provides a comparative analysis with other well-researched coumarins, Scopoletin and Umbelliferone .
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the anticancer properties of these selected coumarins, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Nodakenetin, Scopoletin, and Umbelliferone against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nodakenetin | HL-60 | Human Leukemia | 16 | [1] |
| Scopoletin | HeLa | Cervical Cancer | 7.5 - 25 | |
| HCT-116 | Colorectal Carcinoma | 8.76 - 9.83 | [2] | |
| Huh-7 | Hepatocellular Carcinoma | 8.76 - 9.83 | [2] | |
| SW620 | Colorectal Adenocarcinoma | 8.76 - 9.83 | [2] | |
| Umbelliferone | EJ | Bladder Carcinoma | 3.5 | |
| HT-29 | Colorectal Adenocarcinoma | 4.35 | ||
| HCT 116 | Colorectal Carcinoma | 8.05 | ||
| AGS | Gastric Adenocarcinoma | 129.9 | ||
| KB | Oral Carcinoma | 200 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 222.3 |
Mechanisms of Anticancer Action
Coumarins exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and modulating key signaling pathways that are often dysregulated in cancer.
-
Nodakenetin has been shown to induce apoptosis in human leukemia (HL-60) cells.[1] This process is associated with changes in the expression of apoptosis-related proteins.[1] Furthermore, it can arrest the cell cycle at the G2/M checkpoint.[1]
-
Scopoletin demonstrates potent anticancer properties by inducing apoptosis and causing cell cycle arrest at the G2/M phase in cervical cancer cells. A key mechanism of its action is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival.
-
Umbelliferone induces apoptosis and cell cycle arrest in various cancer cell lines.[3][4] Depending on the cancer type, it can cause cell cycle arrest at the G0/G1 or S phase.[3][5][6] For instance, in human oral carcinoma KB cells, it arrests the cell cycle at the G0/G1 phase, while in HepG2 hepatocellular carcinoma cells, it induces S phase arrest.[3][4]
Mandatory Visualization
Signaling Pathway Diagram
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is a common target for anticancer therapies. Scopoletin has been identified as an inhibitor of this pathway.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Scopoletin.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the anticancer effects of coumarins in vitro.
Caption: General experimental workflow for in vitro anticancer drug screening.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Coumarin (B35378) compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of the coumarin compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for 24-72 hours at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the coumarin compounds for a specified time. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with coumarin compounds for the desired time.
-
Harvest approximately 1-2 x 10^6 cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. broadpharm.com [broadpharm.com]
- 6. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
in vitro vs in vivo efficacy of "Nodakenetin-Glucose-malonic acid"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Nodakenetin, a naturally occurring furanocoumarin, across several key therapeutic areas. While the specific compound "Nodakenetin-Glucose-malonic acid" is not referenced in current scientific literature, extensive research on Nodakenetin provides valuable insights into its potential as a therapeutic agent. This document summarizes key experimental findings, compares its performance against relevant alternatives, and provides detailed methodologies for the cited experiments.
I. Anti-Inflammatory Efficacy
Nodakenetin has demonstrated significant anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway. Its efficacy has been evaluated in models of chronic inflammatory pain.
Comparative Data: Inflammatory Pain Models
| Compound | Model | Key Efficacy Metrics | Outcome |
| Nodakenetin | In Vitro (IL-1β-induced HEK293T cells) | Inhibition of IκBα phosphorylation | Significant inhibition of NF-κB pathway activation.[1][2] |
| In Vitro (Mouse bone marrow-derived macrophages) | Suppression of pro-inflammatory cytokine mRNA (TNF-α, IL-6, IL-1β) | Significant reduction in inflammatory cytokine expression.[1][2] | |
| In Vivo (CFA-induced inflammatory pain in mice) | Alleviation of inflammatory pain hypersensitivity | Significant therapeutic effect observed.[1][2] | |
| Isoimperatorin | In Vivo (CFA-induced inflammatory pain in mice) | Alleviation of inflammatory pain hypersensitivity | No significant therapeutic effect observed.[1][2] |
| Pregnenolone | In Vivo (CFA-induced inflammatory pain in mice) | Alleviation of inflammatory pain hypersensitivity | No significant therapeutic effect observed.[1][2] |
Signaling Pathway: NF-κB Inhibition by Nodakenetin
The diagram below illustrates the proposed mechanism by which Nodakenetin exerts its anti-inflammatory effects. It inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB subunits p50 and p65, thereby downregulating the expression of pro-inflammatory genes.
II. Anti-Osteoporotic Activity
Nodakenetin has been identified as a potential agent for the treatment of osteoporosis due to its ability to activate the Wnt/β-catenin signaling pathway, which promotes osteoblast differentiation and bone formation.
Comparative Data: Osteoporosis Models
| Compound | Model | Key Efficacy Metrics | Outcome |
| Nodakenetin | In Vitro (HEK293 & MC3T3-E1 cells) | Activation of Wnt/β-catenin pathway (TOPflash assay, Western blot for β-catenin) | Significant activation of the signaling pathway.[3][4][5] |
| In Vitro (MC3T3-E1 cells) | Osteoblast differentiation (Alizarin Red staining, ALP activity) | Enhanced mineralization and alkaline phosphatase activity.[3][4][5] | |
| Upregulation of bone formation markers (Runx2, BMPs) | Increased expression of key osteogenic transcription factors.[3][4][5] | ||
| In Vivo (Ovariectomized (OVX) mouse model) | Protection of bone microstructure | Effectively protected against the deterioration of bone microstructure.[3][4][5] | |
| Standard-of-Care (e.g., Denosumab) | In Vivo (Ovariectomized (OVX) mouse model) | Increased bone mineral density | Standard treatment for increasing bone density in this model.[6] |
Signaling Pathway: Wnt/β-catenin Activation by Nodakenetin
The diagram below outlines how Nodakenetin promotes bone formation. It activates the Wnt/β-catenin pathway, leading to the nuclear accumulation of β-catenin, which in turn activates the transcription of genes essential for osteoblast differentiation, such as Runx2.
III. Anti-Cancer Efficacy (Breast Cancer)
Preliminary in vitro studies have explored the potential of Nodakenetin as an anti-cancer agent, demonstrating its ability to reduce the viability of breast cancer cell lines.
Comparative Data: Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Efficacy Metric (IC50) |
| Nodakenetin | MCF-7 | MTT Assay | Dose-dependent reduction in viability (specific IC50 not provided in abstract).[3] |
| MDA-MB-468 | MTT Assay | Dose-dependent reduction in viability (specific IC50 not provided in abstract).[3] | |
| Paclitaxel (Standard Chemotherapy) | MCF-7 | MTT Assay | ~11.1 µM (varies by study).[7] |
| MDA-MB-468 | MTT Assay | ~13.3 µM (varies by study).[7] | |
| 5-Fluorouracil (Standard Chemotherapy) | MCF-7 | MTT Assay | ~4.8 µM - 5.2 µM (varies by study).[8][9] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time.[10] The data presented provides an approximate comparison.
IV. Experimental Protocols
This section provides a general overview of the methodologies used in the cited research. For precise details, please refer to the original publications.
In Vitro Efficacy Assessment Workflow
1. Cell Culture and Treatment:
-
Cell Lines: Human Embryonic Kidney (HEK293T), mouse pre-osteoblastic (MC3T3-E1), and human breast cancer (MCF-7, MDA-MB-468) cells were cultured under standard conditions (e.g., DMEM, 10% FBS, 5% CO2, 37°C).[3][11]
-
Treatment: Cells were treated with varying concentrations of Nodakenetin for specified time periods (e.g., 24-72 hours) to assess dose-dependent effects.[3]
2. In Vitro Assays:
-
Western Blot: Used to measure the protein levels of key signaling components (e.g., phospho-IκBα, p65, β-catenin, Runx2).[1][3] Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): Employed to quantify mRNA expression levels of target genes (e.g., TNF-α, IL-6, IL-1β, Runx2).[1][3] Total RNA was extracted, reverse-transcribed to cDNA, and amplified using gene-specific primers.
-
MTT Assay: A colorimetric assay to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]
-
Alizarin Red Staining: Used to detect calcium deposits in osteoblasts, indicating successful differentiation and mineralization.[3][4][5]
-
Alkaline Phosphatase (ALP) Activity Assay: An early marker of osteoblast differentiation, ALP activity was measured to assess the osteogenic potential of Nodakenetin.[3][4][5]
3. In Vivo Models and Assessments:
-
CFA-Induced Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) was injected into the paw of C57BL/6 mice to induce chronic inflammation and pain hypersensitivity.[1][2] The therapeutic effect of Nodakenetin was assessed by measuring pain behaviors.
-
Ovariectomized (OVX) Mouse Model: Female mice underwent bilateral ovariectomy to induce estrogen deficiency and mimic postmenopausal osteoporosis.[3][4][5] The anti-osteoporotic effect of Nodakenetin was evaluated using micro-CT analysis of bone microstructure.[3][12]
This guide synthesizes the current understanding of Nodakenetin's efficacy. The compound shows considerable promise in preclinical models of inflammation and osteoporosis. Further research is warranted to explore its full therapeutic potential and to investigate derivatives that may offer enhanced activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. biocytogen.com [biocytogen.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Non-uniformity in in vitro drug-induced cytotoxicity as evidenced by differences in IC50 values - implications and way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sericin inhibits MDA-MB-468 cell proliferation via the PI3K/Akt pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Structure-Activity Relationship of Nodakenetin and Its Derivatives in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the naturally occurring furanocoumarin, nodakenetin (B21329), and its structural analogs. By examining the available quantitative data, experimental methodologies, and affected signaling pathways, this document aims to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, particularly in the realms of oncology and inflammatory diseases.
Quantitative Bioactivity Data
The following tables summarize the in vitro efficacy of nodakenetin and related furanocoumarin derivatives against various cancer cell lines and inflammatory markers. The data, compiled from multiple studies, highlights the impact of structural modifications on biological activity. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Anticancer Activity of Nodakenetin and Furanocoumarin Derivatives
| Compound | Derivative Class | Cell Line | Assay | IC50 (µM) | Key Structural Features |
| Nodakenetin | Furanocoumarin | HepG2 (Liver Cancer) | Proliferation | ~25.3 | (R)-enantiomer |
| A549 (Lung Cancer) | Proliferation | ~31.7 | |||
| (+)-Marmesin | Furanocoumarin | U937 (Leukemia) | Cytotoxicity | 40 | (S)-enantiomer of Nodakenetin |
| Isopimpinellin | Furanocoumarin | HL-60/MX2 (Leukemia) | Cytotoxicity | 26 | Methoxy (B1213986) groups at C5 and C8 |
| Phellopterin | Furanocoumarin | CEM/C1 (Leukemia) | Cytotoxicity | 8 | Isoprenyloxy group at C8 |
| Xanthotoxol | Furanocoumarin | MCF-7 (Breast Cancer) | ETRα Antagonism | 0.72 | Hydroxyl group at C8 |
| Bergapten | Furanocoumarin | MCF-7 (Breast Cancer) | ETRα Antagonism | 1.18 | Methoxy group at C5 |
| Angelicin | Furanocoumarin | MCF-7 (Breast Cancer) | ETRα Antagonism | 11.02 | Angular furanocoumarin |
| Psoralen | Furanocoumarin | MCF-7 (Breast Cancer) | ETRα Antagonism | 24.08 | Linear furanocoumarin |
| Isoimperatorin | Furanocoumarin | MCF-7 (Breast Cancer) | ETRα Antagonism | 54.32 | Isoprenyloxy group at C8 |
Table 2: Anti-inflammatory Activity of Nodakenetin and its Derivatives
| Compound | Assay | Target | IC50 (µM) | Reference |
| Nodakenetin | NF-κB Inhibition | TNF-α-induced NF-κB | 18.7 | [1] |
Key Signaling Pathways Modulated by Nodakenetin
Nodakenetin exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Wnt/β-catenin Signaling Pathway
Nodakenetin has been shown to activate the Wnt/β-catenin pathway, which is pivotal in osteoblast differentiation and bone formation.[2][3] This suggests its potential as a therapeutic agent for osteoporosis.[2][3]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. Nodakenetin has been shown to influence this pathway, suggesting a potential mechanism for its anticancer effects.
NF-κB Signaling Pathway
Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB signaling pathway is a central mediator of the inflammatory response. Nodakenetin has been demonstrated to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[4]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivity of nodakenetin and its derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., nodakenetin and its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the mechanism of action of the test compounds on signaling pathways.
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., β-catenin, Akt, p-Akt, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. β-actin or GAPDH is typically used as a loading control.
Structure-Activity Relationship (SAR) Insights
-
Stereochemistry: The stereochemistry at the C-2' position of the dihydrofuran ring appears to influence cytotoxic activity, as evidenced by the differing IC50 values of nodakenetin ((R)-enantiomer) and (+)-Marmesin ((S)-enantiomer).[1]
-
Substitution on the Furanocoumarin Core: The type and position of substituents on the furanocoumarin scaffold significantly impact biological activity. For instance, the presence of methoxy or isoprenyloxy groups can modulate anticancer and anti-inflammatory properties.
-
Linear vs. Angular Isomers: The fusion of the furan (B31954) ring to the coumarin (B35378) core, resulting in either linear (psoralen-type) or angular (angelicin-type) isomers, is a critical determinant of bioactivity.
Conclusion and Future Directions
Nodakenetin and its derivatives represent a promising class of compounds with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in cancer and inflammation underscores their value as lead structures for drug discovery. The SAR insights gathered so far provide a foundation for the rational design of novel analogs with enhanced potency and selectivity.
Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of nodakenetin derivatives. This will enable a more comprehensive understanding of the SAR and facilitate the identification of optimized drug candidates. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of nodakenetin and its derivatives holds significant promise for the development of novel therapies for cancer and inflammatory diseases.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Nodakenin and its Aglycone, Nodakenetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the furanocoumarin glycoside, nodakenin (B150392), and its aglycone, nodakenetin (B21329). The information presented is compiled from preclinical and clinical studies to support research and development initiatives in pharmacology and drug discovery.
Nodakenin is a naturally occurring coumarin (B35378) glycoside found in various medicinal plants.[1] Its biological activity is often attributed to its aglycone, nodakenetin.[2][3][4][5] Understanding the pharmacokinetic relationship between this glycoside and its aglycone is crucial for the development of therapeutics based on these compounds. Evidence suggests that nodakenin undergoes in vivo deglycosylation to form nodakenetin, a process that significantly influences the bioavailability and systemic exposure of the active moiety.[6]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of nodakenin and nodakenetin observed in rats and humans after oral administration of nodakenin-containing preparations.
| Parameter | Nodakenin (in Rats) | Nodakenetin (in Rats) | Nodakenin (in Humans) |
| Tmax (h) | ~4.6 - 6.2 | Comparable to Nodakenin | - |
| Cmax (ng/mL) | Comparable to Nodakenetin | Comparable to Nodakenin | 0.95 |
| t1/2 (h) | ~3.3 (IV), 4.6 - 6.2 (oral) | - | 6.28 |
| Vd (L) | ~2800 | - | - |
Data compiled from studies involving oral administration of traditional medicine decoctions containing nodakenin.[6][7]
The comparable Tmax and Cmax values for nodakenin and nodakenetin in rats, despite the low abundance of nodakenetin in the administered herbal mixture, strongly support the in vivo conversion of nodakenin to its aglycone.[6]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized pharmacokinetic analysis methodologies. A summary of a representative experimental protocol is provided below.
1. Animal Studies:
-
Administration: Oral gavage of a decoction containing a standardized amount of nodakenin.[9] Intravenous administration has also been used for comparison.[7][8]
-
Sample Collection: Blood samples are collected serially from the tail vein at predetermined time points post-administration.[9]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[7]
2. Human Studies:
-
Subjects: Healthy human volunteers.[10]
-
Administration: Oral administration of an extract powder containing a known quantity of nodakenin.[10]
-
Sample Collection: Venous blood samples are collected at various time intervals.
-
Sample Processing: Plasma is prepared and stored under frozen conditions.[11]
3. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are commonly used for the simultaneous quantification of nodakenin and nodakenetin in plasma.[9][10]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile (B52724) or methanol, followed by centrifugation.[8][12]
-
Chromatographic Separation: A C18 analytical column is frequently used with a mobile phase consisting of a gradient of acetonitrile and water.[9]
-
Detection: UV detection at a specific wavelength (e.g., 330 nm) for HPLC, or Multiple Reaction Monitoring (MRM) in positive ion mode for UHPLC-MS/MS.[8][10]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.[9]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic analysis of nodakenin and nodakenetin.
References
- 1. Nodakenin | C20H24O9 | CID 73191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nodakenetin | C14H14O4 | CID 26305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the neuropharmacological drug nodakenin in rat plasma and brain tissues by liquid chromatography tandem mass spectrometry: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination and pharmacokinetic study of nodakenin in rat plasma by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation of "Nodakenetin-Glucose-malonic acid" as a Biomarker: A Review of the Scientific Literature
A comprehensive review of the scientific literature reveals no available evidence to support the validation of "Nodakenetin-Glucose-malonic acid" as a biomarker for any biological condition or disease state. While this specific compound is cataloged as a natural product, research into its biological activity and potential clinical applications is currently absent from published studies.
Therefore, a comparison guide detailing its performance against other biomarkers, including quantitative data and experimental protocols, cannot be constructed at this time. The foundational scientific data required for such a comparison does not exist.
While information on "this compound" is unavailable, research into its parent compound, Nodakenetin (B21329) , and the broader class of coumarins provides some context for potential, though unproven, areas of biological relevance.
Nodakenetin: A Bioactive Coumarin (B35378)
Nodakenetin is a furanocoumarin that has been investigated for its therapeutic properties, particularly in the areas of bone metabolism and inflammation.
Anti-osteoporotic Activity
Studies have shown that nodakenetin may promote bone formation by influencing key biomarkers in osteoblasts.[1][2]
Key Findings:
-
Activation of Wnt/β-catenin Signaling: Nodakenetin has been observed to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation.[1][2]
-
Upregulation of Bone Formation Biomarkers: Treatment with nodakenetin has been shown to increase the expression of bone morphogenic proteins (BMPs) and Runx2, both of which are critical regulators of osteogenesis.[1][2]
The following diagram illustrates the proposed signaling pathway influenced by Nodakenetin in osteoblasts.
Caption: Proposed signaling pathway of Nodakenetin in promoting osteoblast differentiation.
Anti-inflammatory Effects
Nodakenetin has also been studied for its anti-inflammatory properties. Research indicates that it may suppress inflammatory responses by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[3] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]
Coumarins: A Versatile Scaffold in Biomedical Research
Coumarins are a large class of naturally occurring compounds that exhibit a wide range of biological activities.[4][5] Their inherent fluorescent properties also make them valuable tools in biomedical research.[6][7]
Key Applications:
-
Drug Discovery: The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[4][5]
-
Fluorescent Probes: Coumarin derivatives are widely used to create fluorescent probes for detecting enzymes and other biological molecules.[6][7] Their fluorescence can be designed to change upon interaction with a specific target, making them useful as sensors in biological systems.[8]
The general workflow for utilizing a coumarin-based fluorescent probe is depicted below.
Caption: General workflow of a coumarin-based fluorescent probe for biomarker detection.
Conclusion
References
- 1. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trending Topics on Coumarin and Its Derivatives in 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalytic Synthesis of Coumarin S-Glycosides: Towards Non-Cytotoxic Probes for Biomedical Imaging and Sensing [mdpi.com]
Comparative Analysis of Nodakenetin Derivatives from Different Plant Sources: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the concentrations of nodakenetin (B21329) and its derivatives in various plant sources, supported by experimental data from scientific literature. Due to the limited availability of quantitative data for "Nodakenetin-Glucose-malonic acid," this guide focuses on the more extensively studied and closely related compounds: nodakenin (B150392), nodakenetin, and other major coumarins found in prominent medicinal plants of the Apiaceae family.
Quantitative Data on Key Coumarins in Selected Plant Species
The following table summarizes the quantitative analysis of four major coumarins—nodakenin, nodakenetin, praeruptorin A, and praeruptorin B—in Angelica decursiva and Peucedanum praeruptorum. This data is crucial for researchers aiming to select plant sources for the isolation of these specific compounds.
| Compound | Plant Source | Concentration Range (%) |
| Nodakenin | Angelica decursiva | 0.275 – 1.557[1] |
| Nodakenetin | Angelica decursiva | 0.004 – 0.038[1] |
| Praeruptorin A | Peucedanum praeruptorum | 0.288 – 0.759[1] |
| Praeruptorin B | Peucedanum praeruptorum | 0.038 – 0.274[1] |
This data highlights the distinct chemical profiles of the two species, with Angelica decursiva being a significant source of nodakenin and Peucedanum praeruptorum being rich in praeruptorins A and B.[1]
Experimental Protocols
The methodologies outlined below are standard procedures for the extraction and quantification of coumarins from plant materials, based on protocols described in the cited literature.
1. Sample Preparation and Extraction:
-
Plant Material: Dried roots of the selected plant species are ground into a fine powder.
-
Extraction Solvent: Methanol is a commonly used solvent for extracting coumarins.
-
Extraction Method:
-
A specific weight of the powdered plant material (e.g., 1.0 g) is mixed with a defined volume of solvent (e.g., 20 mL of 70% methanol).
-
The mixture is subjected to ultrasonication for a set duration (e.g., 60 minutes) to enhance extraction efficiency.
-
The extract is then filtered through a membrane filter (e.g., 0.45 µm) to remove particulate matter.
-
2. High-Performance Liquid Chromatography (HPLC) for Quantification:
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 4.6 × 250 mm) is typically employed for separation.[1]
-
Mobile Phase: A gradient elution is commonly used, consisting of two solvents:
-
A: Water with an acidifier (e.g., 0.1% phosphoric acid)
-
B: Acetonitrile with an acidifier (e.g., 0.1% phosphoric acid) The gradient program is optimized to achieve good separation of the target compounds.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: The DAD is set to a specific wavelength (e.g., 330 nm) to detect and quantify the coumarins of interest.[1]
-
Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of each compound.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the general workflow for the extraction and analysis of coumarins from plant sources.
Caption: Workflow for Coumarin Extraction and Quantification.
This guide provides a foundational understanding for the comparative analysis of key coumarins from different plant sources. Researchers can adapt and optimize the provided protocols based on their specific research goals and available instrumentation. The lack of extensive data on "this compound" highlights a potential area for future research, including its isolation, characterization, and quantification across a broader range of plant species.
References
assessing the synergistic effects of "Nodakenetin-Glucose-malonic acid" with other compounds
Disclaimer: This guide addresses the therapeutic potential and synergistic effects of Nodakenetin . As of December 2025, there is no publicly available scientific literature or experimental data specifically pertaining to "Nodakenetin-Glucose-malonic acid". Therefore, this document focuses on the well-documented activities of the parent compound, Nodakenetin, to provide a relevant comparative framework for researchers, scientists, and drug development professionals.
Introduction to Nodakenetin
Nodakenetin is a natural furanocoumarin found in various medicinal plants, notably from the Apiaceae family. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects. This guide synthesizes the current understanding of Nodakenetin's mechanisms of action and explores its potential for synergistic combinations with other therapeutic agents.
Pharmacological Activities and Signaling Pathways
Nodakenetin exerts its biological effects through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for identifying potential synergistic drug combinations.
Anti-Inflammatory Effects
Nodakenetin has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Nodakenetin has been shown to suppress the phosphorylation of IκBα, a critical step in the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[1]
Anti-Osteoporotic Effects
Nodakenetin has been shown to promote bone formation by activating the Wnt/β-catenin signaling pathway.[2][3][4][5] This pathway is crucial for osteoblast differentiation and bone mineralization. Nodakenetin activates the Wnt/β-catenin pathway, leading to the nuclear translocation of β-catenin, which in turn stimulates the expression of osteogenic genes like Runx2.[2][5]
Potential for Synergistic Effects: A Comparative Outlook
While specific data on Nodakenetin's synergistic effects are limited, its known mechanisms of action provide a strong basis for hypothesizing potential synergistic combinations. The principle of synergy in pharmacology suggests that a combination of two or more drugs can produce a greater effect than the sum of their individual effects.[6]
Synergistic Potential with Anti-Cancer Agents
Many conventional chemotherapeutic agents are limited by their toxicity and the development of drug resistance.[7] Natural compounds are increasingly being investigated as adjuvants to enhance the efficacy of chemotherapy and reduce side effects.[7][8][9]
Hypothetical Synergistic Combinations with Nodakenetin:
| Drug Class | Potential Synergistic Mechanism with Nodakenetin | Supporting Rationale |
| NF-κB Inhibitors | Enhanced suppression of pro-inflammatory and pro-survival signaling in cancer cells. | Nodakenetin's known inhibitory effect on the NF-κB pathway could complement other NF-κB inhibitors, leading to a more profound anti-cancer effect. |
| Wnt/β-catenin Modulators | Potentiation of anti-tumor effects in Wnt-dependent cancers. | In cancers where Wnt/β-catenin signaling is dysregulated, combining Nodakenetin with other modulators could offer a multi-pronged attack. |
| Glycolysis Inhibitors | Increased metabolic stress on cancer cells. | Nodakenetin has been shown to have anti-glycolytic effects in breast cancer cells.[10] Combining it with other glycolysis inhibitors could be a promising strategy. |
| Doxorubicin (B1662922) | Potential to enhance cytotoxicity and reduce cardiotoxicity. | Other natural compounds like (-)-epigallocatechin-3-O-gallate (EGCG) have shown synergistic effects with doxorubicin in hepatocellular carcinoma.[7] A similar potential exists for Nodakenetin. |
| Cisplatin (B142131) | Possible enhancement of apoptotic effects and overcoming resistance. | Quercetin, another natural compound, has demonstrated synergistic effects with cisplatin in inhibiting cell growth and inducing apoptosis in liver cancer cells.[7] |
Synergistic Potential with Anti-Inflammatory Drugs
Nodakenetin's anti-inflammatory action via the NF-κB pathway suggests potential synergy with other anti-inflammatory agents.
Hypothetical Synergistic Combinations with Nodakenetin:
| Drug Class | Potential Synergistic Mechanism with Nodakenetin | Supporting Rationale |
| NSAIDs | Enhanced anti-inflammatory and analgesic effects with potentially lower doses. | Combining Nodakenetin with NSAIDs could allow for a reduction in the required dose of the NSAID, thereby minimizing its gastrointestinal side effects. |
| Corticosteroids | Potentiation of anti-inflammatory response. | A combination therapy could potentially achieve a greater anti-inflammatory effect at lower doses of corticosteroids, reducing their long-term side effects. |
Experimental Protocols for Assessing Synergy
To validate the hypothesized synergistic effects of Nodakenetin, rigorous experimental evaluation is necessary. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Synergy Assessment
a) Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Nodakenetin alone and in combination with another compound on cancer cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Nodakenetin, the other compound, and their combinations for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
-
b) Western Blot Analysis
-
Objective: To investigate the effect of the combination treatment on the protein expression levels in key signaling pathways (e.g., NF-κB, Wnt/β-catenin).
-
Protocol:
-
Treat cells with Nodakenetin, the other compound, and their combination for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, β-catenin, Runx2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and imaging system.
-
In Vivo Synergy Assessment
a) CFA-Induced Inflammatory Pain Model in Mice
-
Objective: To evaluate the synergistic anti-inflammatory and analgesic effects of Nodakenetin in combination with another anti-inflammatory drug.
-
Protocol:
-
Induce inflammation by injecting 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw of mice.[1][11][12][13]
-
Administer Nodakenetin, the other drug, or their combination orally or via intraperitoneal injection at selected time points after CFA injection.
-
Measure paw edema using a plethysmometer at different time intervals.
-
Assess thermal hyperalgesia using a hot plate test and mechanical allodynia using von Frey filaments.
-
At the end of the experiment, collect paw tissue and serum for analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA or qPCR.
-
Conclusion and Future Directions
Nodakenetin is a promising natural compound with well-documented anti-inflammatory, anti-osteoporotic, and anti-cancer properties mediated through the NF-κB and Wnt/β-catenin signaling pathways. While direct experimental evidence for the synergistic effects of "this compound" is currently unavailable, the pharmacological profile of Nodakenetin strongly suggests a high potential for synergistic interactions with a variety of therapeutic agents.
Future research should focus on:
-
Synthesizing and characterizing "this compound" to evaluate its unique properties.
-
Conducting systematic in vitro and in vivo studies to investigate the synergistic effects of Nodakenetin and its derivatives with conventional drugs for cancer and inflammatory diseases.
-
Elucidating the precise molecular mechanisms underlying any observed synergistic interactions.
This guide provides a foundational framework for researchers to design and execute studies aimed at unlocking the full therapeutic potential of Nodakenetin through synergistic drug combinations.
References
- 1. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synergistic Anticancer Activities of Natural Substances in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. miR‐26a‐5p alleviates CFA‐induced chronic inflammatory hyperalgesia through Wnt5a/CaMKII/NFAT signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benchmarking a Novel Compound: A Comparative Guide to Succinate Dehydrogenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the inhibitory activity of a novel compound, exemplified here by the hypothetical "Nodakenetin-Glucose-malonic acid," against the enzyme succinate (B1194679) dehydrogenase (SDH). SDH is a critical enzyme that functions in both the citric acid cycle and the electron transport chain, making it a significant target in various research areas, including metabolic diseases and oncology.[1][2] This document outlines the necessary experimental protocols, comparative data analysis, and relevant biological pathways to effectively evaluate a new potential inhibitor.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. For a comprehensive benchmark, it is crucial to compare the IC50 of the test compound against well-characterized inhibitors with different mechanisms of action.
Table 1: Comparative Inhibitory Potency against Succinate Dehydrogenase (SDH)
| Compound | Type of Inhibitor | IC50 (μM) - Hypothetical Data |
| This compound | Competitive (Hypothesized) | [Enter Experimental Value] |
| Malonic Acid | Competitive | See Note 1 |
| Oxaloacetate | Competitive | See Note 1 |
| 3-Nitropropionic Acid (3-NPA) | Irreversible | ~3.3 |
Note 1: Malonic acid and oxaloacetate are classic competitive inhibitors of SDH.[1][3][4][5][6][7] Their inhibitory effect is dependent on the concentration of the substrate (succinate). Therefore, a single IC50 value is not as informative as for non-competitive or irreversible inhibitors and is often expressed as a Ki (inhibition constant).[8]
Note 2: 3-Nitropropionic acid acts as an irreversible "suicide" inhibitor of succinate dehydrogenase.[9][10][11] The provided IC50 value is based on its antimycobacterial activity, which is attributed to SDH inhibition.[12]
Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay
This section details a spectrophotometric method to determine the IC50 of a test compound against SDH. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction by electrons from the oxidation of succinate to fumarate. The rate of color change is proportional to SDH activity.[8][13]
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Sodium succinate solution
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Enzyme source (e.g., isolated mitochondria or tissue homogenate)
-
Test compound ("this compound") and known inhibitors, dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the enzyme source (e.g., mitochondrial fraction) from a relevant tissue or cell line. The protein concentration should be determined to ensure consistency across assays.
-
Assay Preparation: In a 96-well plate, add the phosphate buffer, sodium succinate, and DCPIP solution to each well.
-
Inhibitor Addition: Add varying concentrations of the test compound and known inhibitors to the respective wells. Include a control well with no inhibitor.
-
Reaction Initiation: Add the enzyme preparation to all wells to start the reaction.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode. Take readings at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualization of the Biological Pathway and Experimental Workflow
Understanding the context of the target enzyme is crucial for interpreting inhibition data. Succinate dehydrogenase is a key component of the citric acid cycle, a central metabolic pathway.[14][15][16][17][18]
Caption: The Citric Acid Cycle with Succinate Dehydrogenase.
The diagram below illustrates the general workflow for assessing the inhibitory activity of a novel compound.
Caption: Workflow for SDH Inhibition Assay.
References
- 1. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. A competitive inhibitor of succinic dehydrogenase is: | Filo [askfilo.com]
- 4. A competitive inhibitor of succinic dehydrogenase is class 12 biology CBSE [vedantu.com]
- 5. Interaction of the membrane-bound succinate dehydrogenase with substrate and competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NP-MRD: Showing NP-Card for Malonic acid (NP0001303) [np-mrd.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 15. jackwestin.com [jackwestin.com]
- 16. teachmephysiology.com [teachmephysiology.com]
- 17. mlsu.ac.in [mlsu.ac.in]
- 18. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Metabolomic Analysis: Nodakenetin vs. a Hypothetical "Nodakenetin-Glucose-Malonic Acid" Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known metabolic effects of the natural coumarin (B35378), nodakenetin (B21329), against the projected metabolic impact of a hypothetical derivative, "Nodakenetin-Glucose-Malonic Acid." While direct comparative experimental data for this specific conjugate is not currently available in the public domain, this document synthesizes published research on nodakenetin's metabolic and signaling activities and extrapolates the potential alterations resulting from its conjugation with glucose and malonic acid. This guide is intended to serve as a foundational resource for researchers interested in the development and metabolic characterization of novel nodakenetin derivatives.
Introduction to Nodakenetin and its Metabolic Influence
Nodakenetin is a furanocoumarin found in various medicinal plants, notably from the Angelica species. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects. Recent studies have begun to unravel its influence on cellular metabolism, particularly in the context of cancer cell glycolysis.
In contrast, a "this compound" conjugate represents a hypothetical modification aimed at potentially altering the compound's solubility, cellular uptake, and metabolic targeting. The addition of a glucose moiety could facilitate entry into cells via glucose transporters, while the malonic acid component could influence its interaction with metabolic enzymes.
Comparative Metabolic Effects: Known vs. Hypothetical
The following table summarizes the known metabolic effects of nodakenetin and the projected effects of "this compound" based on scientific principles.
| Metabolic Parameter | Nodakenetin | "this compound" (Hypothetical) |
| Glucose Uptake | Demonstrated to inhibit glucose uptake in breast cancer cells (MCF-7 and MDA-MB-468)[1]. | Potentially enhanced cellular uptake due to the glucose moiety, which could either lead to competitive inhibition of glucose transport or targeted delivery followed by intracellular release of nodakenetin. |
| Lactate (B86563) Production | Reduces lactate production in breast cancer cells, indicative of glycolysis inhibition[1]. | The effect on lactate production would be complex. Enhanced uptake might initially suggest increased glycolysis, but if the conjugate inhibits downstream glycolytic enzymes, a reduction could still be observed. |
| ATP Levels | Decreases ATP levels in breast cancer cells, consistent with reduced glycolytic flux[1]. | The impact on ATP levels would depend on the balance between altered glucose uptake and the inhibitory effects of the released nodakenetin on glycolysis and other metabolic pathways. |
| Key Glycolytic Enzymes | Downregulates the expression of Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA) in breast cancer cells[1]. | The conjugate, upon intracellular cleavage, would likely release nodakenetin to exert similar effects on HK2 and LDHA. The malonic acid moiety could potentially inhibit other metabolic enzymes, such as succinate (B1194679) dehydrogenase (Complex II) in the TCA cycle, although this is speculative. |
| Other Metabolic Pathways | No direct metabolomics studies were found detailing broader impacts. | The glucose and malonic acid components would likely be metabolized, feeding into glycolysis and the TCA cycle, respectively, thereby creating a more complex metabolic signature. |
Signaling Pathways
Nodakenetin is known to modulate key signaling pathways that are intricately linked with cellular metabolism.
NF-κB Signaling Pathway
Nodakenetin has been shown to alleviate inflammatory pain by suppressing the NF-κB signaling pathway. It inhibits the IL-1β-induced activation of NF-κB and the phosphorylation of IκBα in HEK293T cells.[2][3] This anti-inflammatory action can indirectly influence metabolism, as inflammation is known to reprogram cellular metabolic processes.
Wnt/β-catenin Signaling Pathway
Nodakenetin has also been identified as an activator of the Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation.[4][5] This pathway is also linked to metabolic regulation, particularly in bone development and cancer.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments in metabolomic analysis.
Untargeted Metabolomics using UHPLC-ESI-QTOF-MS
This protocol is a generalized workflow for untargeted metabolomics, similar to what might be used to compare nodakenetin and its derivatives.[6]
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) at a suitable density. After adherence, treat with Nodakenetin, "this compound," or a vehicle control (e.g., DMSO) at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Metabolite Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at high speed (e.g., 15,000 rpm) at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
UHPLC-ESI-QTOF-MS Analysis:
-
Inject the metabolite extract into a UHPLC system coupled to a Q-TOF mass spectrometer.
-
Separate metabolites on a suitable column (e.g., C18).
-
Use a gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Acquire mass spectrometry data in both positive and negative electrospray ionization (ESI) modes.
-
-
Data Analysis:
-
Process the raw data using software like XCMS or similar platforms for peak picking, alignment, and integration.
-
Perform statistical analysis (e.g., t-tests, ANOVA, volcano plots) to identify significantly altered metabolites.
-
Use databases such as METLIN, HMDB, and KEGG for metabolite identification and pathway analysis.
-
Western Blotting for Protein Expression
This method is used to determine the levels of specific proteins, such as HK2 and LDHA.[4]
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against target proteins (e.g., anti-HK2, anti-LDHA, anti-β-actin) overnight at 4°C.
-
Wash and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Proposed Experimental Workflow for Comparative Metabolomics
The following diagram illustrates a logical workflow for a comparative metabolomic study of Nodakenetin and "this compound."
Conclusion and Future Directions
Nodakenetin demonstrates clear effects on cellular metabolism, particularly through the inhibition of glycolysis in cancer cells and the modulation of key signaling pathways like NF-κB and Wnt/β-catenin. The hypothetical "this compound" conjugate presents an intriguing modification that warrants experimental investigation. A thorough comparative metabolomic analysis, following the workflow outlined above, would be essential to elucidate how these structural changes translate into altered metabolic and signaling effects. Such research could pave the way for the development of more targeted and efficacious nodakenetin-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiosteoporotic activity of nodakenetin, a coumarin compound from Angelica decursiva, by activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics Analysis Revealed Significant Metabolic Changes in Brain Cancer Cells Treated with Paclitaxel and/or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action: A Comparative Guide to Nodakenetin and its Alternatives in Inflammation and Neuroprotection
A Note on "Nodakenetin-Glucose-malonic acid" : While the focus of this guide is "this compound," it is important to note that this specific compound is not extensively characterized in publicly available scientific literature. Therefore, this guide will focus on the well-researched parent compound, Nodakenetin , and its aglycone form, Nodakenin . We will compare its established mechanisms of action with other natural compounds exhibiting similar therapeutic potential in the realms of anti-inflammatory and neuroprotective activities.
This guide provides a comparative analysis of Nodakenetin against two other natural compounds, Naringenin and Daphnetin, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action supported by experimental data.
Data Presentation: Quantitative Comparison of Bioactivity
The following table summarizes key quantitative data for Nodakenetin and its comparators, highlighting their potency in various in vitro and in vivo models.
| Compound | Target/Assay | Model System | Key Findings | Reference |
| Nodakenin | Acetylcholinesterase (AChE) Inhibition | In vitro | IC50: 84.7 μM | [1] |
| Nodakenetin | NF-κB Activation (Luciferase Reporter Assay) | IL-1β-stimulated HEK293T cells | Significant inhibition of NF-κB luciferase activity at 30 nM. | [2] |
| Inflammatory Pain | Complete Freund's Adjuvant (CFA)-induced mouse model | Significantly alleviated inflammatory pain. | [3][4] | |
| Pro-inflammatory Cytokine Expression | IL-1β-stimulated mouse bone marrow-derived macrophages | Suppressed the expression of IL-6, TNF-α, and IL-1β. | [3][4] | |
| Naringenin | Neurotoxicity | Aβ-stimulated PC12 cells | Attenuated apoptosis and neurotoxicity. | [3] |
| Neuroinflammation | LPS-induced mouse model | Downregulated iNOS, TNF-α, COX2, NF-κB, and TLR4. | [3] | |
| Daphnetin | EGF Receptor Tyrosine Kinase Inhibition | In vitro | IC50: 7.7 μM | [5] |
| Protein Kinase A (PKA) Inhibition | In vitro | IC50: 9.3 μM | [5] | |
| Protein Kinase C (PKC) Inhibition | In vitro | IC50: 25.0 μM | [5] | |
| Neuroprotection | NMDA-induced excitotoxicity in primary cultured cortical neurons | Significantly prevented neuronal cell loss. | [5] | |
| Cerebral Ischemia | Middle Cerebral Artery Occlusion (MCAO) in mice | 100 mg/kg significantly reduced infarct volume. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
NF-κB Luciferase Reporter Assay
This assay is commonly used to quantify the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid, a Renilla luciferase plasmid (for normalization), and other relevant plasmids using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, cells are pre-treated with various concentrations of the test compound (e.g., Nodakenetin) for a specified duration (e.g., 2 hours).
-
Stimulation: Cells are then stimulated with a known NF-κB activator, such as Interleukin-1 beta (IL-1β) (e.g., 10 ng/mL), for a defined period (e.g., 6-8 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Data Analysis: The relative luciferase activity is calculated as the fold induction over the unstimulated control.
Western Blotting for NF-κB Pathway Proteins
Western blotting is employed to detect and quantify the levels of specific proteins involved in the NF-κB pathway.
-
Cell Lysis and Protein Extraction: Cells or tissues are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, p65, p50). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the protein levels are normalized to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
qRT-PCR is used to measure the messenger RNA (mRNA) levels of pro-inflammatory cytokines.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit. The quantity and quality of the RNA are assessed, and then complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.
-
Real-Time PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green or TaqMan probe-based assay. Specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the housekeeping gene.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Nodakenetin inhibits the NF-κB signaling pathway.
Caption: Naringenin's neuroprotective mechanism of action.
Caption: Daphnetin's neuroprotective mechanism via NMDA receptor inhibition.
Caption: General experimental workflow for mechanism of action studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. karger.com [karger.com]
- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphnetin protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Nodakenetin: A Comparative Analysis Against Standard Drugs
For Immediate Release
This publication provides a comprehensive, head-to-head comparison of the furanocoumarin Nodakenetin with established standard drugs in the therapeutic areas of inflammation, cancer, and neuroprotection/osteoporosis. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of performance data, experimental methodologies, and underlying signaling pathways.
Recent scientific investigations have highlighted the diverse pharmacological activities of Nodakenetin, a naturally occurring compound. This guide synthesizes the available preclinical data to offer an objective comparison against current therapeutic standards.
Section 1: Anti-inflammatory Activity
Nodakenetin has been reported to exhibit anti-inflammatory properties through the modulation of key cellular signaling pathways.[1] This section compares its activity with Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Comparative Performance Data: Anti-inflammatory Activity
| Compound | Target/Assay | Metric | Result |
| Nodakenetin | NF-κB Signaling Pathway | Inhibition | Modulates NF-κB pathway[1] |
| Ibuprofen | Cyclooxygenase (COX) Enzymes | IC50 | Potent inhibitor of COX-1 and COX-2 |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is employed to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and then transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Compound Incubation: The transfected cells are pre-incubated with varying concentrations of Nodakenetin.
-
Pathway Activation: The NF-κB pathway is stimulated using a known activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Luminometry: Following stimulation, the cells are lysed, and the luciferase activity is measured. A decrease in luminescence in the presence of Nodakenetin indicates inhibition of the NF-κB pathway.
Signaling Pathway Visualization
References
Safety Operating Guide
Proper Disposal of Nodakenetin-Glucose-malonic acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Nodakenetin-Glucose-malonic acid, a complex natural product derivative, is paramount to ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is required, treating it as a hazardous substance. This guide provides a comprehensive, step-by-step operational and disposal plan based on the known hazards of its constituent parts: Nodakenetin (a furanocoumarin), glucose, and malonic acid.
Hazard Assessment and Data Presentation
This compound should be handled with care, assuming potential hazards based on its components. Nodakenin, the glycoside of Nodakenetin, is classified as harmful if swallowed. Malonic acid is known to cause serious eye damage and is also harmful if ingested. Furanocoumarins, as a class, can be phototoxic and have other biological activities. The ester and glycosidic linkages in the molecule may be susceptible to hydrolysis under acidic or basic conditions, potentially releasing its more hazardous components.
For clarity, the hazard profiles of the primary components are summarized below.
| Component | CAS Number | Known Hazards |
| Nodakenetin | 495-32-9 | Belongs to the furanocoumarin class; potential for phototoxicity and other biological activities. |
| Malonic Acid | 141-82-2 | Harmful if swallowed, causes serious eye damage. |
| Nodakenin | 495-31-8 | Harmful if swallowed. |
Experimental Protocols: Disposal Procedures
This protocol outlines the necessary steps for the safe disposal of both solid this compound and solutions containing the compound, as well as contaminated materials.
1. Personal Protective Equipment (PPE) and Work Area Preparation:
-
Eye Protection: Always wear chemical safety goggles to protect against splashes.
-
Hand Protection: Use nitrile gloves to prevent skin contact.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
2. Disposal of Solid this compound:
-
Waste Collection:
-
Use a designated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.
-
Carefully transfer the solid waste into the container, avoiding the creation of dust.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and bases.
-
3. Disposal of Solutions Containing this compound:
-
Waste Segregation:
-
Do not dispose of solutions down the drain.
-
Collect all aqueous and organic solvent solutions containing the compound in separate, dedicated, and sealed hazardous waste containers.
-
Ensure chemical compatibility before mixing any waste streams to prevent adverse reactions.
-
-
Labeling:
-
Label each container with "Hazardous Waste," the chemical name, the solvent(s) used, and the approximate concentration of the compound.
-
-
Storage:
-
Store the sealed containers in a designated and secure area, segregated from other incompatible waste streams.
-
4. Decontamination of Laboratory Equipment and Surfaces:
-
Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve any residue.
-
Collect the initial solvent rinse as hazardous chemical waste.
-
After the initial rinse, wash the items thoroughly with soap and water.
-
-
Surface Spills:
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).
-
Collect the contaminated absorbent material and place it in the solid hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect the cleaning materials as hazardous waste.
-
5. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Adhere to all institutional, local, regional, and national regulations for hazardous waste disposal.
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational workflows for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Caption: Decontamination process for equipment in contact with the compound.
Personal protective equipment for handling Nodakenetin-Glucose-malonic acid
Essential Safety Protocols for Handling Nodakenetin-Glucose-malonic acid
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, based on the hazards associated with organic acids.
| Protection Type | Equipment Specification | Purpose & Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or a combination of safety glasses and a face shield.[2] | Critical. Required to prevent serious eye damage from splashes or dust.[1] Goggles offer the best protection against splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. Glove material should be checked for compatibility with organic acids.[4] Contaminated gloves must be removed and discarded properly.[2] |
| Body Protection | Laboratory coat. | To protect skin and clothing from spills and contamination.[5][6] |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. | A fume hood provides adequate ventilation.[2] If a fume hood is unavailable or dust/aerosol formation is significant, a NIOSH-approved respirator may be necessary. |
Operational Plans: Handling and Disposal
Adherence to structured protocols is essential for safety and experimental integrity. The following workflow and procedures outline the safe handling and disposal of this compound.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps and decision points for safely handling the compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
Safe Handling Protocol
This protocol minimizes exposure during routine laboratory operations. All handling of this compound, especially the solid form, should occur inside a certified chemical fume hood.[2][7]
-
Preparation:
-
Before starting, ensure an emergency eyewash station and safety shower are accessible.[1]
-
Designate a specific area within the fume hood for the handling procedure.
-
Assemble all necessary glassware and equipment. Inspect glassware for any cracks or defects.[5]
-
Don the appropriate PPE as specified in the table above.
-
-
Procedure for Weighing and Dissolving:
-
Place a balance inside the fume hood or weigh the compound and immediately transfer it to the hood.
-
Carefully weigh the desired amount of solid this compound, avoiding the creation of dust.[8]
-
To prepare a solution, slowly add the weighed compound (the acid) to the solvent (e.g., water) while stirring.[3][9] Never add water or solvent to the concentrated acid , as this can cause a dangerous exothermic reaction and splashing.[5][9]
-
Keep the container closed when not in use.[2]
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes at an eyewash station, removing contact lenses if present. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10]
-
Spills: For small spills inside a fume hood, neutralize with a suitable agent (like sodium bicarbonate) and absorb with an inert material (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[7]
-
Disposal Plan
Improper disposal of chemical waste poses a significant risk to personnel and the environment. All waste must be treated as hazardous unless confirmed otherwise by EH&S.[11]
-
Waste Segregation:
-
Do not mix different waste streams.[2]
-
Organic Acid Waste: All solutions and materials (e.g., contaminated pipette tips, wipes) containing this compound should be collected in a designated, compatible hazardous waste container.[12] Acids should not be stored in metal containers.[2]
-
Incompatible Materials: Keep acidic waste separate from bases, oxidizers, cyanides, and sulfides.[7][13]
-
-
Waste Container Management:
-
The waste container must be kept closed with a secure lid except when adding waste.
-
The container must be clearly labeled with a "Hazardous Waste" tag, listing all contents by their full chemical names and approximate percentages.[11]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, which could be a secondary containment bin inside the fume hood.[13]
-
-
Final Disposal:
-
Do not dispose of this compound or its solutions down the drain unless explicitly permitted by your institution's EH&S department after neutralization.[11][14] Most organic acids are considered toxic even after neutralization and require professional disposal.[13]
-
When the waste container is full, submit a chemical waste collection request to your institution's EH&S department for proper disposal.[2]
-
References
- 1. fishersci.com [fishersci.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. csub.edu [csub.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. blog.richmond.edu [blog.richmond.edu]
- 6. sciencecompany.com [sciencecompany.com]
- 7. coral.washington.edu [coral.washington.edu]
- 8. aniara.com [aniara.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. vumc.org [vumc.org]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Laboratory chemical waste [watercorporation.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
